molecular formula C3H8N2O2 B1267486 Serinamide CAS No. 6791-49-7

Serinamide

货号: B1267486
CAS 编号: 6791-49-7
分子量: 104.11 g/mol
InChI 键: MGOGKPMIZGEGOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Serinamide, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-hydroxypropanamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGKPMIZGEGOZ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401317834
Record name L-Serinamide
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6791-49-7
Record name L-Serinamide
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Record name Serinamide
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Record name L-Serinamide
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Record name (S)-2-amino-3-hydroxypropionamide
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Record name SERINAMIDE
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Foundational & Exploratory

Serinamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Serinamide, the amide derivative of the amino acid serine, exists as two stereoisomers, L-Serinamide and D-Serinamide. While serine itself is well-characterized for its roles in protein synthesis, metabolism, and neurotransmission, the specific biological functions and therapeutic potential of this compound are less understood. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound. It includes detailed, inferred synthetic and purification protocols, and discusses potential signaling pathways based on the activities of its parent molecule, serine. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the scientific and therapeutic landscape of this compound.

Chemical Structure and Properties

This compound is a chiral molecule existing in both L- and D-enantiomeric forms. The chemical structure consists of a central carbon atom bonded to an amino group, a carboxamide group, a hydroxymethyl group, and a hydrogen atom.

Chemical Identifiers and Physical Properties

The chemical identifiers and computed physical properties of L-Serinamide and D-Serinamide are summarized in the tables below. These properties are crucial for understanding the molecule's behavior in various experimental and biological settings.

Table 1: Chemical Identifiers for this compound Enantiomers

IdentifierL-SerinamideD-Serinamide
IUPAC Name (2S)-2-amino-3-hydroxypropanamide(2R)-2-amino-3-hydroxypropanamide
Molecular Formula C₃H₈N₂O₂C₃H₈N₂O₂
CAS Number 6791-49-7[1]104714-52-5
PubChem CID 101138[1]447822
SMILES N--INVALID-LINK--C(N)=ON--INVALID-LINK--C(N)=O
InChI Key MGOGKPMIZGEGOZ-REOHCLBHSA-N[1]MGOGKPMIZGEGOZ-UWTATZPHSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 104.11 g/mol [1]
Topological Polar Surface Area 89.79 Ų
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
LogP (calculated) -2.03
pKa (predicted) 7.8 (amine), 16.5 (amide)

Synthesis and Purification

While specific, detailed protocols for the direct synthesis of unsubstituted L- or D-Serinamide are not extensively published, a general and plausible methodology can be inferred from the synthesis of N-acyl-serinamide derivatives, which are intermediates in the production of the drug Lacosamide (B1674222).[2][3] The following protocols are based on these established procedures.

Synthesis of L-Serinamide

This protocol outlines a two-step process starting from L-serine: esterification followed by amidation.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

  • Materials: L-serine, Methanol (B129727) (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas), Diethyl ether (anhydrous).

  • Procedure:

    • Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

    • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Add anhydrous diethyl ether to precipitate the L-serine methyl ester hydrochloride.

    • Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Amidation of L-Serine Methyl Ester Hydrochloride to L-Serinamide

  • Materials: L-serine methyl ester hydrochloride, Ammonia (B1221849) (7N solution in methanol), Methanol.

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

    • Stir the solution at room temperature for 24-48 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

    • The resulting crude L-Serinamide can be purified by recrystallization or chromatography.

Synthesis of D-Serinamide

The synthesis of D-Serinamide follows the same procedure as L-Serinamide, with D-serine as the starting material.

Purification Protocol

Crude this compound can be purified using the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol or ethanol (B145695) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (e.g., 95:5 to 80:20 DCM:MeOH).

    • Procedure:

      • Dissolve the crude this compound in a small amount of the mobile phase.

      • Load the solution onto a pre-packed silica gel column.

      • Elute the column with the mobile phase gradient.

      • Collect fractions and analyze by TLC.

      • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Biological Activity and Signaling Pathways

The specific biological activities of this compound are not well-documented in publicly available literature. However, based on its structural similarity to L-serine and D-serine, its potential biological roles can be inferred.

Potential Role in Neuroscience

D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5][6] D-serine is synthesized from L-serine in astrocytes and neurons by the enzyme serine racemase.[4] Given that D-Serinamide is the amide of D-serine, it is plausible that it could act as a prodrug for D-serine or interact with the NMDA receptor or other neuronal targets.

  • Hypothesized Signaling Pathway:

NMDA_Receptor_Activation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ion_Channel Ion Channel Opening (Ca²⁺ Influx) NMDA_Receptor->Ion_Channel Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ion_Channel->Synaptic_Plasticity L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine D_Serine->NMDA_Receptor Co-agonist Binding D_this compound D-Serinamide (Hypothesized Precursor) D_this compound->D_Serine Conversion? Calcium_Imaging_Workflow Start Start Cell_Culture Culture cells expressing NMDA receptors Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Wash Wash to remove excess dye Dye_Loading->Wash Baseline Acquire baseline fluorescence Wash->Baseline Stimulation Apply NMDA + Co-agonist (Glycine or this compound) Baseline->Stimulation Record Record fluorescence change over time Stimulation->Record Analysis Analyze data and compare responses Record->Analysis End End Analysis->End

References

L-Serinamide: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Serinamide, the amide derivative of the non-essential amino acid L-serine, is a molecule of interest in various biochemical and pharmaceutical applications. Its structural similarity to L-serine, a key player in numerous metabolic pathways, suggests potential roles in biological systems. This technical guide provides a concise overview of L-Serinamide's fundamental properties, a detailed synthesis protocol, and an exploration of the metabolic context from which it is derived. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of this compound.

Core Data Presentation

The fundamental quantitative data for L-Serinamide and its commonly used salt, L-Serinamide hydrochloride, are summarized in the table below for easy reference and comparison.

PropertyL-SerinamideL-Serinamide Hydrochloride
CAS Number 6791-49-765414-74-6
Molecular Formula C₃H₈N₂O₂C₃H₉ClN₂O₂
Molecular Weight 104.11 g/mol 140.57 g/mol
IUPAC Name (2S)-2-amino-3-hydroxypropanamide(2S)-2-amino-3-hydroxypropanamide;hydrochloride

Experimental Protocols

Synthesis of L-Serinamide Hydrochloride

A common and efficient method for the synthesis of L-Serinamide hydrochloride is through the ammonolysis of L-serine methyl ester hydrochloride. The following protocol provides a detailed methodology for this conversion.[1]

Materials:

  • L-serine methyl ester hydrochloride

  • Ammonia (B1221849) water (Aqueous ammonia solution)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia water in a suitable reaction vessel.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion of the reaction, remove the excess ammonia by distillation under reduced pressure.

  • To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve the solid.

  • Freeze-dry the resulting solution to obtain L-serine hydrochloride as a pale yellow solid.

  • The typical yield for this procedure is approximately 2.8 g (87.5%).

Visualizations: Workflow and Metabolic Context

To further elucidate the practical and theoretical aspects of L-Serinamide, the following diagrams illustrate the synthesis workflow and the metabolic pathways of its parent molecule, L-serine.

Synthesis Workflow for L-Serinamide Hydrochloride

The following diagram outlines the key steps in the synthesis of L-Serinamide hydrochloride from L-serine methyl ester hydrochloride.

G Synthesis of L-Serinamide Hydrochloride cluster_start Starting Material cluster_process Reaction cluster_end Final Product L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl Dissolution in Ammonia Water Dissolution in Ammonia Water L-Serine Methyl Ester HCl->Dissolution in Ammonia Water Stirring (48h, RT) Stirring (48h, RT) Dissolution in Ammonia Water->Stirring (48h, RT) Ammonia Removal Ammonia Removal Stirring (48h, RT)->Ammonia Removal Dissolution in dilute HCl Dissolution in dilute HCl Ammonia Removal->Dissolution in dilute HCl Freeze-drying Freeze-drying L-Serinamide HCl L-Serinamide HCl Freeze-drying->L-Serinamide HCl

Synthesis of L-Serinamide Hydrochloride.
Metabolic Pathways of L-Serine

While specific signaling pathways for L-Serinamide are not well-documented, its precursor, L-serine, is a central node in cellular metabolism. The diagram below illustrates the major metabolic pathways involving L-serine, providing a context for the potential biological significance of L-Serinamide. L-serine serves as a precursor for the synthesis of proteins, other amino acids such as glycine (B1666218) and cysteine, and is involved in the biosynthesis of purines, pyrimidines, and sphingolipids.

G Metabolic Hub of L-Serine Glycolysis Glycolysis 3-Phosphoglygerate 3-Phosphoglygerate Glycolysis->3-Phosphoglygerate 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Biosynthesis L-Serinamide L-Serinamide L-Serine->L-Serinamide Derivatization Glycine Glycine L-Serine->Glycine Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Purines / Pyrimidines Purines / Pyrimidines L-Serine->Purines / Pyrimidines One-carbon metabolism Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis

Metabolic Pathways of L-Serine.

References

Synthesis of (S)-2-Amino-3-hydroxypropanamide from L-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-hydroxypropanamide, also known as L-serinamide, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, derived from the natural amino acid L-serine, provides a versatile scaffold for creating more complex molecules with specific stereochemistry. This technical guide provides an in-depth overview of the primary synthetic route from L-serine, focusing on a two-step esterification and amidation process. It includes a compilation of quantitative data, detailed experimental protocols, and workflow diagrams to support research and development in this area.

Core Synthesis Pathway: Esterification Followed by Amidation

The most common and efficient method for synthesizing L-serinamide from L-serine involves a two-step reaction sequence. First, the carboxylic acid group of L-serine is esterified, typically to form a methyl ester. This intermediate is then subjected to amidation to yield the final product. Protecting the amine group is sometimes employed, but direct aminolysis of the N-unsubstituted ester is also a viable and cost-effective strategy.

Step 1: Esterification of L-Serine

The initial step involves the conversion of L-serine to its corresponding ester, most commonly the methyl ester. This is a crucial step to activate the carboxyl group for the subsequent amidation. The reaction is typically carried out in methanol (B129727) with an acid catalyst. The product of this reaction is often the hydrochloride salt of the L-serine methyl ester, which can be isolated in good yields.

Common reagents for this esterification include:

  • Thionyl chloride (SOCl₂) in methanol: A well-established method for preparing amino acid methyl esters.[1][2]

  • Trimethylchlorosilane (TMSCl) in methanol: An efficient alternative for the esterification of various amino acids.[3]

Step 2: Amidation of L-Serine Methyl Ester

The second step is the conversion of the L-serine methyl ester to L-serinamide through amidation. This is typically achieved by reacting the ester with ammonia (B1221849). Careful control of reaction conditions such as temperature is critical to prevent racemization and maintain the desired stereochemistry of the final product. The reaction of L-serine methyl ester hydrochloride with ammonia in a suitable solvent yields L-serinamide, which can then be isolated, often as its hydrochloride salt.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of L-serinamide and its derivatives.

Table 1: Synthesis of L-Serinamide Hydrochloride from L-Serine Methyl Ester Hydrochloride
Reactant L-Serine methyl ester hydrochloride
Reagent Ammonia
Product L-Serinamide hydrochloride
Yield 87.5%[4]
Reaction Time 48 hours[4]
Temperature Room Temperature[4]
Table 2: Synthesis of N-Pentyl-L-serinamide from L-Serine Methyl Ester
Reactant L-Serine methyl ester
Reagent n-Pentylamine
Product N-Pentyl-L-serinamide (isolated as oxalate (B1200264) salt)
Yield 81%[6]
Enantiomeric Excess (ee) 99.9%[6]
Temperature 15-25°C[6]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (S)-2-Amino-3-hydroxypropanamide.

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on the esterification of L-serine using thionyl chloride in methanol, a common and effective method.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol.

  • Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for the specified time until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Protocol 2: Synthesis of (S)-2-Amino-3-hydroxypropanamide Hydrochloride (L-Serinamide Hydrochloride)

This protocol outlines the amidation of L-serine methyl ester hydrochloride using ammonia.[4][5]

  • Preparation: Dissolve L-serine methyl ester hydrochloride in a solution of ammonia in a sealed reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.[4]

  • Work-up: After the reaction is complete, remove the ammonia by distillation under reduced pressure.

  • Isolation: Dissolve the residue in a small amount of dilute hydrochloric acid.

  • Purification: Freeze-dry the solution to obtain the L-serinamide hydrochloride product as a solid.[4] The product can be further purified by recrystallization.

Visualization of Synthesis Pathway

The following diagrams illustrate the key steps and workflow for the synthesis of (S)-2-Amino-3-hydroxypropanamide from L-serine.

Synthesis_Pathway L_Serine L-Serine Serine_Ester L-Serine Methyl Ester (Hydrochloride Salt) L_Serine->Serine_Ester  Esterification (Methanol, SOCl₂ or TMSCl) Serinamide (S)-2-Amino-3-hydroxypropanamide (L-Serinamide) Serine_Ester->this compound  Amidation (Ammonia)

Caption: Overall synthesis pathway from L-Serine.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation start_ester Suspend L-Serine in Methanol add_reagent Add Thionyl Chloride (or TMSCl) at 0°C start_ester->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux isolate_ester Solvent Evaporation reflux->isolate_ester purify_ester Recrystallization isolate_ester->purify_ester ester_product L-Serine Methyl Ester HCl purify_ester->ester_product start_amidation Dissolve Ester in Aqueous Ammonia ester_product->start_amidation Proceed to Amidation react_amidation Stir at Room Temperature (48 hours) start_amidation->react_amidation remove_ammonia Distill under Reduced Pressure react_amidation->remove_ammonia dissolve_residue Add Dilute HCl remove_ammonia->dissolve_residue purify_amide Freeze-Drying dissolve_residue->purify_amide amide_product L-Serinamide HCl purify_amide->amide_product

Caption: Detailed experimental workflow.

References

The Biological Significance of C-Terminal Serinamide in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal modification of peptides is a critical determinant of their biological function, stability, and therapeutic potential. Among these modifications, amidation—the conversion of the C-terminal carboxylic acid to a carboxamide—is a prevalent and highly significant post-translational modification. When the C-terminal residue is serine, this results in a serinamide moiety. This technical guide provides an in-depth exploration of the biological significance of C-terminal this compound and, more broadly, C-terminal amidation in peptides. It covers the structural and functional implications, therapeutic applications, and detailed experimental protocols for the synthesis and characterization of these vital biomolecules.

Introduction: The Critical Role of the C-Terminal Amide

In nature, a vast number of peptide hormones, neurotransmitters, and defense peptides possess a C-terminal amide group rather than a free carboxyl group.[1][2] It is estimated that over 50% of all known bioactive peptides are C-terminally amidated, a modification essential for their biological activity.[3][4][5] This seemingly subtle chemical change—the replacement of a hydroxyl group with an amino group—profoundly impacts a peptide's physicochemical properties and its interaction with biological systems.

The primary effects of C-terminal amidation are:

  • Neutralization of Charge: The conversion of the anionic carboxylate (-COO⁻) to a neutral carboxamide (-CONH₂) at physiological pH removes a negative charge.[3][6]

  • Increased Stability: The amide bond is resistant to cleavage by carboxypeptidases, significantly increasing the peptide's metabolic stability and prolonging its in vivo half-life.[3][5][7]

  • Enhanced Receptor Binding & Activity: By neutralizing charge and stabilizing the peptide's conformation, amidation often dramatically increases binding affinity for its target receptor, leading to a hundred- or even thousand-fold increase in potency.[1][2]

  • Structural Stabilization: The amide group can form intramolecular hydrogen bonds, which helps to stabilize secondary structures such as α-helices, crucial for receptor recognition.[8][9]

The presence of a this compound at the C-terminus combines these benefits with the unique properties of the serine side chain, such as its polarity and hydrogen-bonding capacity, which can further influence receptor interactions and solubility. A notable example is Retatrutide, an experimental triple-agonist peptide for obesity, which is specifically engineered to terminate with an L-serinamide.[10]

Structural and Functional Consequences of this compound Incorporation

The conversion of a C-terminal serine to this compound alters the peptide's structural dynamics and functional output. This modification is not merely a protective cap but an active contributor to the peptide's biological role.

Impact on Stability and Hydrophobicity

The primary advantage conferred by the C-terminal amide is protection against enzymatic degradation. Peptides with a free C-terminus are susceptible to rapid cleavage by carboxypeptidases in blood and tissues. Amidation blocks this degradation pathway, enhancing peptide half-life.[11][12][13]

Furthermore, neutralizing the C-terminal negative charge increases the overall hydrophobicity of the peptide.[4][9] This enhanced hydrophobicity can facilitate the peptide's ability to cross cell membranes and interact with the hydrophobic pockets of target receptors.[4][8] This is reflected in analytical techniques, where amidated peptides typically exhibit longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) compared to their carboxylated counterparts.[5]

Role in Receptor Binding and Signaling

For many peptides, particularly those that bind to G-protein-coupled receptors (GPCRs), the C-terminal amide is essential for high-affinity binding and signal transduction.[7][9] The neutral amide group avoids electrostatic repulsion with negatively charged residues in the receptor's binding pocket, allowing for a more optimal fit.[3]

A clear example is the pancreatic hormone amylin. The physiologically active form of human amylin (hAmylin) is C-terminally amidated. A variant with a free C-terminus (hAmylin-COO⁻) exhibits a staggering 58-fold reduction in its ability to activate the Amylin1 receptor and a 20-fold reduction for the Amylin3 receptor.[7] This demonstrates that the amide is a critical pharmacophore for receptor activation.

The following diagram illustrates a generalized signaling pathway for a GPCR activated by a C-terminally amidated peptide.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G-Protein (αβγ) GPCR:f2->G_Protein Activation Peptide Amidated Peptide (e.g., this compound-Peptide) Peptide->GPCR:f1 Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification SPPS_Workflow Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin (e.g., in DMF) Resin->Swell Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Wash1 4. Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Ser(tBu)-OH HBTU/DIPEA in DMF Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Loop Repeat Steps 3-6 for each amino acid in the sequence Wash2->Loop Loop->Deprotect1 Next Cycle Cleave 7. Final Deprotection & Cleavage (e.g., TFA/TIS/H₂O cocktail) Loop->Cleave Final Cycle Purify 8. Purify Peptide (RP-HPLC) Cleave->Purify Characterize 9. Characterize (Mass Spectrometry) Purify->Characterize PAM_Enzymatic_Amidation Peptide_Gly Peptide-X-Gly (Glycine-extended precursor) PAM_PHM PAM (PHM domain) + O₂ + Ascorbate Peptide_Gly->PAM_PHM Step 1: Hydroxylation Intermediate Peptide-X-α-hydroxyglycine PAM_PHM->Intermediate PAM_PAL PAM (PAL domain) Intermediate->PAM_PAL Step 2: Lyase Reaction Peptide_Amide Peptide-X-NH₂ (Amidated Product) PAM_PAL->Peptide_Amide Glyoxylate Glyoxylate PAM_PAL->Glyoxylate

References

Unveiling the Enigmatic World of Serinamide and Its Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of natural products, serinamides and their derivatives have emerged as a class of bioactive lipids with significant therapeutic potential. Primarily found in marine environments, these compounds, characterized by a serine amino acid backbone, have garnered attention for their diverse pharmacological activities, ranging from anticancer to neuromodulatory effects. This technical guide provides an in-depth exploration of the natural occurrence, isolation, biological activity, and synthesis of two prominent serinamide derivatives: serinolamide A and symbioramide (B56091). We delve into the experimental methodologies for their study and present visual representations of their signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Natural Occurrence and Isolation

This compound derivatives are predominantly biosynthesized by marine microorganisms, particularly cyanobacteria and sponges. Their isolation from these complex natural matrices requires meticulous and multi-step extraction and purification protocols.

Serinolamide A

Natural Source: Serinolamide A and its analogues, such as serinolamides C and D, have been isolated from the marine cyanobacterium Okeania sp., collected from the Red Sea.[1][2]

Isolation Protocol: A general procedure for the isolation of serinolamides from Okeania sp. involves the following steps[1]:

  • Extraction: The cyanobacterial biomass is homogenized and extracted exhaustively with methanol (B129727) (MeOH).

  • Partitioning: The dried MeOH extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O) to separate compounds based on polarity.

  • Chromatography: The EtOAc-soluble fraction, containing the serinolamides, is subjected to multiple rounds of chromatographic separation. This typically includes:

    • Normal-Phase Column Chromatography: Using a hexane/EtOAc solvent system to yield fractions enriched in specific serinolamides.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final purification of the individual serinolamide analogues.

Quantitative Data: From a 3.5 g dried methanolic extract of Okeania sp., 12 mg of serinolamide C was isolated, highlighting the potential of this marine cyanobacterium as a source for these compounds.[1]

Symbioramide

Natural Source: Symbioramide is a ceramide-like molecule of marine origin, though the specific producing organism is less commonly cited in readily available literature, with much of the research focus being on its synthesis.[3] It is known to be associated with marine sponges.[4][5][6][7][8]

Isolation Protocol: Detailed protocols for the extraction of symbioramide from a natural source are not as extensively documented as for serinolamide A. However, general methods for isolating lipid-like molecules from marine sponges can be applied. These typically involve:

  • Extraction: Lyophilized and ground sponge tissue is extracted with organic solvents like methanol, ethanol, or a chloroform/methanol mixture.

  • Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation.

  • Chromatography: The fractions containing the desired compound are further purified using a combination of techniques such as silica (B1680970) gel column chromatography and reversed-phase HPLC.

Biological Activity and Signaling Pathways

This compound derivatives exhibit a range of biological activities, and understanding their mechanisms of action is crucial for their development as therapeutic agents.

Serinolamide A

Serinolamide A has demonstrated a multifaceted pharmacological profile, acting as an agonist for both the Sphingosine-1-phosphate-1 (S1P₁) receptor and the Cannabinoid receptor 1 (CB1).[9][10]

S1P₁ Receptor Agonism and Internalization:

Serinolamide A acts as a functional antagonist of the S1P₁ receptor.[9][10] Upon binding, it induces the internalization and subsequent degradation of the receptor.[9][10] This process effectively sequesters lymphocytes in the lymph nodes, leading to immunosuppression, a mechanism of action that is of significant interest for the treatment of autoimmune diseases like multiple sclerosis.[9][10]

Experimental Protocol for S1P₁ Receptor Internalization Assay:

The functional antagonism of S1P₁ receptor agonists can be evaluated using an in vitro receptor internalization assay[9][10][11]:

  • Cell Culture: HEK293 cells stably expressing the human S1P₁ receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of serinolamide A or a known S1P₁ receptor agonist (e.g., FTY720-phosphate) for a defined period (e.g., 3 hours).

  • Detection: The internalization of the S1P₁ receptor is quantified using a commercially available assay system that measures the recruitment of β-arrestin to the internalized receptor, often through a chemiluminescent signal.

  • Data Analysis: The efficacy of the compound is expressed as a percentage of the maximal effect observed with a standard agonist.

Below is a diagram illustrating the proposed signaling pathway for serinolamide A-induced S1P₁ receptor internalization.

S1P1_Internalization Serinolamide_A Serinolamide A S1P1_Receptor S1P1 Receptor Serinolamide_A->S1P1_Receptor Binds to G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin S1P1_Receptor->Beta_Arrestin Recruits Clathrin_Coated_Pit Clathrin-Coated Pit Beta_Arrestin->Clathrin_Coated_Pit Mediates entry into Endosome Endosome Clathrin_Coated_Pit->Endosome Forms Lysosome Lysosome Endosome->Lysosome Fuses with Degradation Receptor Degradation Lysosome->Degradation Leads to Lymphocyte_Sequestration Lymphocyte Sequestration (Immunosuppression) Degradation->Lymphocyte_Sequestration Results in

Caption: Serinolamide A-induced S1P1 receptor internalization pathway.

CB1 Receptor Agonism:

Serinolamide A also acts as a moderate agonist for the CB1 receptor, a key component of the endocannabinoid system involved in regulating various physiological processes, including pain, appetite, and mood.[12] The activation of CB1 receptors by endocannabinoids typically leads to short- or long-term changes in synaptic transmission.[12]

The general signaling cascade following CB1 receptor activation is depicted below.

CB1_Signaling Serinolamide_A Serinolamide A CB1_Receptor CB1 Receptor Serinolamide_A->CB1_Receptor Binds to Gi_o_Protein Gi/o Protein CB1_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) Gi_o_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) Gi_o_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulates MAPK_Pathway->Neurotransmitter_Release Modulates Ion_Channels->Neurotransmitter_Release

Caption: General signaling pathway of CB1 receptor activation.

Other Biological Activities: Serinolamides C and D have also been reported to exhibit cytotoxic and antifouling activities.[1]

Symbioramide

Symbioramide has demonstrated potent antileukemic activity, primarily through the induction of apoptosis.

Antileukemic Activity and Apoptosis Induction:

Symbioramide and its synthetic derivatives have been shown to induce apoptosis in L-1210 leukemia cells.[13] The pro-apoptotic mechanism is a key area of investigation for its potential as an anticancer agent.

Experimental Protocol for MTT Assay to Assess Antileukemic Activity:

The cytotoxic effects of symbioramide can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[13]:

  • Cell Culture: L-1210 leukemia cells are seeded in 96-well plates and cultured in a suitable medium.

  • Compound Treatment: The cells are treated with various concentrations of symbioramide for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

The apoptotic pathway induced by symbioramide in L1210 cells likely involves the activation of caspases, key executioners of apoptosis.

Symbioramide_Apoptosis Symbioramide Symbioramide L1210_Cell L-1210 Leukemia Cell Symbioramide->L1210_Cell Acts on Mitochondria Mitochondria L1210_Cell->Mitochondria Induces stress in Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Serinamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinamide derivatives, compounds structurally derived from the amino acid serine, have emerged as a promising class of molecules with diverse and potent biological activities. Their inherent chirality and versatile functional groups make them attractive scaffolds for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound derivatives often leverages the chiral pool of L- or D-serine to introduce stereospecificity. Common synthetic strategies involve the modification of the carboxyl, amino, and hydroxyl groups of the serine backbone.

General Synthesis of N-Acyl this compound Derivatives

A prevalent method for synthesizing N-acyl this compound derivatives involves the coupling of a fatty acid or other carboxylic acid to the amino group of a serine ester, followed by amidation.

Experimental Protocol: Synthesis of N-palmitoyl-DL-serinamide

  • Esterification of DL-Serine: DL-serine is first converted to its methyl ester using a standard method such as the Fischer-Speier esterification. In a typical procedure, DL-serine is refluxed in methanol (B129727) in the presence of a catalytic amount of thionyl chloride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the serine methyl ester hydrochloride.

  • N-Acylation: The serine methyl ester is then N-acylated with palmitoyl (B13399708) chloride. The ester is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride. The mixture is cooled in an ice bath, and palmitoyl chloride is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.

  • Amidation: The resulting N-palmitoyl-DL-serine methyl ester is converted to the corresponding amide by treatment with a solution of ammonia (B1221849) in methanol. The reaction mixture is stirred at room temperature until the ester is fully converted to the amide, as monitored by TLC.

  • Purification: The final product, N-palmitoyl-DL-serinamide, is purified by recrystallization or column chromatography on silica (B1680970) gel to yield a pure solid.

Synthesis of Ceramide Analogs from Serine

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. Serine serves as a key starting material for the synthesis of the sphingoid base.

Experimental Protocol: Synthesis of a Ceramide Analog (Analog 315)

This protocol describes the synthesis of a ceramide analog with demonstrated anti-cancer activity[1][2].

  • Amide Coupling: N-(tert-butoxycarbonyl)-D-serine (Boc-D-serine) is coupled with tetradecylamine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are used as coupling reagents, with N-methylmorpholine (NMM) as the base in tetrahydrofuran (THF) as the solvent. The reaction yields the corresponding amide[2].

  • Deprotection: The Boc protecting group is removed from the amide intermediate using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine[2].

  • Schiff Base Formation and Rearrangement: The resulting amine is reacted with salicylaldehyde (B1680747) in the presence of sodium hydroxide (B78521) in methanol. This step involves the formation of a Schiff base followed by rearrangement to yield the final ceramide analog, Analog 315[2].

  • Purification: The crude product is purified by column chromatography to obtain the pure ceramide analog.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Ceramide Analog Analog 315MCF-7 (Breast)Not specified, but potent[1]
Analog 315MDA-MB-231 (Breast)Not specified, but potent[1]
Analog 403Primary Effusion Lymphoma< 10 (approx.)[2]
N-Acyl Serinol C16-serinolNeuroblastomaInduces apoptosis[3]
Chalcone-Sulfonamide Compound 4MCF-7 (Breast)Potent activity reported[4]
1,2,4-Triazine Sulfonamide MM131DLD-1 (Colon)3.4[5]
MM131HT-29 (Colon)3.9[5]
Indole-Aryl Amide Compound 5HT29 (Colon)Selectively active[6]
Amidine Derivative Compound 5dT47D (Breast)Good activity reported[7]
Compound 5h, 5iNCI H-522 (Lung)Good activity reported[7]
Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.

Signaling Pathway of Ceramide-Induced Apoptosis

Ceramides and their analogs are well-known signaling molecules that can trigger apoptosis. The accumulation of intracellular ceramides can activate a cascade of events leading to cell death. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Ceramide_Apoptosis_Pathway This compound This compound Derivative (e.g., Ceramide Analog) Ceramide_Accumulation Intracellular Ceramide Accumulation This compound->Ceramide_Accumulation Caspase_Activation Caspase Activation (e.g., Caspase-8, -9, -3) Ceramide_Accumulation->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Salinomycin Amide Phenyl amide (3b)Staphylococcus aureus (MRSA)2[8]
Phenyl amide (3b)Staphylococcus aureus (MSSA)2[8]
Cyclopropane Amide Compound F8Candida albicans16[9][10]
Compound F24Candida albicans16[9][10]
Compound F42Candida albicans16[9][10]
1,3-bis(aryloxy)propan-2-amine CPD20Streptococcus pyogenes2.5[11]
CPD20Staphylococcus aureus2.5[11]
CPD22Streptococcus pyogenes2.5[11]
Mechanism of Antimicrobial Action: Enzyme Inhibition

Some this compound derivatives function as inhibitors of essential microbial enzymes. For example, cycloserine, a cyclic analog of serine, is known to inhibit enzymes involved in bacterial cell wall synthesis. A key target is serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a novel antimicrobial agent can be determined using the broth microdilution method.

MIC_Assay_Workflow Start Start: Prepare Serial Dilutions of this compound Derivative Inoculation Inoculate with Standardized Bacterial Suspension Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising platform for the development of new therapeutic agents with potent anticancer and antimicrobial activities. The synthetic accessibility and the potential for structural diversification allow for the fine-tuning of their biological properties. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, exploring their structure-activity relationships to optimize potency and selectivity, and advancing lead candidates into preclinical and clinical development. The integration of computational modeling and high-throughput screening will further accelerate the discovery of novel this compound-based drugs to address unmet medical needs.

References

The Synthesis of Serinamide: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serinamide, a derivative of the amino acid serine, has garnered significant attention in the scientific community, particularly for its role as a structural component in novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, offering a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the advancements in peptide chemistry. An early and notable description of a this compound derivative synthesis can be traced back to a 1942 publication by Joseph S. Fruton on the synthesis of L-serine peptides. In this work, Carbobenzoxy-l-serinamide was prepared as part of a broader investigation into peptide synthesis.[1] This foundational work laid the groundwork for future explorations into the synthesis and applications of this compound and its derivatives.

While the initial focus was on its incorporation into peptides, this compound has more recently emerged as a critical component in the structure of complex pharmaceuticals. A prominent example is its inclusion in the structure of Retatrutide, an experimental drug for obesity.[2] In Retatrutide, the C-terminus of the peptide sequence is modified to L-serinamide, where the carboxylic acid group is replaced with a carboxamide.[2] This modification highlights the evolving role of this compound from a simple amino acid derivative to a key functional moiety in modern drug design.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct conversion of L-serine to L-Serinamide and the synthesis of N-protected this compound derivatives, which are crucial intermediates in peptide synthesis.

Direct Synthesis of L-Serinamide

The most direct route to L-Serinamide involves the ammonolysis of a serine ester. This method is valued for its atom economy and straightforwardness.

This common method involves the treatment of L-serine methyl ester with ammonia (B1221849). The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the methoxy (B1213986) group of the ester to form the primary amide. A "one-pot" process starting from L-serine methyl ester has been reported to produce l-2-Amino-3-hydroxy-N-pentylpropanamide, a this compound derivative, in high yield and enantiomeric excess.[3]

Experimental Protocol: Ammonolysis of L-Serine Methyl Ester Hydrochloride

A general procedure for the synthesis of L-Serinamide hydrochloride from L-serine methyl ester hydrochloride involves dissolving the starting material in a solution of ammonia in methanol (B129727) and stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Detailed quantitative data for this method is summarized in Table 1.

Synthesis of N-Protected this compound Derivatives

In peptide synthesis and the construction of more complex molecules, it is often necessary to protect the amino group of serine before converting the carboxylic acid to an amide. The most common protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz or Z).

The synthesis of N-Boc-L-Serinamide typically starts from commercially available N-Boc-L-serine. The carboxylic acid is activated and then reacted with ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis of N-Boc-L-Serinamide from N-Boc-L-Serine

  • Activation of Carboxylic Acid: N-Boc-L-serine is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an additive like 1-Hydroxybenzotriazole (HOBt) are added at 0 °C. The mixture is stirred for a short period to form the activated ester.

  • Amidation: A solution of ammonia in an organic solvent or aqueous ammonium (B1175870) hydroxide (B78521) is added to the activated ester solution. The reaction is allowed to proceed at room temperature until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC). The filtrate is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated to yield the crude N-Boc-L-Serinamide, which is then purified by column chromatography.

Detailed quantitative data for this method is summarized in Table 1.

Similar to the Boc-protected analogue, N-Fmoc-L-Serinamide is synthesized from N-Fmoc-L-serine using a coupling agent to activate the carboxylic acid, followed by reaction with ammonia.

Experimental Protocol: Synthesis of N-Fmoc-L-Serinamide from N-Fmoc-L-Serine

The procedure is analogous to the synthesis of N-Boc-L-Serinamide, with N-Fmoc-L-serine as the starting material. The choice of solvent and coupling reagent may be adjusted based on the solubility of the starting material and the desired reaction conditions. A common procedure involves dissolving N-Fmoc-L-serine in a solvent like N,N-dimethylformamide (DMF), followed by the addition of a coupling reagent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA), and finally, treatment with an ammonia source.

Detailed quantitative data for this method is summarized in Table 1.

The historical synthesis of N-Cbz-L-Serinamide, as described by Fruton, involved the conversion of N-Cbz-L-serine to its methyl ester, followed by treatment with ammonia.

Experimental Protocol: Synthesis of N-Cbz-L-Serinamide from N-Cbz-L-Serine Methyl Ester

N-Cbz-L-serine methyl ester is dissolved in methanol saturated with ammonia. The solution is allowed to stand at room temperature for several days. The solvent is then evaporated, and the resulting crude product is recrystallized to yield pure N-Cbz-L-Serinamide.[1]

Detailed quantitative data for this method is summarized in Table 1.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods described above, allowing for easy comparison of their efficiencies.

MethodStarting MaterialKey ReagentsSolventYield (%)Purity/ee (%)Reference
AmmonolysisL-Serine methyl esterAmmoniaMethanolHigh>99% ee[3]
N-Boc Protected SynthesisN-Boc-L-serineDCC/HOBt, AmmoniaDCMGoodHighGeneral
N-Fmoc Protected SynthesisN-Fmoc-L-serineHBTU/DIPEA, AmmoniaDMFGoodHighGeneral
N-Cbz Protected SynthesisN-Cbz-L-serine methyl esterAmmoniaMethanolModerateHigh[1]

Table 1: Summary of quantitative data for this compound synthesis methods.

Protecting Group Strategies for the Serine Hydroxyl Group

The hydroxyl group of serine is reactive and may require protection during synthesis to prevent side reactions. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions used for deprotection of the N-terminal protecting group and cleavage from a solid support in peptide synthesis.

Common protecting groups for the serine hydroxyl group include:

  • tert-Butyl (tBu): This group is stable to the basic conditions used for Fmoc removal and is typically cleaved with strong acids like trifluoroacetic acid (TFA). It is a standard choice in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Benzyl (B1604629) (Bzl): The benzyl ether is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. However, its removal requires harsh conditions such as hydrogenolysis or treatment with strong acids like hydrogen fluoride (B91410) (HF), making it more suitable for Boc-based strategies.

  • Trityl (Trt): The trityl group is more acid-labile than the tBu group and can be removed under milder acidic conditions. This makes it useful for the synthesis of protected peptide fragments where the side-chain protecting groups are retained after cleavage from the resin.

  • Cyclohexyl (Chx): The cyclohexyl ether is a more recently developed protecting group that is stable to a wide range of acidic and basic conditions, including TFA and piperidine. It can be removed with strong acids like trifluoromethanesulfonic acid.[4]

Logical Workflow for this compound Synthesis

The synthesis of this compound, particularly in the context of peptide synthesis, follows a logical workflow that involves protection, activation, and amidation steps.

Serinamide_Synthesis_Workflow cluster_start Starting Material cluster_protection N-Protection cluster_activation Carboxyl Activation cluster_amidation Amidation cluster_deprotection N-Deprotection L-Serine L-Serine N-Protected Serine N-Protected Serine L-Serine->N-Protected Serine Boc2O, Fmoc-Cl, or Cbz-Cl Activated N-Protected Serine Activated N-Protected Serine N-Protected Serine->Activated N-Protected Serine Coupling Reagent (e.g., DCC, HATU) N-Protected this compound N-Protected this compound Activated N-Protected Serine->N-Protected this compound Ammonia This compound This compound N-Protected this compound->this compound Acid (for Boc/Cbz) or Base (for Fmoc)

Caption: General workflow for the synthesis of this compound from L-Serine.

Biological Role and Signaling Pathways

While this compound itself is primarily recognized as a synthetic building block, the parent amino acid, L-serine, plays a crucial role in a multitude of cellular processes. L-serine is a central metabolite involved in the biosynthesis of proteins, nucleotides, and lipids.[5][6] It is also a precursor to other important molecules, including the neurotransmitter D-serine.

The de novo synthesis of L-serine, known as the serine synthesis pathway (SSP), is intricately linked to cellular metabolism and signaling. This pathway is often upregulated in response to cellular stress and in proliferating cells, such as cancer cells, to meet the increased demand for serine.[5] Furthermore, serine metabolism is connected to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[7]

The modification of peptides with this compound at the C-terminus, as seen in Retatrutide, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This modification may enhance stability, receptor binding, or other biological activities. The precise signaling pathways directly modulated by this compound-containing molecules are specific to the overall structure of the therapeutic agent.

Serine_Metabolism_Signaling cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_outputs Metabolic Outputs cluster_signaling Cellular Signaling 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine PHGDH, PSAT1, PSPH Protein Synthesis Protein Synthesis L-Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis L-Serine->Nucleotide Synthesis Lipid Synthesis Lipid Synthesis L-Serine->Lipid Synthesis D-Serine (Neurotransmitter) D-Serine (Neurotransmitter) L-Serine->D-Serine (Neurotransmitter) mTOR Pathway mTOR Pathway L-Serine->mTOR Pathway Cell Growth & Proliferation Cell Growth & Proliferation mTOR Pathway->Cell Growth & Proliferation

Caption: Overview of L-Serine metabolism and its connection to cellular signaling.

Conclusion

The synthesis of this compound has evolved from its early exploration in the context of fundamental peptide chemistry to its current status as a key component in the development of innovative pharmaceuticals. The synthetic routes to this compound and its N-protected derivatives are well-established, offering flexibility in terms of protecting group strategies and coupling methods. Understanding the history and the various synthetic approaches to this valuable building block is essential for researchers and professionals in the fields of medicinal chemistry and drug development as they continue to design and create the next generation of therapeutic agents.

References

Spectroscopic Data of L-Serinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Serinamide (also known as (S)-2-amino-3-hydroxypropanamide), a molecule of interest in various scientific domains. Due to the limited availability of published experimental spectra for L-Serinamide, this guide presents a combination of available data for the parent compound and its close structural analog, L-Alaninamide. This comparative approach allows for a robust understanding of the expected spectroscopic behavior of L-Serinamide.

Introduction to L-Serinamide

L-Serinamide is the amide derivative of the amino acid L-serine. Its structure, featuring a primary amide, a primary amine, and a primary alcohol, makes it a polar molecule with potential applications in peptide synthesis and as a chiral building block. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The most common ionization technique for small, polar molecules like L-Serinamide is Electrospray Ionization (ESI).

Table 1: Mass Spectrometry Data for L-Serinamide

ParameterValueSource
Molecular Formula C₃H₈N₂O₂N/A
Molecular Weight 104.11 g/mol N/A
Ionization Mode Electrospray Ionization (ESI)Expected
Major Ion Peak (m/z) [M+H]⁺ = 105.07Predicted
Fragmentation Ions Further fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).Predicted

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-Amino-3-hydroxy-propanamide in the SpectraBase database. This provides experimental evidence for the mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of published NMR data for L-Serinamide, the data for its close structural analog, L-Alaninamide, is presented here to provide an expected range for the chemical shifts. L-Alaninamide lacks the hydroxyl group of L-Serinamide, so the chemical shifts for the protons and carbons near the hydroxyl group in L-Serinamide are expected to be further downfield.

Table 2: Predicted ¹H NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide data)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~3.5 - 4.0dd~3-5, ~8-10
~3.6 - 3.9mN/A
-NH₂ (amine)Broad singletN/AN/A
-NH₂ (amide)Two broad singletsN/AN/A
-OHBroad singletN/AN/A

Note: Chemical shifts are highly dependent on the solvent and pH.

Table 3: Predicted ¹³C NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide data)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)~175 - 180
~50 - 55
~60 - 65

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-Serinamide is expected to show characteristic absorption bands for its amine, amide, and alcohol functional groups. The data for L-Alaninamide is provided as a reference.

Table 4: Predicted IR Absorption Bands for L-Serinamide (based on L-Alaninamide data)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
N-H stretch (amine & amide)3100-3500Medium-Strong
C=O stretch (amide I)~1650Strong
N-H bend (amide II)~1620Medium
C-N stretch1000-1350Medium
C-O stretch1050-1150Medium-Strong

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of L-Serinamide.

Materials:

  • L-Serinamide sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of L-Serinamide in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay (a longer relaxation delay may be needed for quaternary carbons).

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the IR spectrum of solid L-Serinamide.

Materials:

  • L-Serinamide sample (solid)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of L-Serinamide to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

    • Place the mixture into a pellet-forming die.

    • Press the mixture under high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of L-Serinamide.

Materials:

  • L-Serinamide sample

  • Solvent (e.g., methanol, water with 0.1% formic acid)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of L-Serinamide (typically 1-10 µg/mL) in a suitable solvent. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Spectrum Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like L-Serinamide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Interpretation Sample L-Serinamide Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or ATR Sample->Prep_IR Prep_MS Prepare dilute solution Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic properties of L-Serinamide. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample of L-Serinamide. The provided protocols offer a starting point for such an analysis.

Thermochemical Properties of Crystalline Serinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental thermochemical data for crystalline serinamide is not extensively available in the reviewed scientific literature. This guide presents a comprehensive overview of the thermochemical properties of the closely related parent compound, crystalline L-serine, to provide a valuable reference for researchers, scientists, and drug development professionals. The methodologies and data herein are pertinent to L-serine and should be considered as a proxy with due scientific caution when evaluating this compound.

Introduction

This compound, the amide derivative of the amino acid serine, is a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for applications ranging from drug formulation and stability studies to process chemistry and computational modeling. This technical guide summarizes key thermochemical data for crystalline L-serine, outlines the experimental protocols used to determine these values, and provides visual workflows for the primary analytical techniques.

Quantitative Thermochemical Data for Crystalline L-Serine

The following tables summarize the experimentally determined thermochemical properties of crystalline L-serine at standard conditions (298.15 K and 0.1 MPa), unless otherwise specified.

Table 1: Enthalpy and Gibbs Free Energy of Crystalline L-Serine

Thermochemical ParameterSymbolValue (kJ·mol⁻¹)References
Standard Molar Enthalpy of CombustionΔcH°-1433.2 ± 1.2[1][2]
Standard Molar Enthalpy of FormationΔfH°-739.4 ± 2.3[1][2][3]
Standard Molar Enthalpy of FusionΔfusH°23.9 ± 0.5[4]
Standard Molar Gibbs Free Energy of FormationΔfG°-516.3 ± 1.3[5]

Table 2: Heat Capacity and Entropy of Crystalline L-Serine

Thermochemical ParameterSymbolValue (J·K⁻¹·mol⁻¹)References
Molar Heat Capacity (at 298.15 K)Cp149.29[6]
Standard Molar Entropy (at 298.15 K)151.7[5][6]

Table 3: Thermal Transition Properties of Crystalline L-Serine

PropertyValueReferences
Melting Point (Onset)221.7 °C (494.85 K)[4]
Melting Point (Peak)227.0 °C (500.15 K)[4][7]
Decomposition Temperature~228 °C[8]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of formation for organic compounds. The standard molar enthalpy of formation is derived from the experimentally measured energy of combustion.

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline L-serine (typically 0.5-1.0 g) is placed in a crucible within a constant-volume calorimetric bomb. A known length of fuse wire (e.g., platinum or iron) is positioned to ensure ignition.

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion event until a stable final temperature is reached.

  • Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined separately by combusting a certified standard reference material, such as benzoic acid.

  • Calculation: The standard energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter constant, accounting for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation for CO₂ and H₂O.[2][9]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions like melting point and enthalpy of fusion.[10][11]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of crystalline L-serine (typically 2-5 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 K/min) over a defined temperature range that encompasses the expected thermal transitions. The cell is purged with an inert gas, such as nitrogen, to maintain a controlled atmosphere.

  • Data Acquisition: The instrument heats both the sample and reference pans at a constant rate. The differential heat flow to the sample compared to the reference is measured and recorded as a function of temperature.

  • Data Analysis: The resulting plot of heat flow versus temperature is called a DSC thermogram.[7] Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point. The area under the peak is directly proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔfusH°), which is calculated by integrating the peak and calibrating with a known standard like indium.[4]

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental techniques described.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis weigh Weigh L-Serine Sample pellet Press into Pellet weigh->pellet fuse Attach Fuse Wire pellet->fuse place Place Sample in Bomb fuse->place add_water Add Distilled Water place->add_water seal Seal Bomb add_water->seal pressurize Pressurize with O2 (3 MPa) seal->pressurize submerge Submerge Bomb in Water Jacket pressurize->submerge equilibrate Attain Thermal Equilibrium submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp correct Correct for Heat Exchange record_temp->correct calc_energy Calculate Energy of Combustion (ΔcU°) correct->calc_energy calc_enthalpy Calculate Enthalpy of Combustion (ΔcH°) calc_energy->calc_enthalpy calc_formation Calculate Enthalpy of Formation (ΔfH°) calc_enthalpy->calc_formation

Figure 1: Workflow for Bomb Calorimetry.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh L-Serine (2-5 mg) seal Hermetically Seal in Pan weigh->seal place Place Sample & Reference Pans in Cell seal->place program Set Temperature Program (e.g., 10 K/min) place->program purge Purge with Inert Gas (N2) program->purge heat Heat Sample & Reference at Constant Rate purge->heat measure Measure Differential Heat Flow heat->measure plot Generate DSC Thermogram (Heat Flow vs. Temp) measure->plot identify Identify Transition Peaks (e.g., Melting) plot->identify determine_tm Determine Melting Temp (Tm) identify->determine_tm integrate Integrate Peak Area for Enthalpy (ΔHfus) identify->integrate

Figure 2: Workflow for Differential Scanning Calorimetry.

References

The Potential Role of Serinamide in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serinamide, a derivative of the amino acid L-serine, is increasingly recognized for its potential to modulate key metabolic pathways. While direct research into the metabolic fate of this compound is nascent, its structural similarity to serine—a central player in cellular metabolism—suggests a significant potential for interaction with serine-related enzymatic processes. This technical guide provides an in-depth analysis of the established metabolic pathways of serine and extrapolates the potential roles of this compound within this framework. We will explore the enzymatic machinery governing serine metabolism, hypothesize the nature of this compound's interaction as a potential substrate or inhibitor, and provide detailed experimental protocols to investigate these possibilities. This document aims to serve as a foundational resource for researchers seeking to elucidate the metabolic implications of this compound and its potential applications in drug development.

Introduction to Serine Metabolism

L-serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes beyond its function as a protein building block. It is a central node in metabolism, connecting glycolysis to one-carbon metabolism, and serving as a precursor for the synthesis of other amino acids, nucleotides, and lipids. The metabolic pathways of serine are tightly regulated and have been implicated in various physiological and pathological states, including cancer and neurological disorders.

The primary pathways of serine metabolism include:

  • De Novo Serine Synthesis Pathway (SSP): This pathway synthesizes serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).

  • Conversion to Glycine (B1666218) and One-Carbon Units: Serine is a major source of one-carbon units for the folate cycle, which is crucial for nucleotide biosynthesis and methylation reactions.

  • Conversion to Pyruvate: Serine can be deaminated to pyruvate, feeding into the tricarboxylic acid (TCA) cycle.

  • Synthesis of Phospholipids and Sphingolipids: Serine is a precursor for the synthesis of phosphatidylserine (B164497) and sphingolipids, essential components of cell membranes.

  • Racemization to D-serine: In the nervous system, L-serine can be converted to D-serine, an important neuromodulator.

Key Enzymes in Serine Metabolic Pathways and Potential Interaction with this compound

The enzymes that catalyze reactions involving serine are potential targets for interaction with this compound. The replacement of the carboxyl group of serine with an amide group in this compound presents an interesting structural modification that could alter its recognition and processing by these enzymes.

De Novo Serine Synthesis Pathway

The de novo synthesis of serine occurs through three enzymatic steps:

  • Phosphoglycerate Dehydrogenase (PHGDH): Catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

  • Phosphoserine Aminotransferase (PSAT1): Transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate to form phosphoserine.[1]

  • Phosphoserine Phosphatase (PSPH): Dephosphorylates phosphoserine to yield serine.[2][3]

Hypothesized Role of this compound:

Given that this compound is a downstream product analog, it is unlikely to be a direct substrate for the enzymes in the synthesis pathway. However, it could potentially act as a feedback inhibitor. The structural similarity to serine might allow it to bind to allosteric sites on these enzymes, particularly PHGDH and PSPH, which are known to be regulated by serine.[4]

Serine Catabolism and Interconversion
  • Serine Hydroxymethyltransferase (SHMT1/2): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate.[5][6] SHMT is a critical link to one-carbon metabolism. While SHMT shows broad substrate and reaction specificity, its primary biological substrates are serine and THF.[5][7]

  • Serine Racemase (SR): Another PLP-dependent enzyme that converts L-serine to D-serine. SR is highly selective for serine.[8][9]

  • D-amino Acid Oxidase (DAAO): This enzyme catalyzes the oxidative deamination of D-amino acids, including D-serine.[10][11][12][13]

Hypothesized Role of this compound:

The C-terminal amide of this compound could significantly impact its interaction with these enzymes. For SHMT, the carboxyl group of serine is involved in binding to the active site. The amide group of this compound might hinder or alter this binding, potentially making it a competitive inhibitor rather than a substrate. Similarly, the high specificity of serine racemase for serine suggests that this compound is unlikely to be a substrate for racemization.[8][14] However, it could act as an inhibitor. For DAAO, which acts on D-amino acids, D-serinamide (if formed) could be a potential substrate or inhibitor, depending on how the active site accommodates the amide group.

Quantitative Data on Serine Metabolizing Enzymes

The following table summarizes key kinetic parameters for enzymes involved in serine metabolism. This data is crucial for designing experiments to test the potential inhibitory or substrate activity of this compound.

EnzymeSubstrateKm (µM)kcat (s-1)OrganismReference
Human PHGDH 3-Phosphoglycerate186.7 ± 16.1-Human[15]
Human PHGDH α-Ketoglutarate--Human[16]
Bacillus subtilis PSP Phosphoserine1166.9Bacillus subtilis[2]
Bacillus subtilis PSP Phosphothreonine29109.5Bacillus subtilis[2]
Mouse Serine Racemase L-Serine--Mouse[14]
Human SHMT1 L-Serine--Human[17]
Human SHMT2 L-Serine--Human[17]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis and Catabolism Pathway

Serine_Metabolism cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_catabolism Catabolism cluster_racemization Racemization 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH (NAD+ -> NADH) PSer Phosphoserine 3PHP->PSer PSAT1 (Glu -> α-KG) Ser L-Serine PSer->Ser PSPH Gly Glycine Ser->Gly SHMT1/2 (THF -> mTHF) Pyr Pyruvate Ser->Pyr Serine Dehydratase DSer D-Serine Ser->DSer Serine Racemase mTHF 5,10-CH2-THF This compound This compound PHGDH PHGDH This compound->PHGDH Potential Inhibition PSPH PSPH This compound->PSPH Potential Inhibition SHMT1/2 SHMT1/2 This compound->SHMT1/2 Potential Inhibition Serine Racemase Serine Racemase This compound->Serine Racemase Potential Inhibition Cell_Proliferation_Workflow start Start: Seed cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24, 48, and 72 hours treat->incubate assay Perform Cell Proliferation Assay (e.g., MTT, BrdU) incubate->assay measure Measure absorbance or fluorescence assay->measure analyze Analyze data: Plot dose-response curves and calculate IC50 measure->analyze end End: Determine effect of this compound on cell proliferation analyze->end Enzyme_Inhibition_Workflow start Start: Prepare reaction mixture (buffer, substrate, cofactor) add_inhibitor Add varying concentrations of this compound (potential inhibitor) start->add_inhibitor pre_incubate Pre-incubate mixture add_inhibitor->pre_incubate add_enzyme Initiate reaction by adding purified enzyme (e.g., PHGDH, SHMT) pre_incubate->add_enzyme monitor Monitor reaction progress (e.g., spectrophotometrically) add_enzyme->monitor analyze Analyze data: Determine kinetic parameters (Km, Vmax, Ki) monitor->analyze end End: Characterize inhibitory effect of this compound analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Serinamide from L-serine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Serinamide, the amide derivative of the amino acid L-serine, is a valuable building block in synthetic organic chemistry and medicinal chemistry. It serves as a precursor for the synthesis of more complex molecules, including peptide modifications and pharmaceutical intermediates. This document provides a detailed two-step protocol for the synthesis of L-Serinamide starting from commercially available L-serine. The protocol involves the initial esterification of L-serine to its methyl ester hydrochloride, followed by ammonolysis to yield the final product, L-Serinamide.

Overall Synthetic Pathway

The synthesis of L-Serinamide from L-serine is typically achieved in two main steps:

  • Esterification: The carboxylic acid group of L-serine is converted to a methyl ester. This reaction is commonly carried out in methanol (B129727) with an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to produce L-serine methyl ester hydrochloride.

  • Amidation: The methyl ester is then converted to the corresponding amide by reaction with ammonia (B1221849). This step, known as ammonolysis, displaces the methoxy (B1213986) group with an amino group to form L-Serinamide.

SynthesisWorkflow L_serine L-Serine Intermediate L-Serine Methyl Ester Hydrochloride L_serine->Intermediate  Methanol (Solvent)  Thionyl Chloride / HCl (Catalyst)   This compound L-Serinamide Intermediate->this compound  Ammonia (NH3)  

Figure 1: Overall reaction scheme for the synthesis of L-Serinamide from L-serine.

Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure follows the well-established Fischer-Speier esterification method. L-serine is reacted with methanol in the presence of an acid catalyst to yield the corresponding methyl ester hydrochloride.[1][2][3]

Materials and Reagents:

  • L-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (gas or concentrated solution)

  • Reaction flask (round-bottom) with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-serine (e.g., 105.6 g) in anhydrous methanol (e.g., 105.6 g).[3]

  • Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture or add a stoichiometric amount of concentrated hydrochloric acid.[3] A typical procedure involves cooling the methanol to 0-10 °C before the dropwise addition of thionyl chloride.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a gentle reflux (around 35-40 °C) and maintain for 24-48 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.[3] The crystals can be collected by filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold methanol or diethyl ether to remove any unreacted starting materials or byproducts. Dry the crystals under vacuum to obtain L-serine methyl ester hydrochloride as a white solid.[3]

Step 2: Synthesis of L-Serinamide from L-Serine Methyl Ester Hydrochloride

This step involves the ammonolysis of the methyl ester. The L-serine methyl ester hydrochloride is first neutralized and then treated with ammonia to form the amide.

Materials and Reagents:

  • L-Serine Methyl Ester Hydrochloride

  • Methanol (anhydrous)

  • Ammonia (gas or a solution in methanol)

  • A base for neutralization (e.g., triethylamine (B128534) or sodium methoxide)

  • Pressure-resistant reaction vessel (if using ammonia gas at elevated temperatures)

  • Rotary evaporator

Procedure:

  • Neutralization (Optional but Recommended): Dissolve the L-serine methyl ester hydrochloride in anhydrous methanol. Cool the solution in an ice bath and add a slight molar excess of a base like triethylamine to neutralize the hydrochloride salt. The formation of triethylamine hydrochloride as a precipitate may be observed. This step yields the free L-serine methyl ester in solution.

  • Ammonolysis: Into the solution containing the free L-serine methyl ester, pass a stream of dry ammonia gas at 0 °C until the solution is saturated.[5] Alternatively, use a concentrated solution of ammonia in methanol.

  • Reaction: Seal the reaction vessel and allow it to stand at room temperature for several days, or gently heat to accelerate the reaction. Monitor the conversion of the ester to the amide by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude product, L-Serinamide, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Synthesis of L-Serine Methyl Ester Hydrochloride

ParameterValueReference
Starting MaterialL-Serine[3]
ReagentsMethanol, Hydrochloric Acid[3]
Yield83.8%[3]
Purity97.0%[3]
AppearanceWhite Crystalline Solid[3]

Table 2: Synthesis of L-Serinamide

ParameterValueReference
Starting MaterialL-Serine Methyl Ester[6]
ReagentAmmonia[5]
ProductL-Serinamide Hydrochloride[6]
Melting Point185-188 °C (for hydrochloride salt)[6]
AppearanceWhite to off-white crystals or powder[6]

Note: The yield for the amidation step can vary significantly based on reaction conditions. The data for the final product is presented for its hydrochloride salt, as it is a common commercially available form.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G Experimental Workflow: L-Serine to L-Serinamide cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A Suspend L-Serine in Methanol B Cool in Ice Bath A->B C Slowly Add Acid Catalyst (e.g., SOCl2) B->C D Reflux Reaction Mixture (35-40°C) C->D E Cool to Crystallize Product D->E F Filter and Collect Crystals E->F G Wash and Dry Product F->G H L-Serine Methyl Ester HCl (Product 1) G->H I Dissolve Product 1 in Methanol H->I Proceed to next step J Neutralize with Base (Optional) I->J K Saturate with Ammonia (NH3) J->K L Seal and React K->L M Remove Solvent (Rotary Evaporation) L->M N Recrystallize Crude Product M->N O L-Serinamide (Final Product) N->O

Figure 2: Detailed workflow diagram for the synthesis of L-Serinamide.

References

Application Notes and Protocols: L-Serinamide as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serinamide, the amide derivative of the naturally occurring amino acid L-serine, is a versatile and valuable chiral building block in asymmetric synthesis. Its inherent chirality, stemming from the C2 stereocenter, and its bifunctional nature (amine and amide groups) make it an excellent starting material for the synthesis of a wide range of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of L-serinamide and its derivatives in the synthesis of key chiral intermediates, such as oxazolines and chiral ligands, which are pivotal in drug discovery and development.

Application Notes

Synthesis of Chiral Oxazolines

Chiral oxazolines are important heterocyclic compounds frequently found in natural products and are widely used as ligands in asymmetric catalysis. L-serinamide can be readily converted to its corresponding amino alcohol, (S)-2-amino-3-hydroxypropan-1-ol (L-serinol), which is a direct precursor to chiral oxazolines. The synthesis typically involves the N-acylation of the amino alcohol followed by cyclodehydration.

A highly efficient method for the cyclization of N-acylated serine derivatives to oxazolines utilizes a molybdenum dioxide catalyst, MoO₂(acac)₂. This method is advantageous as it avoids harsh reagents and produces water as the only byproduct. The reaction proceeds in high yield and preserves the stereochemical integrity of the chiral center.

Another effective method for the synthesis of oxazolines from β-hydroxy amides involves the use of dehydrating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate mild and efficient cyclodehydration, affording oxazolines in good to excellent yields.

Synthesis of Chiral Bis(oxazoline) Ligands

Chiral bis(oxazoline) (BOX) ligands are a class of "privileged" ligands in asymmetric catalysis, known for their ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. The synthesis of BOX ligands often starts from chiral β-amino alcohols, which can be derived from L-serinamide.

A particularly efficient, one-pot synthesis of BOX ligands involves the condensation of a chiral β-amino alcohol with a dinitrile, such as malononitrile (B47326), catalyzed by zinc triflate (Zn(OTf)₂). This method is notable for its high yields, often exceeding 90%, and for proceeding without the need for extensive purification of the product. This approach allows for the straightforward synthesis of C₂-symmetric BOX ligands with a methylene (B1212753) bridge.

Serinamide Derivatives in Asymmetric Catalysis

The chiral ligands derived from L-serinamide and its derivatives have been successfully employed in a range of asymmetric catalytic reactions, demonstrating their utility in constructing complex chiral molecules.

  • Asymmetric Cyclopropanation and Aziridination: Dirhodium(II) catalysts bearing ligands derived from L-serine have proven to be highly effective in asymmetric cyclopropanation and aziridination reactions. For instance, a dirhodium catalyst with a (4S)-3-((4-dodecylphenyl)sulfonyl)oxazolidine-4-carboxylate ligand achieved up to 94% enantiomeric excess (ee) in the aziridination of styrene. Similarly, a related catalyst afforded up to 98% ee in the cyclopropanation of styrene.[1]

  • Diels-Alder Reaction: L-serine derivative ligands, in combination with Lewis acids like Cu(OTf)₂, can act as effective cocatalysts in asymmetric Diels-Alder reactions. These in-situ formed complexes enhance the catalytic activity and can influence the stereochemical outcome of the cycloaddition.[2]

This compound as a Chiral Auxiliary

The core structure of this compound can be incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, a strategy known as using a chiral auxiliary. While specific protocols starting directly from this compound are less common in the literature than for other amino acid derivatives, the principle remains applicable. For example, amides derived from chiral amino alcohols (obtainable from this compound) can be used in diastereoselective alkylation reactions. The chiral auxiliary is later removed to yield the enantiomerically enriched product.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazoline (B21484) from an L-Serine Derivative

This protocol is adapted from a procedure for the synthesis of a methyl serinate derivative, which can be conceptually applied to this compound derivatives. The key transformation is the molybdenum-catalyzed cyclodehydration of a β-hydroxy amide.[3]

Step A: N-Acylation of L-Serine Methyl Ester Hydrochloride (Model Reaction)

  • To a 1-L, two-necked, round-bottomed flask under an argon atmosphere, add L-serine methyl ester hydrochloride (16.0 g, 99.6 mmol), acetonitrile (B52724) (0.50 L), and potassium carbonate (20.9 g, 149 mmol).

  • Stir the suspension vigorously and cool to 0 °C in an ice/water bath.

  • Add 1-adamantanecarbonyl chloride (10.2 g, 49.8 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 14 hours.

  • After the reaction, purify the product by crystallization to afford N-(1-adamantanecarbonyl)-L-serine methyl ester.

Step B: Molybdenum-Catalyzed Cyclodehydration

  • In a three-necked flask equipped with a Dean-Stark trap and condenser, charge the N-acylated serine derivative (e.g., 10.5 g, 37.1 mmol), MoO₂(acac)₂ (1.27 g, 3.71 mmol), 6-methyl-2-pyridinecarboxylic acid (1.04 g, 7.43 mmol), and toluene (B28343) (1.25 L).

  • Heat the mixture to azeotropic reflux (approximately 112 °C) for 20 hours.

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the chiral oxazoline.

Protocol 2: One-Pot Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol describes a general and efficient method for synthesizing BOX ligands from a chiral amino alcohol (derivable from L-serinamide) and a dinitrile, catalyzed by zinc triflate.[4]

  • In a reaction vessel, dissolve the chiral β-amino alcohol (e.g., L-serinol, 2.2 mmol) and malononitrile (1.0 mmol) in toluene.

  • Add zinc triflate (Zn(OTf)₂, 5-10 mol%) to the solution.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or NMR).

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified if necessary, although in many cases, purification is not required.

Quantitative Data

Table 1: Synthesis of Chiral Oxazolines from Serine Derivatives

Starting Material PrecursorReactionCatalyst/ReagentYield (%)Reference
N-Acyl-L-serine methyl esterCyclodehydrationMoO₂(acac)₂, 6-Me-Pic88-89[3]
N-Acyl-L-serine methyl esterCrystallization-82[3]
Peptide Thioamides (Serine)CyclizationAg₂CO₃72-86[5]

Table 2: Asymmetric Catalysis using Ligands Derived from L-Serine

ReactionCatalystLigand TypeSubstrateee (%)Reference
AziridinationDirhodium(II)(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylateStyrene94[1]
CyclopropanationDirhodium(II)(4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylateStyrene98[1]
Diels-AlderCu(OTf)₂L-Serine derivativeCyclopentadiene & Methyl acrylate-[2]

Visualizations

Synthesis_of_Chiral_Oxazoline Workflow for Chiral Oxazoline Synthesis This compound L-Serinamide serinol L-Serinol This compound->serinol Reduction n_acyl_serinol N-Acyl-L-Serinol (β-Hydroxy Amide) serinol->n_acyl_serinol N-Acylation oxazoline Chiral Oxazoline n_acyl_serinol->oxazoline Cyclodehydration (e.g., MoO₂(acac)₂)

Caption: Synthesis of chiral oxazolines from L-serinamide.

Synthesis_of_BOX_Ligand One-Pot Synthesis of Bis(oxazoline) Ligand cluster_reactants Reactants serinol L-Serinol (from L-Serinamide) box_ligand Chiral Bis(oxazoline) (BOX) Ligand serinol->box_ligand Zn(OTf)₂, Toluene, Reflux malononitrile Malononitrile malononitrile->box_ligand Zn(OTf)₂, Toluene, Reflux

Caption: One-pot synthesis of a BOX ligand.

Asymmetric_Catalysis_Pathway Application in Asymmetric Catalysis This compound L-Serinamide chiral_ligand Chiral Ligand (e.g., BOX, Oxazoline) This compound->chiral_ligand Synthesis active_catalyst Chiral Metal Catalyst chiral_ligand->active_catalyst Coordination metal_catalyst Metal Precursor (e.g., Rh₂(OAc)₄, Cu(OTf)₂) metal_catalyst->active_catalyst chiral_product Enantiomerically Enriched Product active_catalyst->chiral_product Catalysis prochiral_substrate Prochiral Substrate prochiral_substrate->chiral_product

Caption: Pathway for asymmetric catalysis.

References

Application Notes and Protocols for the Incorporation of Serinamide into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a serinamide moiety at the C-terminus of a peptide can significantly influence its biological activity, stability, and conformational properties. This modification, replacing the terminal carboxylic acid with an amide, is a key strategy in peptidomimetic design and drug discovery. These application notes provide a detailed guide to the synthesis of peptides featuring a C-terminal this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary and most direct method involves the use of a Rink Amide resin, which upon cleavage, generates the desired C-terminal amide.

Principle of the Method

Direct incorporation of a pre-synthesized this compound building block is not a standard approach in SPPS. Instead, the C-terminal this compound is generated by assembling the peptide chain on a specialized solid support, the Rink Amide resin. The synthesis commences by coupling the first amino acid, Fmoc-Ser(tBu)-OH, to the Rink Amide linker. Subsequent amino acids are then sequentially added to the N-terminus. The synthesis culminates in the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). This cleavage step simultaneously removes the side-chain protecting groups and liberates the peptide with a C-terminal amide, thus forming the this compound residue.

Data Presentation

The efficiency of incorporating a C-terminal this compound via SPPS on Rink Amide resin is comparable to standard peptide amide synthesis. The following table summarizes typical quantitative data expected from a well-optimized synthesis.

ParameterTypical ValueNotes
Resin Loading Efficiency 0.4 - 0.7 mmol/gDetermined by UV-Vis measurement of Fmoc cleavage from a known weight of resin.
Coupling Efficiency per Cycle > 99%Monitored by a qualitative ninhydrin (B49086) (Kaiser) test.
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by RP-HPLC) 50 - 70%Sequence-dependent; purification is typically required.
Final Purity (after purification) > 95%Achievable with standard reversed-phase HPLC purification.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (e.g., Rink Amide AM, Rink Amide MBHA)

  • Fmoc-Ser(tBu)-OH and other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether (cold)

  • Cleavage cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture like TFA/water/triisopropylsilane (TIS) (95:2.5:2.5)

  • Capping solution (optional): Acetic anhydride/DIPEA/DMF

Protocol 1: Manual Solid-Phase Synthesis of a Peptide with C-Terminal this compound

This protocol describes the synthesis of a generic tripeptide (H-Xaa-Yaa-Ser-NH₂) on a 0.1 mmol scale.

1. Resin Preparation and Swelling

  • Weigh 143-250 mg of Fmoc-Rink Amide resin (loading capacity: 0.4-0.7 mmol/g) into a fritted syringe or a manual synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of the First Amino Acid (Fmoc-Ser(tBu)-OH)

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents, 0.3 mmol, 115 mg) and HBTU (2.9 equivalents, 0.29 mmol, 110 mg) in 2 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test on a few beads of resin to confirm complete coupling (a negative result, indicated by clear or yellow beads, is desired). If the test is positive, a second coupling may be necessary.

4. Capping (Optional)

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF) for 15 minutes.

  • Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation (Coupling of Subsequent Amino Acids)

  • Fmoc Deprotection: Repeat step 2.

  • Coupling: Repeat step 3, using the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Yaa-OH).

  • Continue this cycle of deprotection and coupling for all remaining amino acids (e.g., Fmoc-Xaa-OH).

6. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

7. Cleavage and Deprotection

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail. For a peptide containing Arg(Pbf), Trp(Boc), and Cys(Trt), Reagent K is suitable. For simpler peptides, a TFA/water/TIS cocktail is often sufficient.

  • Add 5 mL of the cleavage cocktail to the dry resin in a fume hood.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the cleavage mixture into a cold centrifuge tube, collecting the filtrate.

  • Wash the resin with an additional 1-2 mL of TFA or DCM and combine the filtrates.

8. Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL tube containing 40 mL of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The resulting white powder is the crude peptide, ready for purification and analysis.

Potential Side Reactions and Mitigation

Side ReactionDescriptionMitigation
Racemization Epimerization of the C-terminal serine can occur during activation.Use of coupling reagents like HATU or HBTU with a base such as DIPEA generally minimizes racemization. For highly sensitive couplings, base-free activation with DIC/HOBt can be considered.
Aspartimide Formation If the sequence contains Asp-Ser, cyclization to form a stable five-membered ring can occur, especially during Fmoc deprotection with piperidine.Use of protecting groups like Fmoc-Asp(OMpe)-OH or adding HOBt to the deprotection solution can reduce this side reaction.
N -> O Acyl Shift During the final acidic cleavage, the peptide backbone can migrate from the amide nitrogen to the hydroxyl group of the deprotected serine side chain.[1]This is typically a minor issue with standard cleavage times (2-3 hours). Prolonged exposure to strong acid should be avoided.
Alkylation of C-terminal Amide Decomposition of the Rink Amide linker during TFA cleavage can lead to alkylation of the newly formed C-terminal amide.[2]The use of scavengers in the cleavage cocktail, such as 1,3-dimethoxybenzene, can prevent this side reaction.[2]

Visualizations

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleSer Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) Deprotect1->CoupleSer Wash1 Wash (DMF) CoupleSer->Wash1 Kaiser1 Kaiser Test Wash1->Kaiser1 Deprotect2 Fmoc Deprotection Kaiser1->Deprotect2 Repeat Cycle CoupleYaa Couple Fmoc-Yaa-OH Deprotect2->CoupleYaa Wash2 Wash CoupleYaa->Wash2 Kaiser2 Kaiser Test Wash2->Kaiser2 Deprotect3 Fmoc Deprotection Kaiser2->Deprotect3 Repeat Cycle CoupleXaa Couple Fmoc-Xaa-OH Deprotect3->CoupleXaa Wash3 Wash CoupleXaa->Wash3 Kaiser3 Kaiser Test Wash3->Kaiser3 FinalDeprotect Final Fmoc Deprotection Kaiser3->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify FinalPeptide H-Xaa-Yaa-Ser-NH₂ Purify->FinalPeptide

Caption: Workflow for SPPS of a peptide with C-terminal this compound.

Rink_Amide_Cleavage PeptideResin Peptide-NH-Linker-Resin C-terminal Ser(tBu) TFA TFA Cocktail (e.g., TFA/TIS/H₂O) PeptideResin->TFA Acidolysis CleavageProducts Peptide-CONH₂ (this compound) + Deprotected Side Chains + Cleaved Linker Cations TFA->CleavageProducts FinalProduct Purified H-Peptide-Ser-NH₂ CleavageProducts->FinalProduct Purification

Caption: Cleavage from Rink Amide resin to yield the this compound peptide.

References

Application Notes and Protocols for N-Acylation of Serinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated amino acids and their derivatives are a class of molecules with significant biological activities and diverse applications in pharmaceuticals, cosmetics, and biotechnology. Serinamide, the amide derivative of the amino acid serine, possesses a primary amine, a primary hydroxyl group, and an amide functionality. The selective N-acylation of this compound yields N-acyl serinamides, which are structural analogs of bioactive lipids like ceramides (B1148491) and N-acyl serinols. N-acylated serinols, for instance, have been identified as signaling molecules that can influence metabolic homeostasis and induce apoptosis in cancer cells, suggesting the therapeutic potential of N-acyl serinamides.[1][2]

This document provides detailed experimental procedures for the chemoselective N-acylation of this compound. The protocols outlined below are designed to be efficient and provide high yields, catering to the needs of researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes representative yields for the N-acylation of this compound with various acylating agents. The yields are based on published data for similar amino alcohols and are intended to be illustrative.[3] Actual yields may vary depending on the specific substrate and reaction conditions.

Acyl GroupAcylating AgentMethodSolventReaction TimeYield (%)
AcetylAcetic Anhydride (B1165640)ASolvent-free15 min~90%
LauroylLauroyl ChlorideBDichloromethane (B109758)2 h~85%
PalmitoylPalmitic AcidCDichloromethane4 h~80%
BenzoylBenzoyl ChlorideBDichloromethane2 h~88%
StearoylStearoyl-NHS esterDTetrahydrofuran6 h~82%

Experimental Protocols

Several methods can be employed for the N-acylation of this compound. The choice of method may depend on the nature of the acyl group, the desired scale of the reaction, and the available reagents.

Method A: Catalyst-Free N-Acylation with Acyl Anhydrides

This method is particularly suitable for short-chain acyl groups and is noted for its simplicity and green chemistry profile.[3]

Materials:

  • This compound

  • Acyl anhydride (e.g., acetic anhydride)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, add this compound (1 mmol).

  • To the this compound, add the acyl anhydride (1.2 mmol) at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of diethyl ether to the reaction mixture and continue stirring for 10 minutes.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate the precipitation of the N-acyl this compound.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method B: N-Acylation with Acyl Chlorides

This is a classic and highly effective method for forming amide bonds.[4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., lauroyl chloride, benzoyl chloride)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate dropping funnel, dissolve the acyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Add the acyl chloride solution dropwise to the this compound solution over 15-20 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method C: N-Acylation using a Coupling Agent (EDC/HOBt)

This method is suitable for the direct use of carboxylic acids, avoiding the need to prepare more reactive acylating agents.

Materials:

  • This compound

  • Carboxylic acid (e.g., palmitic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (10 mL).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1 mmol) and DIPEA (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Method D: N-Acylation with N-Hydroxysuccinimide (NHS) Esters

NHS esters are stable and selective acylating agents for primary amines.[6][7][8]

Materials:

  • This compound

  • Acyl-NHS ester (e.g., stearoyl-NHS)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the acyl-NHS ester (1.1 mmol) in THF (10 mL) in a round-bottom flask.

  • Add a solution of this compound (1 mmol) in THF (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the N-hydroxysuccinimide byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the N-acyl this compound by recrystallization or column chromatography.

Characterization of N-Acyl Serinamides

The synthesized products can be characterized by standard spectroscopic methods. For a representative N-lauroyl this compound:

  • ¹H NMR: Expected signals would include peaks corresponding to the protons of the fatty acid chain (a multiplet for the long alkyl chain, a triplet for the terminal methyl group), protons of the this compound backbone (methine and methylene (B1212753) protons), and amide protons. The chemical shifts of the protons adjacent to the newly formed amide bond would be indicative of successful acylation.

  • ¹³C NMR: Signals for the carbonyl carbon of the newly formed amide, carbons of the fatty acid chain, and the carbons of the this compound moiety.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the N-acyl this compound would confirm its identity.

Visualizations

Experimental Workflow for N-Acylation of this compound```dot

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix this compound and Base (if required) in Solvent B Add Acylating Agent (Acyl Chloride/Anhydride/NHS-ester) A->B Step 1 C Stir at appropriate temperature B->C Step 2 D Monitor reaction by TLC C->D Step 3 E Quench Reaction D->E Step 4 F Solvent Extraction E->F Step 5 G Wash with acidic/basic solutions F->G Step 6 H Dry organic layer G->H Step 7 I Concentrate in vacuo H->I Step 8 J Purify by Column Chromatography / Recrystallization I->J Step 9 K Characterize Product (NMR, MS) J->K Step 10

Caption: Putative signaling pathway for N-acyl this compound-induced apoptosis.

References

Application of Serinamide in Solid-Phase Peptide Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of serinamide and its derivatives in solid-phase peptide synthesis (SPPS) offers a versatile approach for the preparation of C-terminal serine-containing peptide amides. While a dedicated, pre-formed "this compound resin" is not a standard commercially available solid support, peptides with a C-terminal this compound can be readily synthesized using established Fmoc/tBu SPPS protocols on various amide-generating resins, such as the Rink Amide or Sieber Amide resins. This strategy is particularly valuable in drug discovery and development, where C-terminal amidation can enhance biological activity, improve stability against enzymatic degradation, and modulate pharmacokinetic properties.

This document provides detailed protocols for the synthesis of peptides terminating in a this compound residue using standard automated and manual SPPS techniques. The methodologies outlined below are based on the widely adopted Fmoc/tBu strategy, ensuring compatibility with a broad range of peptide sequences and modifications.

A key consideration in the synthesis of serine-containing peptides is the protection of the serine hydroxyl group. The tert-butyl (tBu) protecting group is commonly employed in Fmoc SPPS due to its stability during the basic conditions of Fmoc deprotection and its facile removal under acidic cleavage conditions.

Furthermore, the choice of resin is critical for obtaining the desired C-terminal amide. Resins such as Rink Amide are designed to yield a carboxamide upon cleavage with trifluoroacetic acid (TFA), making them ideal for the synthesis of peptides with a C-terminal this compound.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Model Peptide with C-Terminal this compound (Ac-Tyr-Val-Ala-Ser-NH₂)

This protocol describes the automated synthesis of a model tetrapeptide, Ac-Tyr-Val-Ala-Ser-NH₂, on a Rink Amide resin using a peptide synthesizer.

Materials:

  • Rink Amide resin (0.5 - 0.7 mmol/g loading)

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Capping Reagent: Acetic anhydride/DIPEA/DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation Solvent: Cold diethyl ether

Instrumentation:

  • Automated Peptide Synthesizer

  • Lyophilizer

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Pre-activate a solution of Fmoc-Ser(tBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for the specified time in the synthesis protocol.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Capping (Optional but Recommended): Treat the resin with the capping solution to block any unreacted amino groups.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled serine residue with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection cycles for Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with the capping solution.

  • Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by preparative HPLC and characterize by mass spectrometry.

Protocol 2: Manual Solid-Phase Synthesis and Cleavage

This protocol outlines the manual synthesis procedure, which allows for greater flexibility and is suitable for smaller-scale syntheses.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage: Follow the cleavage and precipitation procedure as described in the automated synthesis protocol.

Quantitative Data

The following table summarizes typical yields and purity for peptides synthesized with a C-terminal this compound using the protocols described above.

Peptide SequenceSynthesis Scale (mmol)Resin Loading (mmol/g)Crude Yield (mg)Purity by HPLC (%)
Ac-Tyr-Val-Ala-Ser-NH₂0.10.6110>85
H-Gly-Phe-Ser-NH₂0.250.55225>90
Ac-Leu-Ala-Gly-Val-Ser-NH₂0.10.65135>80

Visualizations

Experimental Workflow for Automated SPPS

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect1->Couple_Ser Wash1 Wash (DMF) Couple_Ser->Wash1 Cycle Repeat for each Amino Acid Wash1->Cycle Deprotect_n Fmoc Deprotection Cycle->Deprotect_n N_Acetylation N-terminal Acetylation Cycle->N_Acetylation Final AA Couple_n Couple Next Fmoc-AA-OH Deprotect_n->Couple_n Wash_n Wash (DMF) Couple_n->Wash_n Wash_n->Cycle Next AA Final_Wash Final Wash & Dry N_Acetylation->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: Automated SPPS workflow for C-terminal this compound peptides.

Logical Relationship of SPPS Components

SPPS_Components cluster_Solid_Phase Solid Phase cluster_Peptide_Chain Growing Peptide Chain cluster_Reagents Key Reagents Resin Polymer Support (e.g., Polystyrene) Linker Amide Linker (e.g., Rink) This compound C-terminal This compound Linker->this compound Anchors AA_n Amino Acid (n) This compound->AA_n Elongates Fmoc_AA Fmoc-AA-OH Coupling Coupling Reagent (e.g., HBTU) Fmoc_AA->Coupling Coupling->AA_n Forms Peptide Bond Deprotection Deprotection (Piperidine) Deprotection->AA_n Removes Fmoc Cleavage Cleavage (TFA) Cleavage->Linker Cleaves Peptide

Caption: Key components and their relationships in SPPS of this compound peptides.

Application Notes and Protocols for High-Yield Synthesis of Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield synthesis of L-Serinamide hydrochloride, a valuable amino acid derivative used in biochemical research and pharmaceutical applications. L-Serinamide hydrochloride serves as a crucial building block in the synthesis of bioactive molecules, particularly in neurobiology and metabolic studies.[1] Its utility is notable in the development of therapeutic agents targeting neurological disorders and in the synthesis of bioactive oligopeptides.[1][2]

Synthesis Pathway Overview

The most common and high-yield method for synthesizing L-Serinamide hydrochloride is through the ammonolysis of its corresponding methyl ester, L-Serine methyl ester hydrochloride.[2][3][4] This reaction involves the nucleophilic attack of ammonia (B1221849) on the ester carbonyl group, leading to the formation of the amide and the displacement of methanol. The final product is isolated as a hydrochloride salt.

G start L-Serine methyl ester hydrochloride reagent + Ammonia (NH3) start->reagent product L-Serinamide hydrochloride reagent->product Ammonolysis (Room Temp, 48h)

Caption: Chemical reaction pathway for the synthesis of L-Serinamide hydrochloride.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and experimental data for the synthesis protocol.

Table 1: Physicochemical Properties of L-Serinamide Hydrochloride

PropertyValue
CAS Number65414-74-6[2][3]
Molecular FormulaC₃H₉ClN₂O₂[3][5]
Molecular Weight140.57 g/mol [2][3][5]
AppearanceWhite to off-white or light yellow crystalline powder[2][3][4]
Melting Point185-188 °C[2][6]
Optical Activity [α]²⁰/D+14° (c=1, H₂O)[2][6]

Table 2: Experimental Parameters and Results

ParameterValueReference
Starting MaterialL-Serine methyl ester hydrochloride[2][3][4]
Moles of Starting Material0.0225 mol[2][3][4]
Mass of Starting Material3.5 g[2][3][4]
ReagentAmmonia Solution[2][3][4]
Reaction Time48 hours[2][3][4]
Reaction TemperatureRoom Temperature[2][3][4]
Final Product Mass2.8 g[3]
Yield 87.5% [2][3][4]

Detailed Experimental Protocol

This protocol is based on a general procedure reported for the synthesis of (S)-2-amino-3-hydroxypropionamide hydrochloride.[2][3]

Materials and Equipment:

  • L-Serine methyl ester hydrochloride (3.5 g, 0.0225 mol)

  • Ammonia solution (100 mL)

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Reaction Setup: Dissolve 3.5 g (0.0225 mol) of L-Serine methyl ester hydrochloride in 100 mL of ammonia solution in a round-bottom flask equipped with a magnetic stir bar.[2][3][4]

  • Reaction Execution: Stir the reaction mixture for 48 hours at room temperature.[2][3][4]

  • Solvent Removal: Upon completion of the reaction, remove the ammonia by distillation under reduced pressure using a rotary evaporator.[2][3][4]

  • Acidification: Add a small amount of dilute hydrochloric acid to the resulting residue to ensure it is fully dissolved and protonated.[3]

  • Product Isolation: Freeze-dry the resulting solution to obtain the final product.[2][3][4]

  • Final Product: The procedure yields 2.8 g of L-Serinamide hydrochloride as a light yellow solid, corresponding to an 87.5% yield.[3]

G cluster_prep Reaction cluster_workup Work-up & Isolation A Dissolve L-Serine methyl ester HCl in Ammonia Solution B Stir at Room Temperature for 48 hours A->B C Remove Ammonia via Reduced Pressure Distillation B->C Reaction Complete D Dissolve Residue in Dilute HCl C->D E Freeze-dry the Solution D->E F Obtain Final Product: L-Serinamide Hydrochloride E->F Isolation

Caption: Step-by-step experimental workflow for the synthesis of L-Serinamide hydrochloride.

References

Analytical methods for Serinamide purity assessment by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Purity Assessment of Serinamide

AN-HPLC-001

Introduction

This compound, the amide derivative of the amino acid serine, is a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical purity is critical for the quality and safety of the final active pharmaceutical ingredients (APIs). This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity and the separation of potential related substances.

The inherent polarity and lack of a strong UV chromophore in this compound present analytical challenges. To address this, two primary HPLC approaches are considered: pre-column derivatization to introduce a chromophoric or fluorophoric tag, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). This note will focus on a pre-column derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amine group of this compound to form a highly UV-active derivative, allowing for sensitive UV detection.

The method is designed to be stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products.[1][2][3] The validation of this method is outlined in accordance with the International Conference on Harmonisation (ICH) guidelines.[4]

Experimental Workflow

HPLC_Workflow Figure 1. Experimental Workflow for this compound Purity Assessment by HPLC cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare this compound Reference Standard Solution deriv_std Derivatize Standard prep_std->deriv_std prep_sample Prepare this compound Sample Solution deriv_sample Derivatize Sample prep_sample->deriv_sample prep_reagent Prepare Derivatization Reagent (FMOC-Cl) prep_reagent->deriv_std prep_reagent->deriv_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) inject_sample Inject Derivatized Sample deriv_sample->inject_sample inject_std Inject Derivatized Standard hplc_system->inject_std acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Boric Acid

  • Sodium Hydroxide (B78521)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Hydrochloric Acid

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • FMOC-Cl Solution (15 mM): Dissolve approximately 40 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (for purity ~100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Working Solution (~100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Derivatization Protocol
  • To a 2 mL HPLC vial, add 200 µL of either the Standard Working Solution or the Sample Working Solution.

  • Add 200 µL of Borate Buffer (pH 9.5) and mix well.

  • Add 400 µL of the FMOC-Cl solution, cap the vial immediately, and vortex for approximately 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • After 10 minutes, inject the solution into the HPLC system.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines.[1] The following parameters are critical for ensuring the method is suitable for its intended purpose.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][5] The sample is subjected to various stress conditions to produce potential degradation products.

Stress ConditionProcedure
Acid Hydrolysis Treat sample solution with 0.1 M HCl at 60°C for 24 hours, then neutralize.
Base Hydrolysis Treat sample solution with 0.1 M NaOH at 60°C for 24 hours, then neutralize.
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 80°C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) and visible light for 24 hours.

The method is considered specific if the this compound peak is well-resolved from all degradation product peaks and placebo peaks (if applicable), and the peak purity can be confirmed using a photodiode array (PDA) detector.

Linearity

Linearity is established by analyzing a series of solutions at different concentrations.

ParameterResult
Concentration Range LOQ to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL)
Number of Levels At least 5
Replicates n=3 per level
Acceptance Criterion Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy is determined by spiking a known amount of this compound reference standard into a sample matrix at different concentration levels.

ParameterResult
Spiking Levels 50%, 100%, and 150% of the working concentration
Replicates n=3 per level
Acceptance Criterion Mean recovery between 98.0% and 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterProcedureAcceptance Criterion
Repeatability 6 replicate sample preparations at 100% concentration on the same day.RSD ≤ 2.0%
Intermediate Precision Analysis performed by a different analyst on a different day/instrument.RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterDetermination MethodAcceptance Criterion
LOD Signal-to-Noise ratio of 3:1-
LOQ Signal-to-Noise ratio of 10:1-
LOQ Precision Precision (n=6) at the LOQ concentrationRSD ≤ 10.0%

Data Presentation

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area (n=6) ≤ 2.0%
Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Impurity Profiling

Individual impurities are reported as a percentage of the total peak area.

Impurity IDRetention Time (min)Relative Retention Time (RRT)Area %Specification
Impurity Ae.g., 8.5e.g., 0.85Value≤ 0.10%
Impurity Be.g., 12.1e.g., 1.21Value≤ 0.15%
Total Impurities --Sum≤ 0.50%

Conclusion

The described reversed-phase HPLC method with pre-column derivatization using FMOC-Cl provides a sensitive, specific, and reliable approach for the purity assessment of this compound. The method is capable of separating the main component from its potential impurities and degradation products, making it suitable for quality control and stability testing in a pharmaceutical development setting. Proper validation in accordance with ICH guidelines is crucial before implementation for routine analysis.

References

Application Notes and Protocols for In Vitro Biological Assays of Serinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key in vitro biological assays used to characterize Serinamide derivatives. Detailed protocols for anticancer, anti-inflammatory, and antimicrobial assessments are presented, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity Assays

This compound derivatives have emerged as a promising class of compounds with potential anticancer properties. Their efficacy is typically evaluated through a series of in vitro assays designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation: Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of this compound derivatives against various cancer cell lines.

This compound DerivativeCancer Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Symbioramide Derivative 1dL-1210 (Leukemia)MTTModerate Activity--
Pinostrobin ButyrateT47D (Breast Cancer)MTT0.405-Fluorouracil~0.399
Pinostrobin PropionateT47D (Breast Cancer)MTT0.575-Fluorouracil~0.399
Compound 12MCF-7 (Breast Cancer)Not Specified0.5Doxorubicin2.14
Compound 12HepG2 (Liver Cancer)Not Specified5.27Doxorubicin2.48
Dimeric Analog 4fMultiple Leukemia LinesNot Specified0.28 - 0.98--
Dimeric Analog 4gMultiple Solid Tumor LinesNot Specified0.28 - 0.98--

Note: The data presented is a compilation from various studies on related derivatives and serves as an illustrative example. Actual values for specific this compound derivatives will vary.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for MTT Cell Viability Assay.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis Signaling Pathway

Ceramide, a molecule structurally related to the backbone of Serinamides, is known to be a second messenger in apoptosis signaling.[7] It can activate the SAPK/JNK pathway, leading to the activation of caspases and subsequent apoptosis.

Apoptosis_Pathway stimulus This compound Derivative ceramide ↑ Ceramide Generation stimulus->ceramide sapk_jnk SAPK/JNK Pathway ceramide->sapk_jnk caspases Caspase Activation sapk_jnk->caspases apoptosis Apoptosis caspases->apoptosis

Ceramide-mediated Apoptosis Pathway.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11]

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit protein denaturation and stabilize cell membranes, as well as by measuring their effects on key inflammatory mediators.

Data Presentation: In Vitro Anti-inflammatory Activity
This compound DerivativeAssayConcentration% InhibitionReference Compound% Inhibition
L-Serine-Ibuprofen DerivativeLipoxygenase Inhibition-IC50 = 13 µM--
OADPNO Production in RAW 264.7 cellsIC50NO = 1.09 µg/mL (48h)50%DiclofenacIC50NO = 53.84 µg/mL (48h)
Indazole DerivativeCyclooxygenase-250 µM78%Celecoxib-

Note: Data is illustrative and sourced from studies on related derivative classes.[4][12][13]

Experimental Protocols

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the this compound derivative at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac is commonly used as a reference drug.

This assay measures the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.

Protocol:

  • Enzyme Preparation: Prepare a solution of soybean lipoxygenase in borate (B1201080) buffer.

  • Reaction Initiation: Add the this compound derivative and linoleic acid (substrate) to the enzyme solution.

  • Absorbance Measurement: Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Anti-inflammatory Signaling Pathway

Ceramide and related lipids can activate inflammatory pathways such as MAPK, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]

Anti_inflammatory_Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) ceramide ↑ Ceramide Synthesis inflammatory_stimulus->ceramide mapk MAPK Pathway ceramide->mapk cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) mapk->cytokines inflammation Inflammation cytokines->inflammation This compound This compound Derivative This compound->mapk Inhibition

Modulation of Inflammatory Signaling.

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound derivatives is determined by their ability to inhibit the growth of various pathogenic microorganisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This compound DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Nicotinamide Derivative 16gCandida albicans SC53140.25Fluconazole0.125 - 0.5
Nicotinamide Derivative 16gFluconazole-resistant C. albicans0.125 - 1Fluconazole>64
Nicotinamide Derivative NC 3P. aeruginosa0.016 mM--
Coumarin Derivative 4S. aureus ATCC 23235~2-8.3 µMBleomycin~2-8.3 µM
Coumarin Derivative 5A. baumannii ATCC 17978~2-8.3 µMCiprofloxacin>8.3 µM

Note: Data is illustrative and sourced from studies on related derivative classes.[8][14]

Experimental Protocols

This method is used to determine the MIC of a compound in a liquid growth medium.[8]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start dilute Serial Dilution of Compound start->dilute inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate 24h inoculate->incubate observe Observe for Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Workflow for MIC Determination.

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar (B569324) plate.

Protocol:

  • Agar Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

References

Application Notes and Protocols for Testing Serinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinamide, a novel synthetic compound, has emerged as a potential therapeutic agent. Preliminary screenings have suggested its potential cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, enabling researchers to obtain reliable and reproducible data. The following protocols cover essential assays for quantifying cell viability, membrane integrity, and apoptosis.

Data Presentation

To facilitate the comparison of cytotoxic effects across different cell lines and concentrations of this compound, it is recommended to summarize quantitative data, such as IC50 values, in a structured table.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7MTT4825.5
HeLaLDH4832.8
A549Annexin V/PI2418.2
JurkatCaspase-Glo 3/72415.7

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2][3]

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4][5][6]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[7]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Detection using Annexin V/PI Staining

Apoptosis, or programmed cell death, can be detected using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis plate_reader Plate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer data_analysis IC50 Calculation & Interpretation plate_reader->data_analysis flow_cytometer->data_analysis

Caption: General workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Assuming this compound acts as a serine protease inhibitor, it could induce apoptosis by inhibiting proteases involved in cell survival pathways. This diagram illustrates a potential mechanism.

serinamide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound serine_protease Serine Protease (e.g., Granzyme B) This compound->serine_protease bid Bid serine_protease->bid Cleavage tbid tBid bid->tbid bax Bax tbid->bax bak Bak tbid->bak cytochrome_c Cytochrome c bax->cytochrome_c Release bak->cytochrome_c Release caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis cytochrome_c->caspase9 Activation

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Methods for Large-Scale Production of L-Serinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide is a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules, including its notable incorporation in the structure of the therapeutic peptide Retatrutide. The increasing demand for such complex molecules necessitates robust and scalable methods for the production of their constituent parts. This document provides detailed application notes and protocols for the large-scale production of L-Serinamide, covering chemical, enzymatic, and chemoenzymatic approaches. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided. Visual workflows are included to illustrate the production processes.

Introduction

L-Serinamide, the amide derivative of the amino acid L-serine, is a versatile intermediate in organic synthesis. Its primary amine and hydroxyl functionalities make it an ideal scaffold for further chemical modifications. The large-scale availability of high-purity L-Serinamide is a critical factor in the economic viability of synthesizing complex drug candidates. This document outlines the primary manufacturing routes for L-Serinamide, with a focus on scalability and efficiency.

Production Methods

The industrial production of L-Serinamide can be broadly categorized into two main strategies:

  • Chemical Synthesis: This approach typically involves the amidation of an activated L-serine derivative.

  • Chemoenzymatic Synthesis: This method combines chemical steps with enzymatic conversions, often leveraging the high selectivity of enzymes to achieve desired stereochemistry and reduce by-product formation.

A key precursor for these methods is L-serine, which is itself produced on a large scale through fermentation or enzymatic conversion.

Fermentative and Enzymatic Production of L-Serine

The availability of L-serine is a prerequisite for L-Serinamide synthesis. Large-scale production of L-serine is predominantly achieved through microbial fermentation using engineered strains of Corynebacterium glutamicum or Escherichia coli.[1][2] These processes utilize renewable feedstocks like glucose or sucrose.[2]

Alternatively, enzymatic production of L-serine from glycine (B1666218) and formaldehyde (B43269) is a well-established method.[3][4] This bioconversion is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[3]

Table 1: Comparison of Large-Scale L-Serine Production Methods

Production MethodOrganism/EnzymeStarting MaterialsKey ParametersTiter/ProductivityReference
Fermentation Corynebacterium glutamicumSucroseFed-batch fermentation, addition of corn steep liquor42.62 g/L L-serine, 0.44 g/L/h productivity[1]
Enzymatic Serine hydroxymethyltransferase (SHMT)Glycine, FormaldehydepH 8.0-8.5, 37°C, controlled formaldehyde feed160 g/L L-serine, 5.2 g/L/h productivity[3]

Chemical Synthesis of L-Serinamide

The most direct and widely used method for the large-scale synthesis of L-Serinamide is the ammonolysis of L-serine methyl ester hydrochloride.[5] This method is straightforward and generally provides good yields.

Workflow for Chemical Synthesis of L-Serinamide

cluster_0 L-Serine Production cluster_1 Esterification cluster_2 Ammonolysis cluster_3 Purification Fermentation Fermentation/Enzymatic Production of L-Serine Esterification Esterification of L-Serine to L-Serine Methyl Ester HCl Fermentation->Esterification L-Serine Ammonolysis Ammonolysis with Ammonia (B1221849) Esterification->Ammonolysis L-Serine Methyl Ester HCl Purification Purification and Isolation of L-Serinamide HCl Ammonolysis->Purification Crude L-Serinamide HCl

Caption: Chemical synthesis workflow for L-Serinamide production.

Experimental Protocol: Synthesis of L-Serinamide Hydrochloride from L-Serine Methyl Ester Hydrochloride

This protocol is adapted from established chemical literature.[5]

Materials:

  • L-Serine methyl ester hydrochloride

  • Anhydrous ammonia (liquid or gas) or a concentrated solution of ammonia in methanol (B129727)

  • Methanol

  • Dilute hydrochloric acid

  • Reaction vessel suitable for pressure reactions (if using anhydrous ammonia)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Reaction Setup: Dissolve L-serine methyl ester hydrochloride (e.g., 3.5 g, 0.0225 mol) in a suitable volume of saturated methanolic ammonia (e.g., 100 mL) in a sealed reaction vessel. Alternatively, the reaction can be carried out by bubbling anhydrous ammonia gas through a cooled solution of the starting material in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, remove the excess ammonia and methanol by distillation under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in a minimal amount of dilute hydrochloric acid.

  • Isolation: Freeze-dry the solution to obtain the final product, L-Serinamide hydrochloride, as a solid.

Expected Outcome:

  • Product: L-Serinamide hydrochloride

  • Form: Light yellow solid[5]

  • Yield: Approximately 87.5%[5]

  • Purity: Can be assessed by NMR, HPLC, and melting point (185-188 °C)[6]

Table 2: Quantitative Data for Chemical Synthesis of L-Serinamide Hydrochloride

ParameterValueReference
Starting Material L-Serine methyl ester hydrochloride[5]
Reagent Ammonia[5]
Reaction Time 48 hours[5]
Temperature Room Temperature[5]
Yield 87.5%[5]
Melting Point 185-188 °C[6]

Chemoenzymatic Synthesis of L-Serinamide

While direct enzymatic amidation of L-serine to L-serinamide on a large scale is not yet widely reported, chemoenzymatic approaches offer a promising alternative. These methods can involve the enzymatic resolution of a racemic mixture or the use of enzymes for specific bond formations under mild conditions.

Conceptual Workflow for Chemoenzymatic Synthesis

A potential chemoenzymatic route could involve the enzymatic hydrolysis of a racemic N-acetyl-serinamide to selectively yield L-serinamide.

cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation Racemic_Synth Chemical Synthesis of N-acetyl-DL-serinamide Enzymatic_Res Enzymatic Hydrolysis (e.g., with Acylase) Racemic_Synth->Enzymatic_Res N-acetyl-DL-serinamide Separation Separation of L-Serinamide and N-acetyl-D-serinamide Enzymatic_Res->Separation Mixture of L-Serinamide and N-acetyl-D-serinamide

Caption: Conceptual chemoenzymatic workflow for L-Serinamide.

Purification and Quality Control

The purification of L-Serinamide is critical to meet the stringent requirements for pharmaceutical applications.

Purification Protocol: Recrystallization

Materials:

  • Crude L-Serinamide hydrochloride

  • Ethanol

  • Water

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude L-Serinamide hydrochloride in a minimal amount of hot solvent, such as an ethanol/water mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control

The purity and identity of the final L-Serinamide product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: As a preliminary indicator of purity.[6]

  • Optical Rotation: To confirm the stereochemical integrity.

Conclusion

The large-scale production of L-Serinamide is well-established through chemical synthesis, primarily via the ammonolysis of L-serine methyl ester. The efficiency of this process is heavily reliant on the availability of high-quality L-serine, which is accessible through advanced fermentation and enzymatic methods. For pharmaceutical applications, rigorous purification and stringent quality control are paramount to ensure the final product meets the required specifications. Future research may focus on developing more direct and sustainable chemoenzymatic or biocatalytic routes to further improve the efficiency and environmental footprint of L-Serinamide production.

References

Application Notes and Protocols for the Use of Serinamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of serinamide and its derivatives as a scaffold in the development of enzyme inhibitors. The following sections detail the synthesis of this compound-based compounds, protocols for enzyme inhibition assays, and a summary of their activity against various enzyme targets.

Introduction

This compound, a derivative of the amino acid serine, presents a versatile scaffold for the design of enzyme inhibitors. Its inherent chirality and the presence of hydroxyl, amino, and amide functional groups allow for diverse chemical modifications to target the active sites of various enzymes. This document focuses on the application of this compound derivatives as inhibitors of viral proteases, with a particular emphasis on the SARS-CoV-2 3CL protease, a cysteine protease crucial for viral replication.

Synthesis of this compound-Based Inhibitors

A key synthetic route to this compound-based enzyme inhibitors involves the coupling of a desired moiety, such as a cinnamoyl group, to the amino group of a protected this compound. A general synthetic scheme is outlined below, based on methodologies for creating serine-based inhibitors.

General Synthetic Protocol for N-Acyl-Serinamide Derivatives

This protocol describes the synthesis of N-cinnamoyl-L-serinamide, a representative this compound-based inhibitor.

Materials:

  • L-Serinamide hydrochloride

  • Cinnamoyl chloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Preparation of L-Serinamide Free Base:

    • Suspend L-serinamide hydrochloride in a suitable organic solvent like DCM.

    • Add one equivalent of a base such as triethylamine to neutralize the hydrochloride and stir at room temperature for 30 minutes.

  • Acylation Reaction:

    • Cool the reaction mixture containing the L-serinamide free base to 0°C in an ice bath.

    • Slowly add a solution of cinnamoyl chloride (1 equivalent) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cinnamoyl-L-serinamide.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

G cluster_synthesis Synthesis of N-cinnamoyl-L-serinamide L-Serinamide HCl L-Serinamide HCl L-Serinamide Free Base L-Serinamide Free Base L-Serinamide HCl->L-Serinamide Free Base Neutralization Base (TEA) Base (TEA) Base (TEA)->L-Serinamide Free Base Neutralization Acylation Reaction Acylation Reaction L-Serinamide Free Base->Acylation Reaction Coupling Cinnamoyl Chloride Cinnamoyl Chloride Cinnamoyl Chloride->Acylation Reaction Coupling Crude Product Crude Product Acylation Reaction->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure N-cinnamoyl-L-serinamide Pure N-cinnamoyl-L-serinamide Purification (Chromatography)->Pure N-cinnamoyl-L-serinamide

Figure 1. Synthetic workflow for N-cinnamoyl-L-serinamide.

Enzyme Inhibition Assays

The inhibitory activity of this compound derivatives is typically evaluated using in vitro enzymatic assays. The following is a general protocol for determining the IC50 value of a compound against the SARS-CoV-2 3CL protease, which can be adapted for other proteases.[1][2]

Protocol for SARS-CoV-2 3CL Protease Inhibition Assay

This assay measures the inhibition of the proteolytic activity of recombinant SARS-CoV-2 3CL protease using a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 3CL protease (Mpro)[1]

  • Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[2]

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)[3]

  • 384-well or 96-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 3CL protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity and should be in the linear range of the assay.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Protocol:

    • Add a small volume (e.g., 23 nL) of the serially diluted test compounds or controls to the wells of the assay plate.[1]

    • Add the 3CL protease solution to all wells except the negative control (no enzyme) wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 336 nm, Em: 490 nm for EDANS).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Normalize the data to the positive control (enzyme with DMSO, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

G cluster_workflow Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Compounds Dispense Compounds Prepare Reagents->Dispense Compounds Add Enzyme Add Enzyme Dispense Compounds->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Figure 2. Workflow for the enzyme inhibition assay.

Quantitative Data on this compound-Based Inhibitors

The following table summarizes the inhibitory activity of selected L-serine derivatives against the SARS-CoV 3CL R188I mutant protease. The cinnamoyl derivative of this compound is highlighted.

CompoundStructureIC50 (µM)
N-cinnamoyl-L-serinamide Cinnamoyl group attached to the amino group of L-serinamide85
L-serine derivative with 2-methyl-6-nitrophenyl group2-methyl-6-nitrophenyl group at P4 positionGood potential
Saturated cinnamoyl derivative of L-serinamideSaturated cinnamoyl groupDecreased activity compared to unsaturated

Structure-Activity Relationship (SAR)

The development of this compound-based inhibitors often involves exploring the structure-activity relationship to optimize potency and selectivity.

G cluster_sar Structure-Activity Relationship Logic This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Enzyme Inhibition Assay Enzyme Inhibition Assay Chemical Modification->Enzyme Inhibition Assay Quantitative Data (IC50) Quantitative Data (IC50) Enzyme Inhibition Assay->Quantitative Data (IC50) SAR Analysis SAR Analysis Quantitative Data (IC50)->SAR Analysis SAR Analysis->Chemical Modification Design new derivatives Optimized Inhibitor Optimized Inhibitor SAR Analysis->Optimized Inhibitor

Figure 3. Iterative process of SAR studies.

For the SARS-CoV 3CL protease, studies on serine derivatives have indicated that:

  • P1' and P4 Sites: Aromatic rings at these positions are generally preferred for interaction with the enzyme's binding pockets.

  • Unsaturation: The unsaturated bond in the cinnamoyl group appears to be important for inhibitory activity, as its saturation leads to a decrease in potency.

  • Stereochemistry: The stereochemistry of the serine scaffold can influence inhibitory activity, although in some cases, both L- and D-forms have shown comparable potency.

Conclusion

This compound provides a promising and synthetically accessible scaffold for the design and development of novel enzyme inhibitors. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound derivatives against a range of enzymatic targets. Further optimization through structure-activity relationship studies is likely to yield more potent and selective inhibitors for therapeutic applications.

References

Application Notes and Protocols: Click Chemistry Reactions Involving Serinamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, and are stereospecific.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools in drug discovery, bioconjugation, and materials science.[2][3] These reactions enable the efficient and specific covalent ligation of molecules in complex environments.[4]

Serinamide analogues, derivatives of the amino acid serine, are important structural motifs in medicinal chemistry, often serving as scaffolds for the development of enzyme inhibitors, particularly for serine proteases.[5][6] The integration of click chemistry with this compound scaffolds offers a modular and efficient approach to generate libraries of potential drug candidates and biological probes. By functionalizing this compound analogues with either an azide (B81097) or an alkyne group, they can be readily "clicked" onto a variety of molecules, including reporter tags, polyethylene (B3416737) glycol (PEG) chains, or other pharmacophores, to enhance their therapeutic properties or to study their biological interactions.

This document provides detailed application notes and protocols for performing click chemistry reactions with this compound analogues, focusing on the synthesis of functionalized serinamides and their subsequent conjugation via CuAAC and SPAAC reactions.

Applications of Click Chemistry with this compound Analogues

The combination of this compound scaffolds and click chemistry has significant potential in several areas of research and drug development:

  • Drug Discovery and Lead Optimization: Rapidly synthesize libraries of this compound-based compounds with diverse functionalities to screen for biological activity against targets such as proteases, kinases, and other enzymes.[7] The triazole linkage formed during the click reaction is stable and can act as a bioisostere for an amide bond.

  • Activity-Based Protein Profiling (ABPP): Develop this compound-based probes that can covalently label the active site of specific enzymes, allowing for their detection and functional characterization in complex biological samples.

  • Bioconjugation: Attach this compound-based molecules to larger biomolecules such as antibodies or peptides to create targeted drug conjugates.[8] This can improve the pharmacokinetic properties and therapeutic index of the drug.

  • Development of Diagnostic Tools: Conjugate this compound analogues to fluorescent dyes or other imaging agents to create probes for visualizing biological processes or for diagnostic applications.

Synthesis of Functionalized this compound Analogues

A key step in utilizing click chemistry is the synthesis of this compound analogues bearing either a terminal alkyne or an azide functionality.

Synthesis of an Alkyne-Functionalized Serinol Derivative

A foundational approach involves the functionalization of serinol, a reduced form of serine. While not a this compound, the methodology for introducing an alkyne group can be adapted. One reported method involves the direct reaction of serinol with an alkyne-containing ester.[9]

Reaction Scheme:

Experimental Protocol:

  • To a round-bottom flask, add equimolar amounts of serinol and methyl 5-hexynoate.

  • Stir the mixture under a nitrogen atmosphere for 25 hours.

  • The resulting crude oil can be recrystallized from ethyl acetate.

  • Further purification can be achieved via flash chromatography using an ethyl acetate/methanol solvent system to yield a fluffy white solid.[9]

This alkyne-functionalized serinol can then be further modified to produce the desired this compound analogue through standard amide coupling reactions.

Experimental Protocols for Click Chemistry Reactions

The following are generalized protocols for CuAAC and SPAAC reactions that can be adapted for use with functionalized this compound analogues.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[1]

General Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 Azide-Functionalized This compound Analogue Mix Mix Reactants in Aqueous Buffer Reactant1->Mix Reactant2 Alkyne-Containing Partner Molecule Reactant2->Mix Add_Cu Add CuSO4 and Reducing Agent (e.g., Sodium Ascorbate) Mix->Add_Cu Purify Purify Product (e.g., Chromatography) Add_Cu->Purify Characterize Characterize Product (e.g., NMR, MS) Purify->Characterize SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 Azide-Functionalized This compound Analogue Mix Mix Reactants in Biocompatible Buffer Reactant1->Mix Reactant2 Strained Alkyne (e.g., DBCO, BCN) Reactant2->Mix Incubate Incubate at Physiological Temperature Mix->Incubate Purify Purify Product (e.g., Desalting Column) Incubate->Purify Characterize Characterize Product (e.g., MS, HPLC) Purify->Characterize

References

Troubleshooting & Optimization

Serinamide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Serinamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or impurities during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield in this compound synthesis can stem from several factors throughout the experimental workflow. The primary areas to investigate are the protection of the starting material (L-Serine), the amide coupling reaction, and the final deprotection and purification steps. Incomplete reactions, side-product formation, and racemization are common culprits.

A logical troubleshooting workflow can help pinpoint the issue:

G start Low Yield Observed check_sm Step 1: Verify Starting Materials (Serine Derivative, Amine) start->check_sm sm_ok Purity & Integrity Confirmed? check_sm->sm_ok sm_ok->start No, Repurify/Replace check_coupling Step 2: Evaluate Coupling Step sm_ok->check_coupling Yes coupling_ok Effective Coupling? check_coupling->coupling_ok coupling_ok->check_coupling No, Re-optimize (Reagent, Temp, Time) check_deprotection Step 3: Assess Deprotection coupling_ok->check_deprotection Yes deprotection_ok Complete Deprotection? check_deprotection->deprotection_ok deprotection_ok->check_deprotection No, Adjust Conditions check_purification Step 4: Optimize Purification deprotection_ok->check_purification Yes purification_ok Yield Loss During Purification? check_purification->purification_ok purification_ok->check_purification Yes, Refine Method success Yield Improved purification_ok->success No G cluster_0 General this compound Synthesis Workflow A 1. Protection (Protect α-amino and -OH groups of Serine) B 2. Carboxyl Activation (Add Coupling Reagent) A->B C 3. Amide Coupling (Add Amine Source, e.g., NH₃) B->C D 4. Deprotection (Remove protecting groups) C->D E 5. Purification (e.g., Chromatography) D->E F This compound (Final Product) E->F G cluster_protection Protecting Groups serine L-Serine (Starting Material) amino_pg α-Amino Group Boc (Acid Labile) Fmoc (Base Labile) Cbz (H₂/Pd) serine->amino_pg Protect hydroxyl_pg -OH Side Chain t-Butyl (Acid Labile) Trityl (Acid Labile) Cyclohexyl (Strong Acid) serine->hydroxyl_pg Protect

Technical Support Center: Overcoming Solubility Challenges with Serinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Serinamide in their chemical reactions.

Troubleshooting Guides

Issue 1: this compound (or its derivative) fails to dissolve in the reaction solvent.

Possible Causes:

  • Solvent Polarity Mismatch: this compound, as a small, polar molecule containing hydroxyl, amino, and amide groups, exhibits limited solubility in non-polar organic solvents.

  • Low Temperature: Solubility of solids generally decreases at lower temperatures.

  • High Concentration: The amount of this compound may exceed its solubility limit in the chosen solvent volume.

  • Crystalline Nature: The stable crystal lattice of solid this compound can be difficult to break down.

Solutions:

  • Solvent Selection:

    • Polar Aprotic Solvents: For reactions requiring anhydrous, non-protic conditions, consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). DMF is often effective for peptide coupling reactions where reagents may have poor solubility in other solvents like Dichloromethane (DCM)[1].

    • Polar Protic Solvents: If the reaction chemistry allows, polar protic solvents like water, ethanol, or methanol (B129727) can be good choices, especially for the hydrochloride salt form of this compound.

    • Co-solvents: Employing a mixture of solvents can significantly improve solubility. For example, a combination of DCM and DMF can be effective[1].

  • Temperature Adjustment:

    • Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of reactants or reagents at elevated temperatures.

  • pH Modification:

    • For this compound, which has a basic amino group, adjusting the pH to the acidic range will form a more soluble salt. L-Serinamide is often supplied as a hydrochloride salt to improve its aqueous solubility.

  • Physical Methods:

    • Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.

    • Ball Milling: For solvent-free or solid-state reactions, high-temperature ball milling can be a powerful technique to overcome solubility issues with otherwise insoluble reactants[1].

Issue 2: The reaction mixture becomes cloudy or a precipitate forms during the reaction.

Possible Causes:

  • Product Insolubility: The newly formed product incorporating the this compound moiety may be insoluble in the reaction solvent.

  • Byproduct Precipitation: An insoluble byproduct may be forming. For example, in peptide couplings using dicyclohexylcarbodiimide (B1669883) (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents[2].

  • Change in Polarity: The overall polarity of the reaction mixture may change as the reaction progresses, leading to the precipitation of a component.

Solutions:

  • Anticipate Product Solubility: Before starting the reaction, predict the solubility of the expected product. If it is likely to be insoluble, choose a solvent in which it is more soluble from the outset.

  • Add a Co-solvent: If precipitation occurs during the reaction, adding a co-solvent in which the precipitate is soluble can sometimes salvage the reaction by bringing everything back into solution.

  • Use Reagents with Soluble Byproducts: When possible, select coupling reagents that produce soluble byproducts. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used in aqueous-based couplings because its urea (B33335) byproduct is water-soluble[2][3].

  • Run the Reaction Dilute: While it may slow down the reaction rate, running the reaction at a higher dilution can sometimes keep all components in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: There is no single "best" solvent, as the choice is highly dependent on the specific reaction, other reactants, and reagents. However, for many organic reactions, particularly peptide couplings, Dimethylformamide (DMF) is a common and effective choice due to its high polarity and ability to dissolve a wide range of organic molecules, including protected amino acids and coupling reagents[1]. For reactions in aqueous media, using the hydrochloride salt of this compound in water is a good starting point.

Q2: I am performing a peptide coupling with N-protected this compound, and it is not dissolving in Dichloromethane (DCM). What should I do?

A2: This is a common issue. N-protected amino acids, especially those with bulky protecting groups, can have limited solubility in DCM. You can try the following:

  • Switch to a more polar solvent like DMF [1].

  • Use a co-solvent system, such as a mixture of DCM and DMF[1].

  • Consider using Tetrahydrofuran (THF) , which is another common solvent for peptide synthesis[3].

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can be used to aid dissolution. However, you must consider the thermal stability of all components in your reaction mixture, including this compound, other reactants, and any catalysts or reagents. Prolonged heating or high temperatures can lead to degradation or unwanted side reactions.

Q4: My reaction is heterogeneous (some components are not dissolved). Will it still proceed?

A4: A reaction may still proceed even if it is heterogeneous, as a small amount of the solid reactant will be in equilibrium with the dissolved form, which then reacts. As the dissolved reactant is consumed, more of the solid will dissolve to maintain the equilibrium (Le Chatelier's principle). However, the reaction rate will likely be much slower than in a homogeneous solution. For better and more predictable results, achieving a homogeneous solution is highly recommended.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
Solvent ClassSolvent ExamplesThis compound (Free Base) SolubilityL-Serinamide Hydrochloride SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighHighThe polar functional groups (hydroxyl, amine, amide) can form hydrogen bonds with protic solvents. Salt form is highly water-soluble.
Polar Aprotic DMF, DMSO, AcetonitrileModerateModerateGood dipole-dipole interactions. DMF and DMSO are generally good solvents for polar organic molecules.
Less Polar Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateLow to ModerateTHF can be a suitable solvent for some peptide synthesis reactions[3].
Halogenated Dichloromethane (DCM), ChloroformVery LowVery LowThe polarity is generally insufficient to effectively solvate the highly polar this compound molecule.
Non-polar Hexane, Toluene, Diethyl EtherInsolubleInsoluble"Like dissolves like" principle; large mismatch in polarity.
Table 2: Properties of Common Solvents for Reaction Optimization
SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (20°C)Notes
Water100.01.00080.1Can be reactive (hydrolysis). Best for hydrochloride salts.
Dimethylformamide (DMF)153.00.94436.7Excellent solvent for peptide synthesis, but high boiling point.
Dimethyl Sulfoxide (DMSO)189.01.10047.0Very strong solvent, can be difficult to remove.
Acetonitrile81.60.78637.5Lower boiling point than DMF/DMSO, making it easier to remove.
Tetrahydrofuran (THF)66.00.8897.5Common in organic synthesis, can form peroxides.
Dichloromethane (DCM)39.61.3309.1Volatile and a common choice, but often a poor solvent for polar amines.
Ethanol78.40.78924.6Protic solvent, can interfere with some reactions.

Experimental Protocols

Protocol 1: General Procedure for a Peptide Coupling Reaction with this compound

This protocol outlines a general approach for coupling a carboxylic acid to the amino group of L-Serinamide hydrochloride, with considerations for solubility.

Materials:

  • L-Serinamide hydrochloride

  • Carboxylic acid (N-protected if it is an amino acid)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in DMF.

  • Add the peptide coupling reagent (e.g., HATU, 1.05 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve L-Serinamide hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.2 eq) to this solution to neutralize the hydrochloride salt and deprotonate the amine.

  • Add the this compound solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • If at any point precipitation is observed, consider adding more DMF to the reaction mixture.

  • Upon completion, the reaction is worked up according to standard procedures, which may involve quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in DMF B Add Coupling Reagent (e.g., HATU) A->B Pre-activation E Combine Reactant Solutions B->E C Dissolve this compound HCl in DMF D Add Base (DIPEA) to this compound Solution C->D Neutralization D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Purification (Chromatography) H->I

Peptide Coupling Experimental Workflow

troubleshooting_flowchart start Solubility Issue Encountered q1 Is the starting material fully dissolved? start->q1 sol1 Try a more polar aprotic solvent (e.g., DMF, DMSO) q1->sol1 No q2 Did a precipitate form during the reaction? q1->q2 Yes sol1->q1 sol2 Use a co-solvent mixture sol1->sol2 sol3 Gently warm the mixture sol2->sol3 sol4 Use sonication sol3->sol4 sol5 Use the hydrochloride salt in an aqueous or protic solvent sol4->sol5 sol6 Add more solvent or a co-solvent to redissolve q2->sol6 Yes end Proceed with Reaction q2->end No sol7 Consider if the product or a byproduct is insoluble sol6->sol7 sol6->end sol8 Switch to reagents with soluble byproducts (e.g., EDC) sol7->sol8 sol8->end

Solubility Troubleshooting Flowchart

signaling_pathway_analogy cluster_modification Chemical Modification for SAR cluster_testing Biological Testing Serine Serine Residue in Lead Compound (-COOH) This compound This compound Derivative (-CONH2) Serine->this compound Amidation Reaction (Solubility may be an issue) Target Biological Target (e.g., Receptor, Enzyme) This compound->Target Test Compound Activity Measure Biological Activity (e.g., Binding Affinity, IC50) Target->Activity

Role of this compound in SAR Studies

References

Technical Support Center: Amidation of Serine to Serinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of serine to serinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amidation of serine to this compound?

A1: The three primary side reactions of concern during the amidation of serine are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of D-serinamide from L-serine (or vice-versa). This occurs via the formation of a planar oxazolone (B7731731) intermediate, particularly under harsh activation conditions or in the presence of strong bases.[1]

  • β-Elimination: The elimination of the hydroxyl group from the serine side chain to form dehydroalanine. This is more prevalent under basic conditions.

  • N-O Acyl Shift: An intramolecular migration of the acyl group from the nitrogen of the amide bond to the oxygen of the serine hydroxyl group. This side reaction is typically catalyzed by strong acids.[2]

Q2: Why is it necessary to use a protecting group for the amine group of serine during amidation?

A2: Protecting the α-amino group of serine is crucial to prevent self-polymerization. Without a protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), the free amine of one serine molecule can react with the activated carboxyl group of another, leading to the formation of dipeptides and longer peptide chains instead of the desired this compound.

Q3: Which coupling reagents are recommended for the amidation of N-protected serine?

A3: A variety of coupling reagents can be used for the amidation of N-protected serine. The choice often depends on the desired reaction conditions and the need to minimize side reactions, particularly racemization. Commonly used coupling reagents include:

  • Carbodiimides: such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to suppress racemization.[3][4][5]

  • Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU, are highly efficient and generally lead to low levels of racemization.[3][5][6]

  • Phosphonium Reagents: like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP are also effective.[3][5]

Q4: Can I directly amidate serine without protecting the side-chain hydroxyl group?

A4: While possible, it is generally not recommended. The hydroxyl group of serine can be acylated by the activated carboxyl group, leading to the formation of ester byproducts. Using a side-chain protecting group, such as a tert-butyl (tBu) ether, can prevent this side reaction and improve the yield of the desired this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the coupling reagent and amine source.
Side reactions Review the reaction conditions to minimize the potential for racemization, β-elimination, or N-O acyl shift (see below for specific troubleshooting of these issues). The formation of byproducts will consume starting material and reduce the yield of the desired product.
Suboptimal coupling reagent If using a milder coupling reagent, consider switching to a more reactive one, such as HATU or HBTU, which can improve coupling efficiency.[3][5][6]
Poor quality of reagents Ensure that all reagents, especially the coupling agent and solvents, are of high purity and anhydrous, as moisture can deactivate the coupling reagents.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Racemization To minimize racemization, use a coupling reagent known for low racemization potential (e.g., HATU, COMU).[4] If using a carbodiimide, always include an additive like HOBt or OxymaPure.[3][4][5] Perform the reaction at a lower temperature (e.g., 0 °C) and avoid the use of strong, sterically unhindered bases.[1] Use solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) instead of dimethylformamide (DMF) if racemization is a significant issue.[1]
β-Elimination Avoid excessively basic conditions. If a base is required, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[6]
N-O Acyl Shift This is more common during the removal of protecting groups under strongly acidic conditions. If you suspect this is occurring during your workup, consider using milder acidic conditions or a different protecting group strategy that avoids strong acids. The N-O acyl shift is often reversible under neutral or slightly basic conditions.[2]
Unreacted starting materials Improve the reaction conversion by optimizing the stoichiometry of the reagents, reaction time, or temperature. Ensure efficient purification of the final product by techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the amidation of N-protected serine under different conditions. Please note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions used.

N-Protecting GroupCoupling Reagent/MethodAmine SourceTypical YieldReference
BocCDI/HOBtNH₃ (gas)GoodInferred from general peptide amidation principles
FmocHATU/NMMNH₄ClHigh (often >90%)[7] (for a similar coupling)
BocTi(OiPr)₄Benzylamine95%[8] (for Phenylalanine)
CbzMethanolic NH₃NH₃ (in Methanol)GoodHistorical method from ester

Experimental Protocols

General Protocol for the Direct Amidation of N-Boc-Serine

This protocol is a general guideline for the direct amidation of N-Boc-serine using a common coupling agent.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-serine (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Activation: Add a coupling reagent such as DIC (1.1 equivalents) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes.

  • Amidation: Add a solution of ammonia (B1221849) in a suitable solvent (e.g., 2M ammonia in methanol, 2-3 equivalents) or ammonium (B1175870) chloride (1.5 equivalents) followed by a non-nucleophilic base like DIPEA (3 equivalents) to the activated serine solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-Boc-L-serinamide.

Visualizations

Reaction Pathway for Serine Amidation and Major Side Reactions

Amidation_Side_Reactions Serine N-Protected Serine Activated_Serine Activated Serine (e.g., O-Acylisourea) Serine->Activated_Serine Coupling Agent Dehydroalanine Dehydroalanine Derivative Serine->Dehydroalanine Base (β-elimination) This compound N-Protected this compound Activated_Serine->this compound Ammonia Oxazolone Oxazolone Intermediate Activated_Serine->Oxazolone Base NO_Acyl_Shift_Product N-O Acyl Shift Product This compound->NO_Acyl_Shift_Product Acid (N-O Acyl Shift) Racemized_Product Racemized this compound Oxazolone->Racemized_Product

Caption: Main reaction pathway for serine amidation and key side reactions.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: N-Protected Serine Activation Activation with Coupling Agent (e.g., DIC/HOBt) Start->Activation Amidation Addition of Ammonia Source Activation->Amidation Reaction Reaction Monitoring (TLC, LC-MS) Amidation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Protected this compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Low_Yield Low Yield of this compound Check_Completion Check Reaction Completion Low_Yield->Check_Completion Analyze_Byproducts Analyze for Byproducts Low_Yield->Analyze_Byproducts Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Incomplete Incomplete Reaction Check_Completion->Incomplete Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Bad_Reagents Degraded Reagents Check_Reagents->Bad_Reagents Solution1 Optimize Reaction Time/ Temperature/Stoichiometry Incomplete->Solution1 Solution2 Adjust Conditions to Minimize Racemization, β-elimination, etc. Side_Reactions->Solution2 Solution3 Use Fresh, Anhydrous Reagents and Solvents Bad_Reagents->Solution3

Caption: A logical guide for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude L-Serinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude L-Serinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude L-Serinamide?

A1: Crude L-Serinamide can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as L-Serine or its protected derivatives.

  • Side-products from synthesis: These can include diastereomers if chiral integrity is compromised, or products from side reactions of protecting groups.[1][2]

  • Reagents and catalysts: Used during the amidation process.

  • Degradation products: L-Serinamide can be susceptible to hydrolysis back to L-Serine, especially under harsh pH or temperature conditions.[3]

Q2: What is the recommended first step for purifying crude L-Serinamide?

A2: Recrystallization is often the most effective and economical first step for the purification of crude, solid L-Serinamide.[4][5][6] It is particularly good at removing insoluble and some soluble impurities. The choice of solvent is critical for a successful recrystallization.

Q3: How do I choose a suitable solvent for the recrystallization of L-Serinamide?

A3: An ideal solvent for recrystallization should dissolve L-Serinamide well at elevated temperatures but poorly at low temperatures.[6] Given that L-Serinamide is a polar molecule, polar solvents are a good starting point. A general screening process involves testing the solubility of a small amount of crude L-Serinamide in various solvents at room temperature and then upon heating. Common solvents to screen for polar compounds like L-Serinamide include water, ethanol, methanol, isopropanol, and mixtures of these with less polar solvents like ethyl acetate.[7]

Q4: When should I consider using chromatography for L-Serinamide purification?

A4: Chromatography is recommended when:

  • Recrystallization fails to remove closely related impurities.

  • The impurities have very similar solubility profiles to L-Serinamide.

  • A very high degree of purity (>99.5%) is required.

  • The crude product is an oil or difficult to crystallize.

Ion-exchange chromatography can be effective due to the amine group, while reversed-phase HPLC is a powerful technique for achieving high purity.[8][9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used.[4][5] - The solution is supersaturated.[4] - The cooling process was too rapid.- Boil off some solvent to concentrate the solution and cool again.[5] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure L-Serinamide.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of L-Serinamide. - The concentration of impurities is very high, depressing the melting point.- Add a small amount of a co-solvent in which L-Serinamide is less soluble to lower the overall solvent power. - Add more of the primary solvent to ensure the compound stays in solution at a lower temperature, then cool slowly.[5] - Consider a preliminary purification step like a solvent wash to remove some impurities before recrystallization.
Low Recovery Yield - L-Serinamide has significant solubility in the cold solvent.[11] - Too much solvent was used for rinsing the crystals.[4] - Premature crystallization during hot filtration.- Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. - Use a minimal amount of ice-cold solvent to wash the crystals.[4] - During hot filtration, use a pre-heated funnel and flask, and keep the solution near its boiling point.
Poor Purity After Recrystallization - Inefficient removal of soluble impurities. - Co-crystallization of impurities with L-Serinamide.- Perform a second recrystallization. - Try a different solvent or a solvent mixture for recrystallization. - If colored impurities persist, consider treating the hot solution with activated charcoal before filtration.[12]
HPLC Purification Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic amine group of L-Serinamide and residual silanol (B1196071) groups on the C18 column.[13][14][15] - Mobile phase pH is close to the pKa of L-Serinamide.[14] - Column overload.- Lower the mobile phase pH (e.g., to 2-3 with trifluoroacetic acid or formic acid) to protonate the silanols and the amine.[13][16] - Use a column with a highly deactivated stationary phase (end-capped).[13] - Reduce the sample concentration or injection volume.[17]
Poor Resolution Between L-Serinamide and Impurities - Inappropriate mobile phase composition. - Gradient is too steep.- Optimize the mobile phase by varying the organic solvent (acetonitrile vs. methanol) and the ion-pairing agent (TFA vs. formic acid).[18] - Use a shallower gradient to increase the separation time between closely eluting peaks.
Low Recovery from Preparative HPLC - Irreversible adsorption of L-Serinamide to the column. - Degradation of L-Serinamide on the column.- Ensure the mobile phase pH is compatible with L-Serinamide stability. - Consider a different stationary phase if strong interactions are suspected.

Data Presentation

Table 1: Representative Solvent Screening for L-Serinamide Recrystallization

(Note: This table provides illustrative data based on the expected properties of L-Serinamide. Actual results may vary.)

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Suitability
WaterSparingly SolubleVery SolubleGoodExcellent
EthanolSlightly SolubleSolubleFairGood
MethanolSolubleVery SolublePoorUnsuitable
IsopropanolSparingly SolubleSolubleGoodGood
Ethyl AcetateInsolubleSlightly Soluble-Poor (can be used as anti-solvent)
AcetoneSlightly SolubleSolubleFairPossible
Water:Ethanol (1:1)Slightly SolubleVery SolubleExcellentExcellent

Table 2: Illustrative HPLC Purification Data for L-Serinamide

(Note: This table presents typical data for peptide/amino acid amide purification and should be adapted based on experimental results.)

Purification Step Purity (%) Yield (%) Fold Purification
Crude Product85.01001.0
After Recrystallization97.5801.15
After Preparative HPLC>99.565 (from crude)1.17

Experimental Protocols

Protocol 1: Recrystallization of L-Serinamide
  • Solvent Selection: Based on preliminary screening (see Table 1), select a suitable solvent or solvent mixture (e.g., Water:Ethanol 1:1).

  • Dissolution: In an Erlenmeyer flask, add the crude L-Serinamide and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Reversed-Phase HPLC Purification of L-Serinamide
  • Column: C18, 5 µm particle size, 100 Å pore size (preparative scale).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-35 min: 2% to 30% B (linear gradient)

    • 35-40 min: 30% to 95% B (wash)

    • 40-45 min: 95% to 2% B (re-equilibration)

  • Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the partially purified L-Serinamide in Mobile Phase A to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main L-Serinamide peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain the purified L-Serinamide as a TFA salt.

Mandatory Visualization

Purification_Workflow Crude Crude L-Serinamide Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Check1 Waste1 Impurities in Mother Liquor Recrystallization->Waste1 HPLC_Purification Preparative RP-HPLC Purity_Check1->HPLC_Purification Purity < 99.5% Pure_Product Pure L-Serinamide (>99.5%) Purity_Check1->Pure_Product Purity > 99.5% Purity_Check2 Purity Analysis HPLC_Purification->Purity_Check2 Waste2 Impurity Fractions HPLC_Purification->Waste2 Purity_Check2->Pure_Product

Caption: A typical workflow for the purification of crude L-Serinamide.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Low Crystal Yield? Start->Problem Cause1 Too Much Solvent? Problem->Cause1 Yes Cause2 Supersaturation? Problem->Cause2 Yes Cause3 Cooling Too Fast? Problem->Cause3 Yes Solution1 Concentrate Solution by Boiling Off Solvent Cause1->Solution1 Solution2 Scratch Flask / Add Seed Crystal Cause2->Solution2 Solution3 Allow Slow Cooling to Room Temperature First Cause3->Solution3

Caption: Troubleshooting low yield in L-Serinamide recrystallization.

References

Technical Support Center: Optimizing Serinamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of serinamides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N-acylation of serinamide?

A1: The most critical parameters include reaction temperature, pH, choice of solvent, and the molar ratio of reactants. The pH is particularly crucial as it influences the nucleophilicity of the this compound's primary amine. A basic environment is generally required to deprotonate the amine, making it sufficiently nucleophilic to attack the acylating agent.

Q2: My N-acylation reaction is showing low yield. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Suboptimal pH: If the pH is too low, the amine group will be protonated, reducing its nucleophilicity. If it's too high, it can lead to the degradation of reagents or the product.

  • Poor solubility: this compound or the acylating agent may not be fully dissolved in the chosen solvent, limiting the reaction.

  • Side reactions: The hydroxyl group of the serine moiety can compete with the amine group, leading to O-acylation.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The primary side reaction is the acylation of the hydroxyl group on the serine side chain, resulting in an O-acyl this compound or a di-acylated product. To minimize this, consider using a protecting group for the hydroxyl function or optimizing the reaction conditions (e.g., lower temperature, specific catalysts) to favor N-acylation.

Q4: How can I selectively achieve N-acylation over O-acylation?

A4: Selective N-acylation can be achieved by:

  • pH control: Maintaining a moderately basic pH (around 8-10) can favor the deprotonation of the more basic amino group over the less acidic hydroxyl group.

  • Protecting groups: Utilizing an orthogonal protecting group strategy for the hydroxyl group is the most reliable method. Common protecting groups for serine's hydroxyl group include tert-butyl (tBu) or benzyl (B1604629) (Bzl) ethers.

  • Choice of acylating agent: Highly reactive acylating agents like acyl chlorides may be less selective, while activated esters might offer better control.

Q5: What is the best method for purifying the final N-acyl this compound product?

A5: Purification strategy depends on the properties of the product. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column chromatography: Silica gel chromatography is a versatile method for separating the desired N-acyl product from starting materials and byproducts like the O-acyl derivative.

  • Aqueous workup: An acidic wash can help remove any unreacted this compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive acylating agent.2. Suboptimal pH (too acidic).3. Low reaction temperature.4. Poor solubility of reactants.1. Use a fresh or newly opened acylating agent.2. Adjust the pH of the reaction mixture to 8-10 using a suitable base.3. Gradually increase the reaction temperature and monitor progress by TLC.4. Choose a solvent system in which both this compound and the acylating agent are soluble. A co-solvent like DMF might be necessary.
Formation of Multiple Products (Side Reactions) 1. O-acylation of the hydroxyl group.2. Di-acylation (both N and O).3. Degradation of starting material or product.1. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Bzl) before acylation.2. Use milder acylating agents (e.g., activated esters instead of acyl chlorides).3. Run the reaction at a lower temperature.4. Reduce reaction time.
Product is Difficult to Purify 1. Similar polarity of product and byproducts.2. Product is an oil and cannot be recrystallized.1. Optimize the mobile phase for column chromatography to achieve better separation.2. Consider derivatizing the crude product to aid in separation, followed by deprotection.3. If applicable, try precipitation or trituration with a non-polar solvent like hexane (B92381) to solidify the product.
Inconsistent Results/Poor Reproducibility 1. Variable quality of reagents or solvents.2. Inconsistent control of reaction parameters (pH, temp).3. Presence of moisture in the reaction.1. Use high-purity, anhydrous solvents and fresh reagents.2. Carefully monitor and control pH and temperature throughout the reaction.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Data Presentation: Synthesis of N-Lauroyl this compound

The following table summarizes the results from two different synthetic methods for preparing N-Lauroyl this compound.[1]

Method Acylating Agent Key Reaction Steps Yield (%) HLB Value
Method A Methyl Laurate1. Esterification of lauric acid.2. Amidation with serine.73.866.54
Method B Lauroyl Chloride1. Chlorination of lauric acid.2. Amidation with serine.93.757.27

Experimental Protocols

Method A: Amidation with Methyl Laurate[1]

This method involves a two-step process starting from lauric acid.

Step 1: Synthesis of Methyl Laurate

  • Combine lauric acid and methanol (B129727) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid catalyst and remove excess methanol under reduced pressure.

  • Purify the resulting methyl laurate by distillation.

Step 2: Synthesis of N-Lauroyl this compound

  • Dissolve serine in a suitable solvent.

  • Add the synthesized methyl laurate to the serine solution.

  • Heat the reaction mixture to initiate the amidation reaction.

  • Maintain the reaction at an elevated temperature for several hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and purify the N-lauroyl this compound, typically by recrystallization or column chromatography.

Method B: Amidation with Lauroyl Chloride[1]

This method also begins with lauric acid and proceeds through a highly reactive acyl chloride intermediate.

Step 1: Synthesis of Lauroyl Chloride

  • In a fume hood, carefully add thionyl chloride to lauric acid in a round-bottom flask equipped with a reflux condenser.

  • Gently heat the mixture to initiate the reaction (typically around 70-80°C).

  • Reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude lauroyl chloride.

Step 2: Synthesis of N-Lauroyl this compound

  • Dissolve this compound in an aqueous basic solution (e.g., NaOH solution) and cool in an ice bath.

  • Slowly add the lauroyl chloride dropwise to the cooled this compound solution while vigorously stirring.

  • Maintain the pH of the reaction mixture in the range of 8-10 by the concurrent addition of a base solution.

  • Continue stirring for 2-4 hours after the addition is complete.

  • Acidify the reaction mixture to precipitate the N-lauroyl this compound product.

  • Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in this compound Derivatization start Low Yield Observed check_reagents Check Reagent Quality (Acylating agent, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (pH, Temperature, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_solubility Assess Solubility of Reactants soluble_ok Reactants Soluble? check_solubility->soluble_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents/ Anhydrous Solvents reagents_ok->replace_reagents No conditions_ok->check_solubility Yes optimize_conditions Adjust pH (8-10) Increase Temp/Time conditions_ok->optimize_conditions No change_solvent Use Co-solvent (e.g., DMF) or Alternative Solvent soluble_ok->change_solvent No analyze_side_products Analyze Byproducts (TLC/LC-MS) (Check for O-acylation) soluble_ok->analyze_side_products Yes replace_reagents->check_conditions optimize_conditions->check_solubility change_solvent->analyze_side_products protecting_group Consider Hydroxyl Protecting Group Strategy analyze_side_products->protecting_group end Improved Yield protecting_group->end

Caption: Troubleshooting workflow for low yield reactions.

Signaling Pathway of N-Oleoyl-Serine in Bone Remodeling

cluster_osteoblast Osteoblast / Stromal Cell cluster_osteoclast Osteoclast OS N-Oleoyl-Serine (OS) GPCR G-protein-coupled Receptor OS->GPCR activates RANKL RANKL Expression OS->RANKL inhibits Apoptosis Osteoclast Apoptosis (Inhibits Bone Resorption) OS->Apoptosis promotes ERK Erk1/2 Phosphorylation GPCR->ERK stimulates Proliferation Osteoblast Proliferation (Bone Formation) ERK->Proliferation leads to RANK RANK Receptor RANKL->RANK binds to Differentiation Osteoclast Differentiation RANK->Differentiation promotes

Caption: N-Oleoyl-Serine signaling in bone cells.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Serinamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of Serinamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why is cell permeability a concern?

This compound compounds are a class of molecules that incorporate a serine amide moiety. Their therapeutic potential often relies on reaching intracellular targets. Low cell permeability can significantly limit their bioavailability and efficacy, as the compound may not reach its site of action within the cell in sufficient concentrations.

Q2: What are the primary factors that can contribute to the low cell permeability of my this compound compound?

Several physicochemical properties can hinder a compound's ability to cross the cell membrane. Key factors include:

  • High Polar Surface Area (PSA): The amide and hydroxyl groups in the this compound core contribute to a high PSA, which can impede passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity (LogP): A low octanol-water partition coefficient (LogP) indicates that the compound is more hydrophilic and has a lower affinity for the lipid cell membrane.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to desolvate and enter the lipid membrane.

  • Efflux Transporter Substrate: The compound may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Q3: How can I experimentally assess the cell permeability of my this compound compound?

Two widely used in vitro assays to determine cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides a more comprehensive assessment of both passive diffusion and active transport, including efflux.

Troubleshooting Guides

Issue 1: My this compound compound shows low permeability in the PAMPA assay.

This suggests that the compound has poor intrinsic passive permeability.

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Analyze the compound's calculated LogP, PSA, and the number of hydrogen bond donors and acceptors.

    • Chemical Modification: Consider synthetic modifications to improve lipophilicity. This could involve introducing lipophilic groups at positions that do not affect the compound's target engagement.

    • Prodrug Approach: Design a more lipophilic prodrug that is converted to the active this compound compound intracellularly. Common strategies include ester or carbamate (B1207046) prodrugs.

Issue 2: My this compound compound has moderate to high permeability in PAMPA but shows low accumulation in cells.

This discrepancy often points towards active efflux.

  • Troubleshooting Steps:

    • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

    • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporine A) to see if the A-B permeability increases.

    • Structural Modifications: Modify the compound to reduce its recognition by efflux transporters. This can be a challenging process and often requires extensive structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables provide an illustrative summary of physicochemical properties and their correlation with permeability for a hypothetical series of this compound analogs. Note: This data is for demonstration purposes and may not represent actual experimental values.

Table 1: Physicochemical Properties of Hypothetical this compound Analogs

Compound IDMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
SER-001350.41.2110.545
SER-002378.52.5105.235
SER-003410.63.198.734
SER-004364.41.5115.856

Table 2: In Vitro Permeability Data for Hypothetical this compound Analogs

Compound IDPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Papp (B-A) (10-6 cm/s)Efflux Ratio (B-A / A-B)Permeability Class
SER-0010.80.52.55.0Low (Efflux)
SER-0023.52.83.11.1Moderate
SER-0038.27.57.81.0High
SER-0040.50.30.41.3Low

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability markers)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Acceptor Plate Preparation: Add 200 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS (final DMSO concentration <1%). Add 100 µL of the compound solutions to the donor wells of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp can be calculated using the following equation:

      where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess both passive and active transport of this compound compounds across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compounds and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >200 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker like Lucifer yellow should also be assessed.

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At defined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A for Efflux): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated from the rate of appearance of the compound in the receiver chamber.

    • Efflux Ratio = Papp (B-A) / Papp (A-B).

Mandatory Visualizations

Troubleshooting_Workflow start Low Intracellular Concentration of this compound Compound pampa Perform PAMPA Assay start->pampa low_pampa Low Passive Permeability pampa->low_pampa P_app < 1x10^-6 cm/s high_pampa Good Passive Permeability pampa->high_pampa P_app > 1x10^-6 cm/s caco2 Perform Bidirectional Caco-2 Assay efflux Efflux Ratio > 2? caco2->efflux Calculate Efflux Ratio chem_mod Chemical Modification: - Increase Lipophilicity - Prodrug Approach low_pampa->chem_mod high_pampa->caco2 no_efflux Efflux Ratio < 2 efflux->no_efflux No efflux_mod Structural Modification to Avoid Efflux Transporters efflux->efflux_mod Yes other_issues Investigate Other Issues: - Metabolism - Target Engagement no_efflux->other_issues

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Assay_Workflow start Synthesized this compound Analog pampa PAMPA Screen (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 Promising P_app data_analysis Data Analysis: - Calculate P_app - Calculate Efflux Ratio caco2->data_analysis decision Permeability Assessment data_analysis->decision optimize Optimize Structure (Medicinal Chemistry) decision->optimize Low Permeability or High Efflux advance Advance to In Vivo Studies decision->advance Acceptable Permeability

Caption: Experimental workflow for permeability assessment.

Permeability_Factors cluster_properties Physicochemical Properties cluster_membrane Cell Membrane Interaction compound This compound Compound lipophilicity Lipophilicity (LogP) compound->lipophilicity psa Polar Surface Area (PSA) compound->psa mw Molecular Weight (MW) compound->mw h_bond Hydrogen Bonding compound->h_bond efflux Active Efflux compound->efflux Substrate Recognition passive Passive Diffusion lipophilicity->passive psa->passive  - mw->passive  - h_bond->passive  - permeability Cell Permeability passive->permeability  + efflux->permeability  -

Caption: Factors influencing cell permeability.

Technical Support Center: Preventing Racemization in Serinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of Serinamide and related serine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the process where a pure enantiomer (e.g., L-Serinamide) converts into a mixture of both enantiomers (L- and D-Serinamide).[1] This is a critical issue in drug development because enantiomers can have different pharmacological and toxicological profiles. The synthesis of this compound involves the activation of the carboxylic acid group of serine, which can lead to the loss of its stereochemical integrity at the alpha-carbon, resulting in a racemic mixture and compromising the therapeutic efficacy and safety of the final product.

Q2: What is the primary chemical mechanism causing racemization during peptide coupling?

A2: The most common mechanism for racemization during the formation of a peptide bond is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[2] This occurs when the carboxyl group of an N-protected amino acid, like serine, is activated by a coupling reagent. The planar structure of the oxazolone intermediate allows for the loss of stereochemistry at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base directly removes the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: Besides serine, other amino acids particularly prone to racemization during peptide coupling include histidine (His) and cysteine (Cys).[2] However, under non-optimized conditions, most amino acids (with the exception of glycine, which is achiral, and proline, which is a secondary amine) can be susceptible to some degree of racemization.

Q4: How does the choice of N-α-protecting group for serine affect racemization?

A4: The N-α-protecting group plays a crucial role. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), are highly effective at suppressing racemization.[3] They significantly reduce the tendency for oxazolone formation, which is the primary racemization pathway.[4]

Q5: What is the importance of side-chain protection for the serine hydroxyl group?

A5: Protecting the hydroxyl group of serine is critical to prevent side reactions during peptide synthesis.[5] The most commonly used protecting group in modern Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) ether.[5] The tBu group is stable under the basic conditions used for Fmoc removal and is cleaved with strong acid (e.g., TFA) at the end of the synthesis.[5] This protection prevents unwanted reactions of the hydroxyl group that could otherwise lead to byproducts and potentially influence racemization.

Troubleshooting Guide: Racemization During this compound Synthesis

This guide will help you identify and resolve common issues leading to racemization in your experiments.

Issue 1: High levels of D-Serinamide detected in the final product.

Possible Cause 1: Inappropriate Coupling Reagent

Carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used alone, are known to cause significant racemization.[2]

  • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. For serine, the combination of DIC with HOBt (1-hydroxybenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a robust choice.[2][6] For particularly sensitive couplings, consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, again, with the appropriate additives.[2][7]

Possible Cause 2: Incorrect Base or High Base Concentration

The presence of a strong or excess base can promote racemization through direct enolization of the alpha-proton.[2]

  • Solution:

    • Choice of Base: Opt for weaker, sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger bases like N,N-diisopropylethylamine (DIEA).[2][8]

    • Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent of a tertiary base is sufficient when using amino acid salts. For carbodiimide-mediated couplings without pre-formed amino acid salts, additional base may not be required.[2][8]

Possible Cause 3: High Reaction Temperature

Elevated temperatures accelerate the rate of racemization.[2]

  • Solution: Perform coupling reactions at room temperature or below (e.g., 0°C).[2] If utilizing microwave-assisted peptide synthesis, carefully control the temperature to avoid excessive heating.

Possible Cause 4: Prolonged Activation Time

Allowing the protected amino acid to be in its activated state for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[2]

  • Solution: Employ a pre-activation strategy where the protected amino acid is activated with the coupling reagent for a short, defined period (e.g., 1-5 minutes) before adding it to the reaction vessel containing the amine component.[9]

Data Presentation: Impact of Coupling Reagents on Serine Racemization

The following table summarizes quantitative data on the extent of racemization observed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various coupling reagents and bases. The data highlights the critical impact of reagent selection on maintaining stereochemical purity.

Coupling ReagentAdditiveBaseTemperature% D-Product (Racemization)Reference
HATU-DIPEARoom Temp.2.1[6]
HATU-NMMRoom Temp.1.3[6]
HBTUHOBtDIPEARoom Temp.0.4[6]
PyBOPHOBtDIPEARoom Temp.0.3[6]
DICHOBt-Room Temp.0.2[6]
DICOxyma-Room Temp.< 0.1[6]
EDCIHOBtNMMRoom Temp.2.4[2]
HBTUHOAtDIPEA55°C31.0[2]

Data adapted from a study by Sato et al. (2023) investigating the effect of coupling reagents on the α-C racemization of various amino acids.[2][6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH using DIC/Oxyma

This protocol outlines a standard method for coupling Fmoc-protected serine with minimal racemization in a solution-phase synthesis of a dipeptide amide as a model for this compound.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Amine component (e.g., ammonia (B1221849) source or a primary amine)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate solvents for purification (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Ser(tBu)-OH (1 equivalent) and Oxyma (1.1 equivalents) in DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) to the cooled solution and stir for 5-10 minutes.

  • Coupling: Add the amine component (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired protected this compound derivative.

Protocol 2: Determination of Enantiomeric Excess (ee%) of this compound

This protocol describes a general method for determining the enantiomeric purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials:

  • Synthesized this compound sample

  • L-Serinamide and D-Serinamide standards (if available)

  • HPLC-grade solvents (e.g., isopropanol, hexane, acetonitrile (B52724), water)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T, or a polysaccharide-based column)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of the L- and D-Serinamide standards in the same manner.

    • Prepare a solution of the racemic mixture by combining equal amounts of the L- and D- standards.

  • HPLC Method Development:

    • Equilibrate the chiral column with the mobile phase. A typical mobile phase for underivatized amino amides on a teicoplanin-based column might be a mixture of methanol (B129727) or acetonitrile and an aqueous buffer.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the individual L- and D- standards to identify the elution order.

  • Sample Analysis:

    • Inject the synthesized this compound sample under the optimized HPLC conditions.

  • Data Analysis:

    • Integrate the peak areas for the L- and D-enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ |(Area of L-isomer) - (Area of D-isomer)| / |(Area of L-isomer) + (Area of D-isomer)| ] * 100

Visualizations

RacemizationMechanism cluster_L_amino_acid L-Amino Acid Derivative cluster_activation Activation cluster_racemization_pathway Racemization Pathway L_AA N-Protected L-Serine Activated_Ester Activated Ester (e.g., O-Acylisourea) L_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization L_Product L-Serinamide Activated_Ester->L_Product Amine (Desired Path) Oxazolone->Activated_Ester Ring Opening Oxazolone->L_Product Amine D_Product D-Serinamide Oxazolone->D_Product Amine

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingFlowchart cluster_reagents Coupling Reagent Troubleshooting cluster_base Base Troubleshooting cluster_conditions Reaction Condition Troubleshooting Start Start: Racemization Detected CheckReagents Step 1: Review Coupling Reagents Start->CheckReagents Carbodiimide Using Carbodiimide (DCC, DIC) alone? CheckReagents->Carbodiimide CheckBase Step 2: Evaluate Base BaseType Base Type: Strong (e.g., DIEA)? CheckBase->BaseType CheckConditions Step 3: Assess Reaction Conditions Temp Temperature > Room Temp? CheckConditions->Temp End End: Racemization Minimized AddHOBt Action: Add HOBt or Oxyma Carbodiimide->AddHOBt Yes Uronium Using Uronium/Phosphonium Reagent? Carbodiimide->Uronium No AddHOBt->CheckBase Uronium->CheckBase SwitchBase Action: Switch to NMM or Collidine BaseType->SwitchBase Yes BaseConc Base Concentration: Using >1 equivalent? BaseType->BaseConc No SwitchBase->BaseConc BaseConc->CheckConditions No ReduceBase Action: Reduce to minimum necessary BaseConc->ReduceBase Yes ReduceBase->CheckConditions LowerTemp Action: Cool to 0°C Temp->LowerTemp Yes ActivationTime Long Activation Time? Temp->ActivationTime No LowerTemp->ActivationTime ActivationTime->End No Preactivate Action: Use short pre-activation ActivationTime->Preactivate Yes Preactivate->End

Caption: Troubleshooting flowchart for racemization issues.

References

Serinamide Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Serinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is hydrolysis of the primary amide bond. This reaction degrades this compound into L-serine and ammonia. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of enzymes.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of the amide bond in this compound is highly pH-dependent. Hydrolysis can be catalyzed by both acidic and alkaline conditions. Generally, the amide bond is most stable at a neutral or near-neutral pH (approximately pH 6-8). At pH extremes (highly acidic or highly alkaline), the rate of hydrolysis increases significantly.

Q3: What is the expected degradation pathway for this compound in an aqueous environment?

A3: The primary degradation pathway is the hydrolysis of the amide functional group. This is a one-step process where a water molecule attacks the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen bond. The final degradation products are L-serine and ammonia.

G This compound This compound in Aqueous Solution Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Products Degradation Products: L-Serine + Ammonia Hydrolysis->Products

This compound Hydrolysis Pathway

Q4: Are there other potential degradation pathways besides hydrolysis?

A4: While hydrolysis is the most common chemical degradation pathway, other factors can contribute to the instability of this compound solutions. These include microbial contamination, where microorganisms can enzymatically degrade this compound, and potential interactions with other components in a complex formulation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem 1: Loss of this compound concentration over time in my prepared solution.

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-8) using an appropriate buffer system if it is acidic or alkaline. 3. Store the solution at a lower temperature (see Problem 2).
Microbial Contamination 1. Prepare solutions using sterile water and aseptic techniques. 2. Consider filtering the solution through a 0.22 µm filter. 3. If for long-term storage, consider adding a suitable antimicrobial preservative.
Enzymatic Degradation 1. Ensure all glassware is thoroughly clean and free of any residual biological material. 2. If working with biological samples, consider the presence of endogenous amidase enzymes. Heat inactivation or the use of protease inhibitors may be necessary if compatible with your experimental design.

Problem 2: Rapid degradation of this compound even at neutral pH.

Potential Cause Troubleshooting Steps
Elevated Temperature 1. Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to significantly slow the rate of hydrolysis. 2. Avoid repeated freeze-thaw cycles, which can also affect stability. Aliquot the solution into smaller volumes for single use.
Presence of Catalytic Species 1. Review the composition of your buffer or formulation. Certain metal ions can potentially catalyze hydrolysis. 2. If possible, simplify the solution to identify any interacting components.

Data Presentation: Factors Influencing this compound Hydrolysis

Factor Condition Expected Impact on Hydrolysis Rate Recommendation
pH < 6IncreasedBuffer solution to pH 6-8
6 - 8MinimalOptimal pH range for stability
> 8IncreasedBuffer solution to pH 6-8
Temperature -20°CVery LowRecommended for long-term storage
4°CLowSuitable for short-term storage
Room Temperature (~25°C)ModerateUse freshly prepared solutions
> 40°CHighAvoid elevated temperatures
Enzymes Amidases/Proteases PresentHighUse sterile/aseptic techniques; consider enzyme inhibitors
Ionic Strength HighMay have a minor effectGenerally less critical than pH and temperature

Experimental Protocols

Protocol 1: General Procedure for Preparing a Buffered this compound Solution

  • Materials : this compound, appropriate buffer salts (e.g., phosphate, TRIS), high-purity water, pH meter, sterile containers.

  • Procedure :

    • Weigh the required amount of buffer salts to achieve the desired concentration and dissolve in high-purity water.

    • Adjust the pH of the buffer solution to the target range (e.g., 7.4) using a calibrated pH meter and dropwise addition of acid (e.g., HCl) or base (e.g., NaOH).

    • Weigh the desired amount of this compound and dissolve it in the prepared buffer.

    • If sterility is required, filter the final solution through a 0.22 µm sterile filter into a sterile container.

    • Store the solution at the appropriate temperature (e.g., 4°C for short-term, -20°C for long-term).

Protocol 2: Workflow for Investigating this compound Stability

This workflow outlines a general approach to conducting a stability study for this compound in a specific aqueous formulation.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Solution in Aqueous Medium aliquot Aliquot into Multiple Time-Point Samples prep->aliquot storage Store Aliquots under Defined Conditions (e.g., Temp, pH, Light) aliquot->storage sampling Withdraw Samples at Scheduled Time Points storage->sampling hplc Analyze by Stability-Indicating Method (e.g., HPLC) sampling->hplc quantify Quantify this compound and Degradation Products hplc->quantify data Plot Concentration vs. Time quantify->data kinetics Determine Degradation Rate data->kinetics

Workflow for a this compound Stability Study

Protocol 3: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is crucial to separate the intact drug from its degradation products.

  • Objective : To develop an HPLC method that can resolve this compound from its primary degradant, L-serine.

  • Column Selection : A reverse-phase C18 column is a common starting point. Due to the polar nature of both this compound and serine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.

  • Mobile Phase :

    • For Reverse-Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • For HILIC: A gradient with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.

  • Detection : UV detection at a low wavelength (e.g., 200-210 nm) is suitable as neither molecule has a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more sensitive and specific detection.

  • Method Validation : Once separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific for quantifying this compound and its degradants.

G start Stability Issue Observed check_ph Is pH in 6-8 range? start->check_ph check_temp Is solution stored at ≤ 4°C? check_ph->check_temp Yes adjust_ph Adjust pH to 6-8 with buffer check_ph->adjust_ph No check_sterility Was solution prepared aseptically? check_temp->check_sterility Yes lower_temp Store at 4°C or -20°C. Aliquot to avoid freeze-thaw. check_temp->lower_temp No sterile_prep Use sterile water/glassware. Filter through 0.22 µm filter. check_sterility->sterile_prep No retest Re-test Stability check_sterility->retest Yes adjust_ph->retest lower_temp->retest sterile_prep->retest

Troubleshooting Logic for this compound Stability

Technical Support Center: Synthesis of Serinamide-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of serinamide-based peptidomimetics.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low Coupling Efficiency and Yield

Question: I am experiencing low yields in my coupling reactions to form the peptide bond with a serine residue. What are the possible causes and solutions?

Answer:

Low coupling efficiency can stem from several factors, including the choice of coupling reagent, reaction conditions, and the nature of the amino acid sequence itself.

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. For routine synthesis, carbodiimides like EDC are often used, but for more challenging sequences, uronium or phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP) are generally preferred due to their higher reactivity.

  • Steric Hindrance: Bulky protecting groups on adjacent amino acids can sterically hinder the coupling reaction. If possible, consider using smaller protecting groups.

  • Peptide Aggregation: Hydrophobic peptide sequences have a tendency to aggregate, which can impede the reaction.[1] Consider performing the synthesis at a higher temperature or adding a chaotropic salt like LiCl to the reaction mixture.

  • Suboptimal Reaction Conditions: Ensure that your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The stoichiometry of the reagents should also be optimized.

Issue 2: Epimerization/Racemization of the Serine Stereocenter

Question: My final product shows significant epimerization at the serine alpha-carbon. How can I minimize this side reaction?

Answer:

Serine is known to be more prone to racemization than many other amino acids, especially under basic conditions or with prolonged activation times.[2][3]

Potential Causes & Solutions:

  • Prolonged Pre-activation: Long pre-activation times of the carboxylic acid with the coupling reagent can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization.[2][4] Minimize the pre-activation time before adding the amine component.

  • Choice of Base: The base used in the coupling reaction can significantly influence the rate of racemization.[5][6] Less hindered bases like DIPEA are generally preferred over more hindered ones. The use of a weaker base, such as N-methylmorpholine (NMM), can also be beneficial.

  • Coupling Reagent: Certain coupling reagents are more prone to causing racemization. While highly efficient, reagents like HATU can lead to significant racemization with long pre-activation times.[2] Consider using a carbodiimide-based coupling reagent like DCC or DIC in combination with an additive such as HOBt or HOAt, which are known to suppress racemization.[7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of epimerization.[8] Perform the coupling reaction at room temperature or below if possible.

Issue 3: Side Reactions Involving the Serine Side Chain

Question: I am observing byproducts that suggest reactions at the serine hydroxyl group. What are these side reactions and how can I prevent them?

Answer:

The hydroxyl group of serine is nucleophilic and can undergo side reactions if not properly protected.

Potential Causes & Solutions:

  • O-Acylation: The serine hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct.[7] This is more likely to occur with highly reactive coupling agents and an excess of the activated amino acid.

    • Solution: The most effective way to prevent O-acylation is to protect the serine hydroxyl group with a suitable protecting group, such as a tert-butyl (tBu) or benzyl (B1604629) (Bzl) ether.[9]

  • β-Elimination: Under strongly basic conditions or at elevated temperatures, the hydroxyl group can be eliminated to form a dehydroalanine (B155165) residue.[7]

    • Solution: Use milder bases and lower reaction temperatures. Protecting the hydroxyl group will also prevent this side reaction.

Issue 4: Guanidinylation of the N-terminus

Question: I have identified a byproduct with a mass corresponding to the addition of a guanidinium (B1211019) group to the N-terminus of my peptide. What is the cause of this?

Answer:

This side reaction, known as guanidinylation, can occur when using uronium or aminium-based coupling reagents like HATU or HBTU.[10] The unprotected N-terminal amine of the peptide can react with the coupling reagent to form a guanidinium moiety, which terminates the peptide chain.

Solution:

  • Pre-activation: To prevent guanidinylation, pre-activate the carboxylic acid with the coupling reagent and a stoichiometric amount of base before adding the solution to the peptide-resin.[10] This ensures that the coupling reagent is consumed in the activation step and is not available to react with the N-terminus of the peptide.

Issue 5: Difficulty in Product Purification

Question: I am struggling to purify my final this compound-based peptidomimetic. What purification strategies are recommended?

Answer:

Purification can be challenging, especially for hydrophobic peptides that may have poor solubility.[10][11]

Recommended Strategies:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and peptidomimetics. Optimization of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water with a TFA modifier) and gradient is crucial.

  • Ion-Exchange Chromatography: If the peptidomimetic has a net charge, ion-exchange chromatography can be a useful purification step.[12]

  • Size-Exclusion Chromatography: This technique separates molecules based on size and can be used to remove aggregates or smaller impurities.

  • Affinity Chromatography: If the peptidomimetic is synthesized with an affinity tag (e.g., a His-tag), affinity chromatography can provide a highly efficient purification step.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reaction conditions on the synthesis of serine-containing peptides.

Table 1: Effect of Coupling Conditions on Serine Racemization

Coupling ReagentAdditiveBasePre-activation TimeRacemization (%)Yield (%)Reference
HATUHOAtNMM3 hours37.663.4[2]
Multiple others---< 3> 95[2]
EDCHOAt--29.8-[13]
DICHOAt--4.2-[13]

Table 2: Influence of Base on Racemization during BOP-mediated Coupling

Base (1 equivalent)Racemization (%)
Triethylamine18.2
DIPEA5.8
N-Methylmorpholine9.1

Data adapted from studies on model peptides and may vary depending on the specific sequence.[5]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a this compound-Based Peptidomimetic

This protocol outlines a general procedure for the manual synthesis of a this compound-based peptidomimetic on a Rink Amide resin using Fmoc chemistry.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling additive like HOBt or HOAt (3-5 equivalents) in DMF.
  • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed for longer or be repeated.
  • Once the reaction is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3-5 times).

4. Serine Coupling:

  • For the serine residue, use an Fmoc-Ser(tBu)-OH to protect the hydroxyl side chain.
  • Follow the general amino acid coupling procedure described in step 3.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM).
  • Dry the resin under vacuum.
  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
  • Purify the peptide by preparative RP-HPLC.
  • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow start Start: Rink Amide Resin swelling Resin Swelling in DMF start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 wash1 DMF Wash deprotection1->wash1 Wash coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) coupling->wash1 Wash wash1->coupling repeat Repeat for each amino acid wash1->repeat repeat->deprotection1 final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Final this compound Peptidomimetic purification->end

Caption: A generalized experimental workflow for the solid-phase synthesis of this compound-based peptidomimetics.

troubleshooting_workflow start Problem Identified low_yield Low Yield? start->low_yield epimerization Epimerization? start->epimerization or side_reactions Side Reactions? start->side_reactions or low_yield->epimerization No check_reagents Check Coupling Reagent & Conditions low_yield->check_reagents Yes epimerization->side_reactions No reduce_preactivation Reduce Pre-activation Time epimerization->reduce_preactivation Yes protect_serine Protect Serine OH Group (e.g., tBu) side_reactions->protect_serine Yes check_aggregation Assess for Peptide Aggregation check_reagents->check_aggregation change_base Change Base (e.g., to DIPEA) reduce_preactivation->change_base add_suppressor Use Racemization Suppressor (HOBt/HOAt) change_base->add_suppressor milder_conditions Use Milder Conditions (Base, Temp) protect_serine->milder_conditions preactivate_reagent Pre-activate Coupling Reagent Separately milder_conditions->preactivate_reagent for Guanidinylation

Caption: A decision tree for troubleshooting common issues in this compound peptidomimetic synthesis.

References

Technical Support Center: Enhancing the Biological Stability of Serinamide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Serinamide peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of these modified peptides.

Understanding this compound Peptides

This compound peptides are characterized by a C-terminal serine residue in which the carboxyl group has been replaced by a carboxamide. This modification, known as C-terminal amidation, is a common strategy to enhance peptide stability by protecting against degradation by carboxypeptidases.[1][2] A notable example of a therapeutic candidate with this feature is Retatrutide, a triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors, which terminates with an L-serinamide.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing low stability in serum?

A1: While the C-terminal this compound protects against carboxypeptidases, the peptide can still be susceptible to degradation by endopeptidases, which cleave internal peptide bonds.[1] Additionally, chemical degradation pathways such as oxidation, deamidation, and hydrolysis can occur depending on the peptide sequence and buffer conditions.[4]

Q2: My this compound peptide is poorly soluble. What can I do?

A2: Poor solubility is often due to a high content of hydrophobic amino acids. First, try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add it to your aqueous buffer. If solubility issues persist, consider adjusting the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.

Q3: I am observing aggregation of my this compound peptide. How can I prevent this?

A3: Aggregation can be caused by hydrophobic interactions, high peptide concentration, or storage conditions. To mitigate aggregation, prepare and handle peptide solutions at low concentrations. Sonication can help to break up existing aggregates. For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C and, once in solution, to make single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the primary advantage of a C-terminal this compound modification?

A4: The primary advantage is increased resistance to enzymatic degradation by carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid.[1] This modification can significantly extend the in vivo half-life of the peptide.[5]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Peptide in a Serum Stability Assay
Potential Cause Troubleshooting Step Rationale
Endopeptidase Cleavage Analyze the peptide sequence for known endopeptidase cleavage sites. Consider amino acid substitutions at or near the cleavage site, such as replacing L-amino acids with D-amino acids or other non-canonical amino acids.Endopeptidases recognize specific amino acid sequences. Modifying these sequences can prevent recognition and cleavage.
N-terminal Degradation If not already modified, acetylate the N-terminus of the peptide.N-terminal acetylation protects the peptide from degradation by aminopeptidases.
Chemical Instability Review the peptide sequence for residues prone to chemical degradation (e.g., Met, Cys, Trp for oxidation; Asn, Gln for deamidation). Prepare and store solutions in appropriate buffers and consider the use of antioxidants.Specific amino acid side chains are susceptible to chemical modifications that can lead to loss of activity.
Experimental Artifact Ensure proper quenching of proteolytic activity at each time point in the stability assay. Use an appropriate protein precipitation method (e.g., acetonitrile) to avoid co-precipitation of the peptide.[6]Incomplete quenching or peptide loss during sample preparation can lead to inaccurate stability measurements.[6]
Issue 2: Low Biological Activity of a Newly Synthesized this compound Peptide
Potential Cause Troubleshooting Step Rationale
Incorrect Peptide Folding Introduce conformational constraints, such as cyclization (head-to-tail, side-chain-to-side-chain), to stabilize the bioactive conformation.A flexible peptide may not adopt the necessary conformation for receptor binding. Cyclization can lock the peptide into its active shape.[7]
Poor Solubility/Aggregation Refer to the troubleshooting guide for solubility and aggregation issues above. Ensure the peptide is fully dissolved before use in biological assays.Insoluble or aggregated peptide is not available to interact with its target.
Suboptimal Purification Re-purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.Impurities from the synthesis process can interfere with biological activity.
Oxidation of Sensitive Residues If the peptide contains methionine, cysteine, or tryptophan, handle it under an inert atmosphere and use degassed buffers to minimize oxidation.Oxidation of these residues can alter the peptide's structure and function.

Quantitative Data on Peptide Stability

The C-terminal amidation, as seen in this compound peptides, is a well-established method for enhancing peptide stability. The following table summarizes representative data on the effect of terminal modifications on peptide half-life.

PeptideModificationHalf-life in Human Plasma (minutes)Fold Increase in Stability
Calcitermin (B1577619) (WT)None (C-terminal acid)~20-
Calcitermin Analog (L1)N-terminal Acetylation>135>7x
Calcitermin Analog (L2)N-terminal Acetylation & C-terminal Amidation~68~3.4x
Calcitermin Analog (L3)C-terminal Amidation~18~0.9x

Data is illustrative and based on findings for the calcitermin peptide.[8] The degree of stabilization is sequence-dependent.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal this compound Peptide

This protocol provides a general procedure for the manual synthesis of a peptide with a C-terminal this compound using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Ser(tBu)-OH

  • Coupling reagent (e.g., HBTU/HATU)

  • Base (e.g., DIEA/NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (this compound):

    • Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by RP-HPLC.

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of a this compound peptide in human serum.

Materials:

  • Purified this compound peptide

  • Human serum

  • DMSO (for peptide stock)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA)

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in DMSO.

    • Thaw human serum and centrifuge to remove precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the serum to a final peptide concentration of 100 µg/mL and a final serum concentration of 50% (v/v).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2 volumes of the quenching solution.

  • Protein Precipitation:

    • Incubate the quenched samples on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to time zero.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t₁/₂) of the peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways relevant to this compound peptides, such as the triple agonist Retatrutide, and a typical experimental workflow for assessing peptide stability.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Peptide (e.g., Retatrutide) GPCR GLP-1/GIP/GCG Receptor Peptide->GPCR G_Protein G Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Appetite Regulation) PKA->Cellular_Response Phosphorylates Targets

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for this compound Peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability_assay In Vitro Stability Assessment cluster_data_analysis Data Analysis Synthesis Solid-Phase Synthesis of this compound Peptide Purification RP-HPLC Purification Synthesis->Purification QC Mass Spec & Purity Analysis Purification->QC Incubation Incubate Peptide in Human Serum at 37°C QC->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Analysis Analyze Supernatant by RP-HPLC Quenching->Analysis Quantification Quantify Intact Peptide Peak Area Analysis->Quantification HalfLife Calculate Half-Life (t½) Quantification->HalfLife

Caption: Experimental Workflow for Assessing this compound Peptide Stability.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Stabilization Strategies Low_Stability Low In Vivo Peptide Stability Proteolytic_Degradation Proteolytic Degradation (Exo- & Endopeptidases) Low_Stability->Proteolytic_Degradation Chemical_Degradation Chemical Degradation (Oxidation, Deamidation) Low_Stability->Chemical_Degradation Terminal_Mods Terminal Modifications (N-Acetylation, C-Amidation) Proteolytic_Degradation->Terminal_Mods AA_Sub Amino Acid Substitution (D-Amino Acids, Non-canonical) Proteolytic_Degradation->AA_Sub Cyclization Cyclization Proteolytic_Degradation->Cyclization PEGylation PEGylation/ Lipidation Proteolytic_Degradation->PEGylation Chemical_Degradation->AA_Sub

Caption: Logical Relationship of Peptide Instability and Stabilization Strategies.

References

Strategies to reduce impurities in Serinamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during Serinamide production.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound synthesis?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These are often related to the repetitive nature of the synthesis and the chemical properties of the amino acids and reagents used. Common impurities include:

  • Deletion Sequences: Peptides where one or more amino acid residues are missing from the target this compound sequence.[1][2]

  • Insertion Sequences: Peptides containing one or more extra amino acid residues.[1]

  • Truncated Sequences: Peptide chains that have prematurely stopped growing.[2]

  • Incompletely Deprotected Sequences: Peptides where protecting groups on the amino acid side chains have not been fully removed.[1][2]

  • Epimerization/Racemization Products: Diastereomers of the target this compound resulting from the loss of stereochemical integrity at the alpha-carbon of the amino acid residues, particularly Serine.[1][3]

  • Side Reaction Products: Impurities generated from reactions involving the functional groups of the amino acids, such as deamidation or oxidation.[2][4]

Q2: What are the primary causes of impurity formation during this compound synthesis?

A2: Impurity formation can be attributed to several factors throughout the synthesis and purification process:

  • Inefficient Coupling Reactions: Incomplete reaction between the activated amino acid and the growing peptide chain can lead to deletion sequences.

  • Incomplete Fmoc-Deprotection: Residual Fmoc protecting groups can block the subsequent amino acid addition, resulting in truncated and deletion sequences.[1]

  • Sub-optimal Raw Material Quality: The presence of impurities in the starting amino acids or reagents can be incorporated into the final product.[5]

  • Side Reactions: The chemical nature of the amino acid side chains and the reaction conditions can promote unwanted side reactions. For instance, the hydroxyl group of Serine can be susceptible to side reactions.

  • Epimerization: The activation of the carboxylic acid group of the amino acid can lead to the abstraction of the alpha-proton, causing epimerization. This is influenced by the coupling reagents, solvent, and temperature.[3][6]

  • Cleavage and Final Deprotection: The harsh acidic conditions used for cleavage from the resin and removal of side-chain protecting groups can cause degradation of the peptide.

Q3: How can I detect and characterize impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for separating and quantifying impurities.[7][8]

  • Mass Spectrometry (MS): MS and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying impurities by providing molecular weight information.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is crucial for their definitive identification and characterization.[7]

  • Gas Chromatography (GC): GC is useful for detecting volatile impurities, such as residual solvents.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Presence of a major peak with a lower molecular weight than this compound in the LC-MS analysis.
Possible Cause Recommended Solution
Truncated or Deletion Sequences - Optimize Coupling Time and Equivalents: Increase the coupling reaction time and/or the equivalents of the activated amino acid and coupling reagents. - Ensure Efficient Fmoc-Deprotection: Increase the deprotection time or use a stronger deprotection solution. Monitor the completion of the deprotection step. - Improve Washing Steps: Ensure thorough washing between coupling and deprotection steps to remove unreacted reagents.
Incomplete Deprotection - Optimize Cleavage Cocktail: Adjust the composition and concentration of scavengers in the cleavage cocktail to ensure complete removal of all protecting groups. - Increase Cleavage Time: Extend the duration of the cleavage reaction.
Problem 2: Appearance of a diastereomeric impurity peak close to the main this compound peak in the HPLC chromatogram.
Possible Cause Recommended Solution
Epimerization/Racemization - Optimize Coupling Conditions: Use a coupling reagent known to suppress epimerization (e.g., COMU, HOBt/HBTU). - Control Temperature: Perform the coupling reactions at a lower temperature (e.g., 0°C to room temperature).[6] - Choice of Solvent: Use a less polar solvent if compatible with the synthesis, as polar solvents can sometimes increase epimerization rates.[6] - Avoid Prolonged Activation: Minimize the time the amino acid is in its activated state before coupling.
Problem 3: Multiple minor impurity peaks observed in the chromatogram.
Possible Cause Recommended Solution
Side Reactions - Protecting Group Strategy: For Serine, ensure the hydroxyl group is appropriately protected to prevent side reactions. - Control of Raw Material Quality: Use high-purity amino acids and reagents.[5] - Optimize Cleavage Conditions: Use a carefully formulated cleavage cocktail with appropriate scavengers to minimize side reactions during cleavage.
Oxidation - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general method for analyzing the purity of a crude this compound sample.

Materials:

  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude this compound sample in a suitable solvent (e.g., water/ACN mixture) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 95
      35 95
      40 5

      | 45 | 5 |

  • Injection: Inject 20 µL of the prepared sample.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the percentage of the main product and impurities.

Protocol 2: Affinity Chromatography for Serine-related Impurity Removal

This protocol describes a method for purifying this compound by targeting serine-containing impurities using benzamidine (B55565) affinity chromatography, which can bind to serine proteases or similar structures.[9]

Materials:

  • Crude this compound sample

  • Benzamidine Sepharose column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[9]

  • Elution Buffer: 50 mM Glycine-HCl, 0.5 M NaCl, pH 3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

Procedure:

  • Column Equilibration: Equilibrate the Benzamidine Sepharose column with 5-10 column volumes (CV) of Binding Buffer.[9]

  • Sample Loading: Dissolve the crude this compound in Binding Buffer and apply it to the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound molecules.[9]

  • Elution: Elute the bound impurities with 5-10 CV of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.[9]

  • Analysis: Analyze the flow-through (containing the purified this compound) and the eluted fractions by HPLC to assess the purity.

Visualizations

Workflow for Troubleshooting Impurity Formation

G Troubleshooting Workflow for this compound Impurities start Crude this compound Analysis (LC-MS) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity Type (MW, Retention Time) impurity_detected->identify_impurity Yes end Pure this compound impurity_detected->end No mw_lower MW < Target? identify_impurity->mw_lower diastereomer Diastereomer Peak? mw_lower->diastereomer No optimize_coupling Optimize Coupling/ Deprotection mw_lower->optimize_coupling Yes (Deletion/ Truncation) multiple_peaks Multiple Minor Peaks? diastereomer->multiple_peaks No optimize_conditions Optimize Coupling Conditions (Temp, Reagent, Solvent) diastereomer->optimize_conditions Yes review_synthesis Review Protecting Group Strategy & Raw Material Quality multiple_peaks->review_synthesis Yes purify Purify Product (e.g., RP-HPLC) multiple_peaks->purify No optimize_coupling->purify optimize_conditions->purify review_synthesis->purify purify->end

Caption: A logical workflow for identifying and mitigating impurities in this compound synthesis.

Key Stages in this compound SPPS and Potential Impurity Introduction

G Impurity Formation in this compound SPPS node_resin Resin Loading node_deprotection Fmoc Deprotection node_resin->node_deprotection node_coupling Amino Acid Coupling node_deprotection->node_coupling imp_deprotection Truncation/ Deletion node_deprotection->imp_deprotection node_coupling->node_deprotection Repeat for each amino acid node_cleavage Cleavage & Deprotection node_coupling->node_cleavage Final Cycle imp_coupling Deletion/ Epimerization node_coupling->imp_coupling node_purification Purification node_cleavage->node_purification imp_cleavage Side Reactions/ Degradation node_cleavage->imp_cleavage

Caption: A diagram illustrating the stages of SPPS where impurities can be introduced.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Serinamide and Other Amino Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing serinamide and other common amino acid amides, including alaninamide, leucinamide, and phenylalaninamide. By presenting quantitative data, detailed experimental protocols, and relevant biological signaling pathways, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Comparison of Synthetic Yields

The efficiency of amino acid amide synthesis is highly dependent on the chosen method and the specific amino acid. The following table summarizes typical yields for various methods.

Amino Acid AmideSynthetic MethodKey ReagentsTypical Yield (%)Reference
L-Alaninamide Thionyl Chloride/AmmonolysisL-Alanine, Thionyl Chloride, Ammonia (B1221849)85[1]
Carbodiimide (B86325) Coupling (Boc-protected)Boc-L-Alanine, Methanolamine, EDCI, HOAt98 (for amidation step)[2]
L-Leucinamide Mixed Anhydride (B1165640)N-protected Leucine (B10760876), Isobutyl ChloroformateHigh (qualitative)[3][4]
L-Phenylalaninamide Thionyl Chloride/Esterification then AmmonolysisL-Phenylalanine, Thionyl Chloride, Methanol (B129727)97 (for ester hydrochloride)[5]
Carbodiimide Coupling (Boc-protected)Boc-L-Phenylalanine, Amine, PyBop, DIEAGood (qualitative)[6]
N-Boc-L-Serinamide Oxazolidine Reduction and OxidationN-Boc-L-Serine Methyl Ester~85 (over 2 steps)[2]

Experimental Protocols

Detailed methodologies for the synthesis of key amino acid amides are provided below.

Synthesis of L-Alaninamide Hydrochloride via Thionyl Chloride and Ammonolysis

This protocol describes a classical approach to synthesizing L-Alaninamide hydrochloride from L-Alanine.

Materials:

Procedure:

  • To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-alanine.

  • Cool the flask in an ice bath and slowly add 90 mL of thionyl chloride, maintaining the temperature below 35°C.

  • After the addition is complete, reflux the mixture in a water bath at a temperature not exceeding 80°C to remove sulfur dioxide.

  • Cool the flask again in an ice bath to below 20°C and introduce 0.56 kg of ammonia gas for ammonolysis.

  • Seal the flask and let it stand at room temperature in a water bath for 20 hours.

  • Heat the water bath to 55°C to remove excess ammonia and concentrate the solution to approximately 300 mL.

  • Filter the solution to remove ammonium (B1175870) chloride and rinse the precipitate with 100 mL of methanol.

  • Combine the filtrate and the washing, and slowly add 10% hydrochloric acid to adjust the pH to 1.55.

  • Seal the beaker and refrigerate for 12 hours.

  • Add 400 mL of acetone to precipitate the product.

  • Collect the white crystals by suction filtration, rinse with acetone, and dry at 45°C for 12 hours.

  • The typical yield of L-Alaninamide hydrochloride is approximately 85 g (85%).[1]

Synthesis of N-Boc-L-Serinamide (via Oxazolidine Intermediate)

This method involves the protection of L-serine as an oxazolidine, followed by reduction and oxidation to yield the N-Boc-protected serinal, which can be readily converted to the amide.

Materials:

  • N-Boc-L-serine methyl ester

  • Lithium borohydride (B1222165) (LiBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Oxalyl chloride or similar oxidizing agent (for Swern oxidation)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

Procedure:

  • Reduction: Dissolve N-Boc-L-serine methyl ester in a mixture of THF/MeOH (95/5, v/v). Cool the solution to -12°C and add lithium borohydride. Stir the reaction until completion. Purify the resulting alcohol by column chromatography. A typical yield for this step is around 92%.[2]

  • Oxidation (Swern Oxidation): The alcohol is then oxidized to the corresponding aldehyde. This can be achieved using Swern oxidation conditions. The resulting N-Boc-L-serinal acetonide is obtained in good yield (around 92%).[2]

  • Amidation: The aldehyde can be converted to the primary amide through various standard methods, such as reaction with hydroxylamine (B1172632) followed by rearrangement, or through reductive amination with an appropriate nitrogen source.

Enzymatic Synthesis of Amides using Candida antarctica Lipase (B570770) B (CALB)

This protocol provides a general and environmentally friendly method for amide synthesis.

Materials:

  • Carboxylic acid (e.g., N-protected amino acid)

  • Amine (e.g., ammonia source or another amino acid ester)

  • Candida antarctica lipase B (CALB, immobilized)

  • Cyclopentyl methyl ether (CPME) or another suitable organic solvent

  • Molecular sieves (3 Å)

Procedure:

  • Dissolve the carboxylic acid and the amine (in equimolar amounts) in the organic solvent.

  • Add immobilized CALB and molecular sieves to the solution.

  • Shake the mixture at a controlled temperature (e.g., 60°C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Upon completion, the enzyme can be filtered off and reused. The product is isolated by removing the solvent. This method often results in high conversions (>92%) and yields (>90%) within a short reaction time (e.g., 90 minutes).

Signaling Pathways

Amino acids and their derivatives, including amides, play crucial roles in cellular signaling, primarily through the mTOR and G protein-coupled receptor (GPCR) pathways. These pathways are central to cell growth, proliferation, and metabolism, making them key targets in drug development.

Amino Acid Sensing and mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth that responds to various environmental cues, including the availability of amino acids. Leucine and other amino acids are potent activators of mTORC1. The signaling cascade involves the Rag GTPases, which, upon amino acid stimulation, recruit mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[7][8][9] Derivatives of amino acids, such as N-acetylleucine amide, have been shown to inhibit this pathway, suggesting a potential therapeutic avenue for diseases characterized by aberrant cell growth.[8]

Caption: Amino acid sensing pathway leading to mTORC1 activation and its inhibition by a leucinamide derivative.

L-Phenylalanine Sensing and GPCR Signaling in Yeast

In organisms like Saccharomyces cerevisiae, the sensing of extracellular amino acids such as L-phenylalanine is mediated by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which is a component of the GPCR signaling pathway. This system regulates the activity of transcription factors that control the expression of amino acid permeases, thereby modulating amino acid uptake and metabolism.[10] This pathway illustrates a fundamental mechanism of how cells sense and respond to the availability of specific amino acids in their environment.

Phenylalanine_GPCR_Signaling Phenylalanine Extracellular L-Phenylalanine SPS_Sensor SPS Sensor (Ssy1-Ptr3-Ssy5) Phenylalanine->SPS_Sensor binds to Stp1_Stp2_inactive Inactive Stp1/Stp2 (Transcription Factors) SPS_Sensor->Stp1_Stp2_inactive activates processing of Stp1_Stp2_active Active Stp1/Stp2 (in Nucleus) Stp1_Stp2_inactive->Stp1_Stp2_active translocates to nucleus UAS_elements UAS_AA Elements (in Promoter) Stp1_Stp2_active->UAS_elements binds to Gene_Expression Amino Acid Permease Gene Expression (e.g., AGP1, BAP2) UAS_elements->Gene_Expression activates

Caption: L-Phenylalanine sensing via the SPS-GPCR pathway in yeast.

Conclusion

The synthesis of amino acid amides can be achieved through a variety of methods, with the choice of method depending on factors such as the specific amino acid, desired scale, and tolerance for protecting groups. Classical methods involving thionyl chloride or carbodiimide coupling agents are effective but may require protecting group strategies and can generate stoichiometric byproducts. In contrast, enzymatic methods offer a greener alternative with high yields and selectivity, often under milder conditions. Understanding the role of these molecules in key signaling pathways like mTOR and GPCR provides a foundation for their application in drug discovery and development, particularly in targeting diseases related to cell growth and metabolism.

References

Structure-Activity Relationship of Serinamide Derivatives as S1P1 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of serinamide derivatives and their performance as Sphingosine-1-Phosphate-1 (S1P1) receptor agonists. The data presented is based on a study that synthesized and evaluated a series of these compounds, offering valuable insights into their structure-activity relationships (SAR).

The development of novel S1P1 receptor agonists is a key area of research for the treatment of autoimmune diseases like multiple sclerosis. S1P1 receptor agonists function by inducing the internalization of the receptor, which leads to the sequestration of lymphocytes in the lymph nodes, preventing them from attacking the body's own tissues. This guide focuses on a series of serinolamide A and B derivatives, synthesized to explore and improve upon the S1P1 receptor agonist activity of these natural products. The well-known multiple sclerosis drug, FTY720 (Fingolimod), is used as a benchmark for comparison.

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro efficacy of various this compound derivatives in inducing S1P1 receptor internalization. The data is presented as a percentage of the efficacy of the active form of FTY720, FTY720-phosphate.

CompoundStructure% Efficacy of S1P1 Receptor Internalization (compared to 1 µM FTY720-phosphate)[1]
Serinolamide A (2S,3R)-2-amino-N-((R,E)-1-hydroxy-4-methyldec-2-en-1-yl)-3-hydroxypropanamide58.3
Serinolamide B (2S,3R)-2-amino-N-((R,E)-1-hydroxy-4-methylnon-2-en-1-yl)-3-hydroxypropanamide39.4
Compound 19 (2S,3R)-2-amino-N-((R,E)-1-hydroxy-4-(4-(hexyloxy)phenyl)but-2-en-1-yl)-3-hydroxypropanamide82.1
Compound 21 (2S,3R)-2-amino-N-((R,E)-1-hydroxy-4-(4-(octyloxy)phenyl)but-2-en-1-yl)-3-hydroxypropanamide84.7
FTY720 (Fingolimod) 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diolNot directly compared in this form
FTY720-phosphate 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol phosphate100 (Reference)

Structure-Activity Relationship Insights

The SAR studies reveal several key insights into the structural requirements for potent S1P1 receptor agonist activity in the this compound scaffold:

  • Hybridization with FTY720 Scaffold: The most potent compounds, 19 and 21 , were designed by hybridizing the structure of serinolamide A with the scaffold of FTY720. Specifically, the aliphatic chain of serinolamide A was replaced with a phenyl moiety characteristic of FTY720.[1]

  • Influence of the Phenyl Moiety: The introduction of the phenyl ring from the FTY720 structure significantly enhanced the S1P1 receptor internalization efficacy compared to the natural serinolamides A and B.[1]

  • Alkyl Chain Length on the Phenyl Ring: The length of the alkyl chain attached to the phenyl ring influences activity. Compound 21 , with an octyloxy chain, showed slightly higher efficacy than compound 19 , which has a hexyloxy chain.[1]

  • In Vivo Activity: Compound 19 was further evaluated in vivo and was found to effectively reduce the number of blood lymphocytes in mice, confirming its functional activity as an S1P1 receptor agonist.[1]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involved a multi-step process. For example, the synthesis of compound 19 started from 4-(hexyloxy)benzaldehyde, which was converted to the corresponding phosphonate. A Horner-Wadsworth-Emmons reaction with a protected serinal derivative, followed by deprotection, yielded the final compound. The detailed synthetic schemes and characterization data can be found in the supporting information of the source publication.

S1P1 Receptor Internalization Assay

The efficacy of the synthesized compounds in inducing S1P1 receptor internalization was evaluated using HEK293 cells overexpressing the S1P1 receptor. The detailed protocol is as follows:

  • Cell Culture: HEK293-S1P1 expressing cells were cultured in a suitable medium.

  • Compound Treatment: The cells were treated with the synthesized this compound derivatives at a concentration of 1 µM. FTY720-phosphate (1 µM) was used as a positive control.

  • Incubation: The treated cells were incubated to allow for receptor internalization.

  • Analysis: The level of S1P1 receptor internalization was quantified. The percentage efficacy was calculated by comparing the internalization induced by the test compounds to that induced by FTY720-phosphate.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for S1P1 receptor agonists and the general experimental workflow for their evaluation.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P1_Agonist This compound Derivative (e.g., Compound 19, 21) S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Leads to Experimental_Workflow Synthesis Synthesis of This compound Derivatives Compound_Treatment Treatment with Synthesized Compounds Synthesis->Compound_Treatment Cell_Culture Culture HEK293-S1P1 Cells Cell_Culture->Compound_Treatment Internalization_Assay S1P1 Receptor Internalization Assay Compound_Treatment->Internalization_Assay Data_Analysis Data Analysis & Efficacy Calculation Internalization_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Comparative analysis of different Serinamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Serinamide

For researchers and professionals in drug development, the efficient synthesis of chiral molecules like this compound is of paramount importance. This compound, a versatile building block, can be synthesized through various pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Route 1: Direct Aminolysis of L-Serine Methyl Ester

This approach stands out for its efficiency and atom economy, offering a "one-pot" conversion of L-serine methyl ester to L-Serinamide. It avoids the need for protecting groups, thereby shortening the overall synthesis time.

Advantages:
  • High overall yield.

  • Excellent enantiomeric purity.

  • Cost-effective due to fewer steps and reagents.

  • "One-pot" procedure simplifies the workflow.

Disadvantages:
  • Potential for racemization at elevated temperatures.

  • Formation of self-condensation byproducts.

  • Requires careful control of pH and temperature during workup.

Route 2: Synthesis from N-Boc-Protected D-Serine

This classic multi-step approach utilizes a tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity and prevent unwanted side reactions. It is a reliable method for producing this compound with high chiral purity.

Advantages:
  • High enantiomeric purity.

  • Well-established and reliable methodology.

  • Applicable to a wide range of amines.

Disadvantages:
  • Multi-step process with lower overall yield compared to direct aminolysis.

  • Requires the use of protecting groups and coupling reagents, increasing cost and complexity.

  • Involves more purification steps.

Route 3: Synthesis from N-Cbz-Protected L-Serine via Peptide Coupling

This route employs the benzyloxycarbonyl (Cbz) protecting group and standard peptide coupling reagents. It is a versatile method commonly used in peptide synthesis and can be readily adapted for this compound production.

Advantages:
  • High versatility in the choice of coupling reagents and reaction conditions.

  • Well-understood reaction mechanisms from peptide chemistry.

  • Orthogonal deprotection strategy with the Cbz group.

Disadvantages:
  • Generally lower overall yields compared to direct aminolysis.[1]

  • Requires multiple steps including protection, coupling, and deprotection.

  • Potential for side reactions related to the coupling reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three compared synthetic routes to this compound.

ParameterRoute 1: Direct AminolysisRoute 2: N-Boc-D-SerineRoute 3: N-Cbz-L-Serine
Starting Material L-Serine Methyl EsterN-Boc-D-SerineN-Cbz-L-Serine
Overall Yield 81%[1]~60-70% (estimated)59%[1]
Enantiomeric Purity >99% ee[1]High (typically >99%)High (typically >99%)
Number of Steps 1 (one-pot)33
Key Reagents Amine, Oxalic AcidIsobutyl chloroformate, N-Methylmorpholine, Amine, HClCoupling reagent (e.g., HBTU), Base (e.g., DIPEA), H₂/Pd
Reaction Time ~4 hours (aminolysis)Several hours per stepSeveral hours per step

Experimental Protocols

Route 1: Direct Aminolysis of L-Serine Methyl Ester

Objective: To synthesize L-Serinamide via direct aminolysis of L-serine methyl ester.[1]

Materials:

Procedure:

  • A solution of L-serine methyl ester hydrochloride in n-pentylamine is prepared.

  • The mixture is stirred at 15-25 °C for approximately 4 hours.

  • The reaction mixture is then worked up by adding n-butanol and a 50% aqueous solution of sodium hydroxide, while maintaining the temperature below 25 °C.

  • The layers are separated, and the organic layer is washed with brine.

  • The organic phase is filtered to remove sodium chloride.

  • The filtrate is concentrated via vacuum distillation.

  • Ethanol and water are added to the residue and heated to 70-72 °C.

  • A solution of oxalic acid in ethanol is added slowly, maintaining the temperature between 68-72 °C.

  • The resulting slurry is cooled to 20-25 °C and filtered.

  • The product is washed with ethanol and dried under vacuum at 50 °C to yield L-2-Amino-3-hydroxy-N-pentylpropanamide oxalate (B1200264) salt.

Route 2: Synthesis of N-Benzyl-D-Serinamide from N-Boc-D-Serine

Objective: To synthesize N-benzyl-D-serinamide from N-Boc-D-serine.[2]

Materials:

Procedure: Step 1: Synthesis of N-Boc-N-benzyl-D-serinamide

  • Suspend N-Boc-D-Serine in methylene chloride and cool to <-5°C.

  • Add isobutyl chloroformate to the suspension at a temperature <-5°C and age the mixture for 5-10 minutes.

  • Add N-Methyl morpholine (B109124) over 10-15 minutes at <-5°C and age the resulting solution for 30-40 minutes.

  • Add benzylamine at <-5°C over 10-15 minutes.

  • After the reaction is complete, perform a standard aqueous work-up to isolate the crude N-Boc-N-benzyl-D-serinamide.

  • Purify the product by crystallization.

Step 2: Deprotection to (2R)-2-Amino-N-benzyl-3-hydroxy-propanamide hydrochloride

  • Suspend the N-Boc-D-serinamide from Step 1 in ethyl acetate at 25-30°C.

  • Add ethyl acetate hydrochloride (18%) and stir the reaction mass at 25-30°C.

  • The product will slowly crystallize out. Stir the suspension for 60-70 minutes.

  • Filter the compound, wash with ethyl acetate, and dry under reduced pressure to yield (2R)-2-amino-N-benzyl-3-hydroxy-propanamide hydrochloride.

Route 3: Synthesis of L-Serinamide from N-Cbz-L-Serine

Objective: To synthesize L-Serinamide from N-Cbz-L-serine using a peptide coupling reagent.

Materials:

  • N-Cbz-L-Serine

  • Ammonia (B1221849) or an amine hydrochloride salt

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas

Procedure: Step 1: Coupling Reaction

  • Dissolve N-Cbz-L-Serine in DMF.

  • Add DIPEA to neutralize the amine hydrochloride if used.

  • Add HBTU to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add ammonia or the amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform a standard aqueous work-up and purify the crude N-Cbz-L-serinamide by column chromatography or crystallization.

Step 2: Cbz-Deprotection

  • Dissolve the purified N-Cbz-L-serinamide in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude L-Serinamide. Purify as needed.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the three described synthetic routes for this compound.

G cluster_0 Route 1: Direct Aminolysis A L-Serine Methyl Ester B L-Serinamide A->B  Amine, 15-25°C (Aminolysis)

Caption: Workflow for the direct aminolysis of L-Serine Methyl Ester.

G cluster_1 Route 2: From N-Boc-D-Serine C N-Boc-D-Serine D N-Boc-D-Serinamide C->D  Amine, Coupling  Reagent E D-Serinamide D->E  HCl (Deprotection)

Caption: Synthesis of D-Serinamide from N-Boc-D-Serine.

G cluster_2 Route 3: From N-Cbz-L-Serine F N-Cbz-L-Serine G N-Cbz-L-Serinamide F->G  Amine, Peptide  Coupling H L-Serinamide G->H  H₂, Pd/C (Deprotection)

Caption: Synthesis of L-Serinamide using a Cbz protecting group.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Serinamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed cross-validation studies for the quantification of Serinamide are limited. This guide provides a representative comparison of two common bioanalytical techniques—HPLC-UV and LC-MS/MS—using typical performance data and protocols derived from established validation principles for similar small molecules. The data presented is illustrative and intended to guide researchers in developing and comparing their own methods.

The validation and cross-validation of analytical methods are crucial for ensuring the quality, reliability, and consistency of data in drug development.[1][2] When different analytical techniques are used to measure a compound like this compound, a cross-validation process is employed to determine if the data generated by each method is comparable.[3][4][5] This guide compares a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Quantitative Performance Comparison

The performance of an analytical method is assessed by several key validation parameters, including linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification).[1][2][6][7] The following tables summarize the typical performance characteristics for a hypothetical HPLC-UV and a more sensitive LC-MS/MS method for this compound analysis.

Table 1: Method Validation Parameters

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.995
Range 10 - 2500 ng/mL0.5 - 1000 ng/mLN/A
LLOQ 10 ng/mL0.5 ng/mLS/N ≥ 10
ULOQ 2500 ng/mL1000 ng/mLWithin accuracy/precision limits

Table 2: Accuracy and Precision

Analyte Conc.Method A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias)
Low QC (3x LLOQ) ± 4.5%≤ 6.8%± 3.2%
Mid QC ± 3.1%≤ 5.2%± 2.5%
High QC ± 2.8%≤ 4.9%± 1.9%
LLOQ QC ± 8.2%≤ 9.5%± 7.5%

Visualizing Analytical Workflows

The following diagrams illustrate the general process of cross-validation and the typical workflow for each analytical method.

Cross_Validation_Workflow General Workflow for Cross-Validation of Analytical Methods cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Define Validation Needs & Goals protocol Develop Validation Protocol start->protocol criteria Set Acceptance Criteria protocol->criteria method1 Validate Method A (e.g., HPLC-UV) criteria->method1 method2 Validate Method B (e.g., LC-MS/MS) criteria->method2 crossval Analyze Same QC Set with Both Methods method1->crossval method2->crossval compare Compare Datasets crossval->compare report Generate Validation Report compare->report conclusion Conclusion on Method Comparability report->conclusion

Caption: General workflow for analytical method cross-validation.

Method_Comparison Comparison of Sample Processing and Analysis Logic cluster_a Method A: HPLC-UV cluster_b Method B: LC-MS/MS cluster_key Key Differentiators start Plasma Sample (with this compound) prep_a Protein Precipitation (e.g., Acetonitrile) start->prep_a prep_b Protein Precipitation + Internal Standard start->prep_b evap_a Evaporation & Reconstitution prep_a->evap_a hplc HPLC Separation (C18 Column) evap_a->hplc uv UV Detection (~210 nm) hplc->uv quant_a Quantification via External Calibration uv->quant_a lc UPLC Separation (C18 Column) prep_b->lc ms Tandem Mass Spec (MRM Detection) lc->ms quant_b Quantification via Internal Standard Ratio ms->quant_b key_sensitivity Sensitivity & Selectivity: LC-MS/MS > HPLC-UV key_is Internal Standard: Crucial for LC-MS/MS to correct for matrix effects and recovery

Caption: Comparison of HPLC-UV and LC-MS/MS workflows.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods.

Protocol 1: Method A - this compound Quantification by HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series HPLC with DAD detector or equivalent.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: 10 minutes.

Protocol 2: Method B - this compound Quantification by LC-MS/MS
  • Sample Preparation (Protein Precipitation with Internal Standard):

    • Pipette 50 µL of human plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 150 µL of ice-cold methanol (B129727) containing the internal standard (e.g., this compound-d3) at a fixed concentration.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad 6500+ or equivalent LC-MS/MS system.

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • This compound Transition: e.g., m/z 159.1 -> 102.1

      • Internal Standard Transition: e.g., m/z 162.1 -> 105.1

Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study.[9] The HPLC-UV method is robust and cost-effective for samples with expected concentrations in the higher ng/mL range. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioequivalence, pharmacokinetic studies, or any application requiring low limits of quantification.[6][9] A successful cross-validation, demonstrating a strong correlation between the results from both methods within the overlapping dynamic range, provides high confidence in the analytical data generated across different platforms and studies.[4]

References

In Vitro vs. In Vivo Efficacy of Serinamide-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, compounds derived from or targeting the metabolism of the amino acid serine have emerged as a promising area of research, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two distinct classes of "Serinamide-based" drugs: inhibitors of the serine biosynthesis pathway and novel synthetic ceramide analogs. We also explore other synthetic derivatives with anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying mechanisms of action for these compounds.

Comparison of In Vitro Efficacy

The in vitro efficacy of novel therapeutic compounds is a critical initial step in drug development, typically assessed by their ability to inhibit cell proliferation or induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparison.

Drug/Compound ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
PHGDH Inhibitor D8(Enzymatic Assay)2.8[1][2][3]
NCT-503MDA-MB-468 (Breast)8-16[4][5]
BT-20 (Breast)8-16[4]
HCC70 (Breast)8-16[4]
Ceramide Analog Analog 315MDA-MB-231 (Breast)20.82[6]
MCF-7 (Breast)15.51[6]
MCF-7TN-R (Breast)17.05[6]
Succinamide Derivatives 4gCCRF-CEM (Leukemia)0.28[7][8]
NCI-H522 (Lung)0.42[7][8]
HCT-116 (Colon)0.86[7][8]
4fCCRF-CEM (Leukemia)0.32[7][8]
NCI-H522 (Lung)0.48[7][8]
MCF7 (Breast)0.77[7][8]

Comparison of In Vivo Efficacy

In vivo studies, typically conducted in animal models, are essential to evaluate the therapeutic potential of a drug in a whole organism, providing insights into its efficacy, toxicity, and pharmacokinetics.

Drug/Compound ClassCompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
PHGDH Inhibitor D8PC9 Xenograft Mouse ModelLung CancerNot specifiedEvident antitumor efficacy[1][2][3]
NCT-503MDA-MB-468 Orthotopic Xenografts (NOD.SCID mice)Breast Cancer40 mg/kg daily, intraperitoneallyReduced tumor growth and weight[4][5]
Ceramide Analog Analog 315Nude mice with MDA-MB-231 xenograftsBreast Cancer10 mg/kg daily for 3 weeks45% reduction in tumor size, 80% decrease in tumor volume[9]
Analog 315Mice with chemo-resistant MCF-7TN-R tumorsBreast Cancer25 mg/kg/day intraperitoneally for 7 daysReduced tumor burden (volume and weight)[6][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay) for Ceramide Analog 315
  • Cell Seeding: Breast cancer cell lines (MDA-MB-231, MCF-7, and MCF-7TN-R) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[6]

  • Compound Treatment: Cells are treated with various concentrations of ceramide analog 315 (or a vehicle control) and incubated for 48 hours.[6]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.[6]

In Vivo Xenograft Model for Ceramide Analog 315
  • Cell Implantation: 5 x 10⁶ MDA-MB-231 human breast cancer cells are injected subcutaneously into the flank of female nude mice.[9]

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of ceramide analog 315 (10 mg/kg) daily for 3 weeks. The control group receives the vehicle (DMSO).[9]

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these drugs exert their effects is crucial for rational drug design and identifying potential biomarkers of response.

Serine Biosynthesis Pathway and PHGDH Inhibition

Many cancer cells exhibit increased flux through the serine biosynthesis pathway to support their high proliferative rate. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first committed step in this pathway and is a key therapeutic target.[11] Inhibitors like compound D8 block this pathway, leading to serine starvation and subsequent inhibition of cancer cell growth.[1][2][3]

Serine_Biosynthesis_Pathway cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway cluster_2 Downstream Processes Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 P-Ser Phosphoserine PSPH PSPH Serine Serine 3-PHP->P-Ser Glutamate -> α-KG P-Ser->Serine Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Serine->Lipid_Synthesis D8 PHGDH Inhibitor (D8) D8->PHGDH Cancer_Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cancer_Cell_Proliferation Protein_Synthesis->Cancer_Cell_Proliferation Lipid_Synthesis->Cancer_Cell_Proliferation

Inhibition of the Serine Biosynthesis Pathway by PHGDH Inhibitor D8.
Ceramide-Mediated Apoptosis

Ceramides (B1148491) are bioactive lipids that act as tumor suppressors by inducing apoptosis, cell cycle arrest, and senescence.[12] Many cancer cells have mechanisms to lower intracellular ceramide levels to evade cell death. Ceramide analogs like "analog 315" aim to restore high ceramide levels or mimic their effects, thereby promoting apoptosis in cancer cells. The accumulation of ceramides can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6][13]

Ceramide_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Analog_315 Ceramide Analog (315) Ceramide_Accumulation Intracellular Ceramide Accumulation Analog_315->Ceramide_Accumulation Bax_Bak Bax/Bak Activation Ceramide_Accumulation->Bax_Bak Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Ceramide_Accumulation->Death_Receptors sensitization Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3_7

Ceramide Analog 315 Induces Apoptosis via Intrinsic and Extrinsic Pathways.
Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of a novel anticancer compound involves several key stages, from animal model selection to data analysis.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Xenograft Establish Xenograft Tumors Cell_Culture->Xenograft Animal_Model Select Animal Model (e.g., Nude Mice) Animal_Model->Xenograft Randomization Randomize Animals into Control and Treatment Groups Xenograft->Randomization Dosing Administer Drug/Vehicle (e.g., 10 mg/kg daily IP) Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Reached (e.g., 3 weeks) Monitoring->Endpoint Necropsy Necropsy and Tissue Collection Endpoint->Necropsy Data_Analysis Analyze Tumor Weight/Volume, Immunohistochemistry, etc. Necropsy->Data_Analysis

A Generalized Workflow for an In Vivo Anticancer Efficacy Study.

References

Benchmarking Serinamide Derivatives Against Known Trypsin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical series of novel Serinamide derivatives against established inhibitors of Trypsin, a key serine protease. The data presented for the this compound derivatives are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship (SAR) study. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to enable replication and validation.

Inhibitor Performance: A Head-to-Head Comparison

The inhibitory potential of the hypothetical this compound derivatives and a selection of known Trypsin inhibitors were evaluated. The half-maximal inhibitory concentration (IC50) was determined for each compound and is presented in the table below. Lower IC50 values indicate greater potency.

Inhibitor ClassCompound IDStructureIC50 (nM)
This compound Derivatives (Hypothetical) SD-01 (Parent Scaffold) 5,200
SD-02 (p-fluoro-benzyl) 1,500
SD-03 (p-methoxy-benzyl) 850
SD-04 (p-nitro-benzyl) 12,500
Known Trypsin Inhibitors Benzamidine 18,000
Leupeptin 50
Aprotinin (BPTI) Polypeptide0.06
Soybean Trypsin Inhibitor (Kunitz) Protein0.1

Visualizing Key Processes and Relationships

To better illustrate the concepts and workflows discussed in this guide, a series of diagrams have been generated.

G cluster_0 Serine Protease Catalytic Triad Ser195 Ser195-OH Substrate Substrate (Peptide Bond) Ser195->Substrate nucleophilic attack His57 His57 His57->Ser195 activates Asp102 Asp102 Asp102->His57 stabilizes Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Product1 Product 1 (C-terminus) Acyl_Enzyme->Product1 releases Water H2O Acyl_Enzyme->Water hydrolysis by Product2 Product 2 (N-terminus) Acyl_Enzyme->Product2 releases Water->Ser195 regenerates

Figure 1: Catalytic Mechanism of Trypsin.

G cluster_workflow Experimental Workflow for Trypsin Inhibition Assay A Prepare Reagents: - Trypsin Solution - Substrate Solution - Inhibitor Solutions - Assay Buffer B Pipette into 96-well plate: - Assay Buffer - Inhibitor (or vehicle) - Trypsin Solution A->B C Pre-incubate at 25°C for 15 minutes B->C D Initiate reaction by adding Substrate Solution C->D E Monitor absorbance at 405 nm every 30 seconds for 10 minutes D->E F Calculate initial reaction rates E->F G Plot % Inhibition vs. Inhibitor Concentration F->G H Determine IC50 values using non-linear regression G->H

Figure 2: Workflow for Trypsin Inhibition Assay.

G cluster_sar Hypothetical SAR of this compound Derivatives cluster_modifications Modifications at R-group cluster_conclusion Conclusion Parent SD-01 (Parent Scaffold) IC50 = 5,200 nM Fluoro SD-02 (p-fluoro) IC50 = 1,500 nM Parent->Fluoro Electron-withdrawing (moderate) Methoxy SD-03 (p-methoxy) IC50 = 850 nM Parent->Methoxy Electron-donating (strong) Nitro SD-04 (p-nitro) IC50 = 12,500 nM Parent->Nitro Electron-withdrawing (strong) Conclusion Electron-donating groups at the para position of the benzyl (B1604629) moiety enhance inhibitory activity. Methoxy->Conclusion

Figure 3: Hypothetical Structure-Activity Relationship.

Experimental Protocols

A detailed methodology for the Trypsin inhibition assay is provided below.

Objective: To determine the IC50 values of test compounds against bovine pancreatic Trypsin.

Materials:

  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, T1426)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, B4875)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound derivatives and known inhibitors)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl. Immediately before use, dilute to a working concentration of 25 µg/mL in assay buffer.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of BAPNA in DMSO.

    • Substrate Working Solution: Dilute the BAPNA stock solution to 1 mM in assay buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of the inhibitor dilutions (or DMSO for control wells) to the appropriate wells.

    • Add 23 µL of the Trypsin working solution to all wells.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the BAPNA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).

This guide provides a framework for the comparative evaluation of novel this compound derivatives against known Trypsin inhibitors. The provided protocols and data presentation can be adapted for the analysis of other enzyme inhibitors and serve as a valuable resource for researchers in the field of drug discovery and development.

Head-to-head comparison of L-Serinamide and D-Serinamide activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neurobiology and Drug Development

In the landscape of neuromodulatory compounds, the stereoisomers of serine and its derivatives present a compelling area of study. While L-serine is a proteinogenic amino acid with diverse metabolic and neuroprotective roles, its enantiomer, D-serine, has emerged as a key endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and glutamatergic neurotransmission. This guide provides a head-to-head comparison of the biological activities of their amide derivatives, L-Serinamide and D-Serinamide.

It is crucial to note that while extensive research has been conducted on L-serine and D-serine, direct comparative experimental data on their amide counterparts is limited. This guide, therefore, extrapolates from the known activities of the parent amino acids and highlights the predicted impact of carboxamide functionalization, emphasizing the need for further empirical investigation.

Data Presentation: Quantitative Comparison

The following table summarizes the known and inferred activities of L-Serinamide and D-Serinamide, benchmarked against their parent amino acids.

FeatureL-SerineL-SerinamideD-SerineD-Serinamide
Primary Target Various metabolic enzymes, potential neuroprotective pathwaysInferred to be similar to L-serine; specific targets not well-definedGlycine (B1666218) site of the NMDA receptorInferred to be the Glycine site of the NMDA receptor
Primary Biological Role Protein synthesis, precursor to neurotransmitters (glycine, D-serine), neuroprotectionNot establishedCo-agonist of NMDA receptors, neuromodulatorInferred to be a neuromodulator
NMDA Receptor Activity Weak partial agonist at high concentrationsNot experimentally determinedPotent co-agonistInferred to be a co-agonist
Potency at NMDA Receptor (EC₅₀) Millimolar rangeNot availableMicromolar rangeNot available
Blood-Brain Barrier Permeability Transported via specific amino acid transportersPotentially enhanced passive diffusion due to increased lipophilicityTransported via specific amino acid transportersPotentially enhanced passive diffusion due to increased lipophilicity
Known Signaling Pathways PI3K/Akt, mTOR, UPR, Autophagy-lysosomal pathwaysNot experimentally determinedNMDA receptor-mediated Ca²⁺ influx, downstream signaling cascades (e.g., CaMKII, ERK)Inferred to be NMDA receptor-mediated signaling

Experimental Protocols

To empirically validate the inferred activities of L-Serinamide and D-Serinamide, the following experimental protocols are recommended:

NMDA Receptor Binding Assay

This protocol aims to determine the binding affinity of L-Serinamide and D-Serinamide to the glycine binding site of the NMDA receptor.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors)

    • Radioligand (e.g., [³H]DCKA, a high-affinity glycine site antagonist)

    • L-Serinamide and D-Serinamide

    • Glycine (for standard curve)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare rat cortical membranes.

    • In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (L-Serinamide, D-Serinamide) or glycine.

    • Incubate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the inhibition constant (Ki) for each compound by non-linear regression analysis of the competition binding curves.

Electrophysiological Assay for NMDA Receptor Function

This protocol assesses the functional activity of L-Serinamide and D-Serinamide as agonists or modulators of NMDA receptor-mediated currents using whole-cell patch-clamp recordings.

  • Materials:

    • Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Patch-clamp rig with amplifier and data acquisition system.

    • External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4, and a low concentration of Mg²⁺ to minimize voltage-dependent block).

    • Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES, pH 7.2).

    • NMDA and Glycine/D-Serine (as positive controls).

    • L-Serinamide and D-Serinamide.

  • Procedure:

    • Establish whole-cell patch-clamp recordings from the cultured cells.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a saturating concentration of NMDA along with varying concentrations of the test compounds (L-Serinamide or D-Serinamide) to the external solution.

    • Record the inward currents mediated by the NMDA receptor.

    • Construct concentration-response curves and determine the EC₅₀ (for agonists) or the modulatory effect of the compounds.

Calcium Imaging Assay for NMDA Receptor Activity

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by the test compounds.[1]

  • Materials:

    • Cultured neurons or NMDA receptor-expressing cell lines.

    • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Fluorescence microscope or plate reader with appropriate filters.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • NMDA and Glycine/D-Serine (as positive controls).

    • L-Serinamide and D-Serinamide.

  • Procedure:

    • Load the cells with the calcium indicator dye.

    • Wash the cells to remove excess dye.

    • Stimulate the cells with NMDA in the presence of varying concentrations of L-Serinamide or D-Serinamide.

    • Measure the changes in fluorescence intensity over time.

    • Quantify the increase in intracellular calcium as a measure of NMDA receptor activation.

    • Generate concentration-response curves to determine the potency of the compounds.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathway for D-Serine at the NMDA receptor and a key neuroprotective pathway associated with L-Serine. It is hypothesized that D-Serinamide and L-Serinamide will engage these respective pathways.

D_Serinamide_Signaling D_Serinamide D-Serinamide NMDAR NMDA Receptor (Glycine Site) D_this compound->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK Ca_influx->ERK Activates CREB CREB CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates Plasticity Synaptic Plasticity (LTP, LTD) CREB->Plasticity Regulates

Caption: Hypothetical signaling pathway for D-Serinamide at the NMDA receptor.

L_Serinamide_Signaling L_this compound L-Serinamide PI3K PI3K L_this compound->PI3K Activates Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection (Anti-apoptosis, Protein Synthesis) Akt->Neuroprotection Promotes mTOR->Neuroprotection Promotes

Caption: A key neuroprotective signaling pathway potentially modulated by L-Serinamide.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of L-Serinamide and D-Serinamide activity.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Synthesis Compound Synthesis (L-Serinamide & D-Serinamide) Binding_Assay NMDA Receptor Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (Electrophysiology, Ca²⁺ Imaging) (Determine EC₅₀/IC₅₀) Binding_Assay->Functional_Assay Signaling_Studies Signaling Pathway Analysis (Western Blot, PCR) Functional_Assay->Signaling_Studies Toxicity_Assay Cell Viability/Toxicity Assays Functional_Assay->Toxicity_Assay BBB_Permeability Blood-Brain Barrier Permeability Studies Signaling_Studies->BBB_Permeability Toxicity_Assay->BBB_Permeability PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies BBB_Permeability->PK_PD Behavioral_Studies Behavioral Models (e.g., Learning, Memory, Pain) PK_PD->Behavioral_Studies

Caption: A comprehensive experimental workflow for evaluating this compound derivatives.

Conclusion

The comparison between L-Serinamide and D-Serinamide is largely predicated on the well-established dichotomic roles of their parent amino acids. D-Serinamide is hypothesized to be a potent modulator of the NMDA receptor, mirroring the activity of D-serine, and thus holds potential for therapeutic applications in conditions associated with glutamatergic dysregulation. Conversely, L-Serinamide is expected to exhibit biological activities more aligned with the metabolic and neuroprotective functions of L-serine.

The amidation of the carboxyl group is predicted to increase the lipophilicity of both molecules, which may enhance their ability to cross the blood-brain barrier through passive diffusion. However, this structural modification could also alter their interaction with specific transporters and target receptors.

It is imperative for the research community to conduct direct, head-to-head comparative studies to elucidate the precise pharmacological profiles of L-Serinamide and D-Serinamide. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations, which will be crucial for unlocking the full therapeutic potential of these intriguing neuromodulatory agents.

References

Spectroscopic Comparison of Serinamide and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Serinamide and its common precursors, L-Serine methyl ester and N-(Benzyloxycarbonyl)-L-serine (N-Cbz-L-serine). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of these compounds. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Introduction

This compound is a derivative of the amino acid serine, featuring a primary amide at the C-terminus. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. A thorough understanding of its spectroscopic properties, along with those of its precursors, is essential for reaction monitoring, quality control, and structural elucidation. This guide focuses on the most common laboratory precursors for this compound: L-Serine methyl ester, where the carboxylic acid is protected as a methyl ester, and N-Cbz-L-serine, where the amine is protected with a benzyloxycarbonyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, L-Serine methyl ester, and N-Cbz-L-serine. These values have been compiled from various sources and are presented to facilitate a direct comparison.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
L-Serinamide D₂O3.90 (dd, 1H, J = 12.3, 3.8 Hz), 3.86 (dd, 1H, J = 12.3, 5.8 Hz), 3.76 (dd, 1H, J = 5.8, 3.8 Hz)[1]
L-Serine methyl ester hydrochloride D₂O4.15 (t, 1H, J=4.0 Hz), 4.03 (d, 2H, J=4.0 Hz), 3.85 (s, 3H)
N-Cbz-L-serine DMSO-d₆7.35 (m, 5H), 7.25 (d, 1H, J=8.4 Hz), 5.05 (s, 2H), 4.15 (m, 1H), 3.65 (m, 2H)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
L-Serinamide D₂O175.0 (C=O), 61.0 (CH₂), 56.0 (CH)
L-Serine methyl ester hydrochloride D₂O171.5 (C=O), 60.5 (CH₂), 55.5 (CH), 53.0 (CH₃)
N-Cbz-L-serine DMSO-d₆171.8 (C=O), 156.2 (C=O, Cbz), 137.2 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 65.6 (CH₂-Ph), 61.2 (CH₂), 57.0 (CH)
IR Spectral Data
CompoundSample PrepKey Absorptions (cm⁻¹)
L-Serinamide KBr Pellet~3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
L-Serine methyl ester KBr Pellet3235 (O-H, N-H stretch), 1735 (C=O stretch, ester), 1654 (N-H bend)[2]
N-Cbz-L-serine KBr Pellet~3400 (O-H stretch), ~3300 (N-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate)[3]
Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (m/z)
L-Serinamide ESI105.07
L-Serine methyl ester ESI120.06
N-Cbz-L-serine ESI240.09

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 1-10 µM) in a suitable solvent system compatible with the chosen ionization method (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be scanned over a relevant mass range to detect the ion of interest.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to this compound from its precursors. This pathway highlights the key transformations of the functional groups.

Synthesis_Pathway Synthesis of this compound L_Serine L-Serine L_Serine_Methyl_Ester L-Serine Methyl Ester L_Serine->L_Serine_Methyl_Ester CH₃OH, H⁺ N_Cbz_L_Serine N-Cbz-L-Serine L_Serine->N_Cbz_L_Serine Cbz-Cl, Base This compound This compound L_Serine_Methyl_Ester->this compound NH₃ N_Cbz_L_Serine->this compound 1. Amidation (e.g., NH₄Cl, coupling agent) 2. Deprotection (e.g., H₂, Pd/C)

Caption: Synthetic routes to this compound from L-Serine and its protected derivatives.

References

Evaluating the Specificity of Serinamide-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific inhibition of enzymes is a cornerstone of modern drug development. Among the various classes of inhibitors, those targeting serine proteases are of significant interest due to the central role these enzymes play in a multitude of physiological and pathological processes. This guide provides a comparative analysis of the specificity of enzyme inhibitors, with a particular focus on covalent inhibitors featuring a serinamide-based scaffold, and contrasts their performance with other inhibitor classes.

Introduction to Serine Protease Inhibitors

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which is essential for their catalytic activity.[1] They are involved in diverse biological processes, including blood coagulation, digestion, inflammation, and viral entry into host cells.[2][3] Consequently, dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The specificity of an enzyme inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects.[4] Inhibitors can be broadly classified as either non-covalent (reversible) or covalent (irreversible), each with distinct mechanisms of action and specificity profiles.[][6] Covalent inhibitors, which form a stable bond with the target enzyme, can offer high potency and prolonged duration of action.[2] A key challenge in their development is to ensure high specificity for the intended target.[6]

This guide will use a specific structural motif, the N-(sulfonyl)seryl-N'-benzyl this compound, as a case study to explore the evaluation of specificity in covalent serine protease inhibitors and compare it to other inhibitor modalities.

Classes of Serine Protease Inhibitors

Non-Covalent Inhibitors

Non-covalent inhibitors bind to the enzyme's active site or allosteric sites through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2] Their potency is determined by the strength of these non-covalent interactions. While they generally have a good safety profile and predictable pharmacokinetics, they may require more frequent dosing to maintain therapeutic efficacy.[2]

Covalent Inhibitors

Covalent inhibitors typically contain a reactive electrophilic group, often referred to as a "warhead," that forms a covalent bond with a nucleophilic amino acid residue in the enzyme's active site, most commonly a serine or cysteine.[] This irreversible or slowly reversible binding can lead to high potency and a prolonged duration of action that is not solely dependent on plasma concentration.[2] However, the potential for off-target covalent modifications raises concerns about toxicity and immunogenicity.[2]

This compound-Based Covalent Inhibitors:

A specific class of covalent inhibitors features a this compound-derived scaffold. An example is the N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}this compound structure, which has been investigated as an inhibitor of transmembrane serine proteases. These inhibitors are designed to position a reactive group, such as a sulfonyl fluoride (B91410) or a similar electrophile, for covalent modification of the active site serine. The specificity of these inhibitors is determined by both the recognition elements within the this compound scaffold that interact with the enzyme's binding pockets and the reactivity of the warhead.

Comparative Analysis of Inhibitor Specificity

The specificity of an inhibitor is quantitatively assessed by comparing its inhibitory activity against the target enzyme versus a panel of related and unrelated enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency, and a large differential in these values between the target and off-target enzymes signifies high specificity.

Table 1: Comparative Inhibitory Activity against Transmembrane Protease Serine 11D (TMPRSS11D)

InhibitorClassMechanismTarget EnzymeKi (nM)
Compound A This compound-basedCovalentTMPRSS11D78.0
Nafamostat Benzamidine-basedReversible CovalentTMPRSS11D- (Note 1)
Camostat Guanidinobenzoate-basedReversible CovalentTMPRSS2 (related)- (Note 2)
Aprotinin PolypeptideNon-covalentTrypsin-like proteasesPotent inhibitor

Note 1: Nafamostat is a broad-spectrum serine protease inhibitor and is known to be rapidly cleaved by TMPRSS11D, which may affect its inhibitory efficacy.[7] Note 2: Camostat is another broad-spectrum inhibitor targeting related serine proteases like TMPRSS2.[3]

The data in Table 1, while not exhaustive, highlights the varying potencies of different inhibitor classes. The this compound-based inhibitor (Compound A) demonstrates nanomolar potency against TMPRSS11D. A comprehensive evaluation would require testing this compound against a panel of other serine proteases to establish its selectivity profile. In contrast, inhibitors like Nafamostat and Camostat are known to be less specific, inhibiting a broader range of serine proteases.[3][7]

Experimental Protocols

The determination of inhibitor potency and specificity relies on robust and reproducible experimental assays. The following is a generalized protocol for a serine protease inhibition assay using a fluorogenic substrate.

Protocol: Serine Protease Inhibition Assay

  • Materials and Reagents:

    • Purified serine protease (e.g., recombinant human TMPRSS11D)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

    • Fluorogenic substrate specific for the protease (e.g., a peptide with a fluorescent reporter group like 7-amino-4-methylcoumarin, AMC)

    • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • In the wells of the microplate, add a fixed concentration of the serine protease.

    • Add the serially diluted inhibitors to the wells containing the enzyme. Include a control well with the enzyme and buffer only (100% activity) and a blank well with buffer only.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control well (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic regression).

    • If the Michaelis constant (Km) of the substrate is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (Pre-incubation) add_inhibitor->incubate incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_velocity Calculate Reaction Velocity measure->calc_velocity normalize Normalize Data calc_velocity->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Determine IC50 plot->calc_ic50

Workflow for a typical enzyme inhibition assay.

Signaling Pathways

Understanding the signaling pathways in which the target serine protease is involved is crucial for predicting the potential physiological consequences of its inhibition. For instance, TMPRSS11D, also known as human airway trypsin-like protease (HAT), is involved in the activation of viral envelope proteins, facilitating the entry of viruses like influenza and coronaviruses into host cells.[1][7] It is also implicated in inflammatory responses in the airways through the activation of protease-activated receptors (PARs).[1]

Signaling_Pathway cluster_virus Viral Entry cluster_cell Host Cell Virus Virus Spike Viral Spike Protein (Inactive) Virus->Spike presents TMPRSS11D TMPRSS11D Spike->TMPRSS11D is cleaved by ACE2 ACE2 Receptor Spike->ACE2 binds to TMPRSS11D->Spike activates PAR2 PAR2 TMPRSS11D->PAR2 activates ACE2->Virus mediates entry Inflammation Inflammatory Response PAR2->Inflammation Inhibitor This compound-based Inhibitor Inhibitor->TMPRSS11D inhibits

Role of TMPRSS11D in viral entry and inflammation.

Conclusion

The evaluation of inhibitor specificity is a multifaceted process that requires rigorous quantitative analysis and a deep understanding of the target enzyme's biological context. While broad-spectrum inhibitors have their therapeutic applications, the development of highly specific inhibitors, such as those potentially derived from a this compound-based scaffold, is crucial for minimizing off-target effects and improving the safety profile of new drugs. The combination of robust enzymatic assays, comprehensive selectivity profiling, and a clear understanding of the relevant signaling pathways provides a powerful framework for the successful development of novel and specific enzyme inhibitors.

References

Reproducibility of Published Serinamide Synthesis Protocols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available synthetic protocols for L-Serinamide reveals a notable absence of formal reproducibility studies in the scientific literature. While various methods for the synthesis of L-Serinamide and its derivatives have been published, subsequent reports validating or comparing the consistency and robustness of these protocols are scarce. This guide provides a comparative analysis of the existing synthetic routes, with a focus on their methodologies, reported yields, and potential reproducibility challenges. The information is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the synthesis of amino acid derivatives.

Comparison of L-Serinamide Synthesis Protocols

The synthesis of L-Serinamide, the amide derivative of the amino acid L-serine, is a fundamental transformation in peptide chemistry and the preparation of various bioactive molecules. The primary routes to L-Serinamide involve the amidation of an activated L-serine derivative, typically a methyl or ethyl ester. The following table summarizes the key aspects of the published synthetic approaches.

Method Starting Material Key Reagents Reported Yield Potential Reproducibility Challenges Reference
Method A: Ammonolysis of L-Serine Methyl Ester L-Serine methyl ester hydrochlorideMethanolic ammonia (B1221849)Not explicitly stated for the final product, but the precursor ester synthesis is reported at 83.8%The reaction with ammonia is typically conducted under pressure or in a sealed vessel, and the precise control of temperature and pressure can influence the reaction rate and yield. The work-up procedure to isolate the free amide from the reaction mixture may also require careful optimization to maximize recovery.[1][2]
Method B: Synthesis of N-acyl Serinamides L-SerineFatty acid, activating agents (e.g., for amide coupling)Not explicitly stated for the serinamide moiety alone.The efficiency of the amide coupling reaction can be highly dependent on the choice of coupling reagents and reaction conditions. Purification of the final N-acylated product may be challenging depending on the nature of the acyl group.[3]
Method C: Carbobenzoxy-L-Serinamide from Hydrazide Carbobenzoxy-L-serinhydrazideNot applicable for direct amidation, but involves conversion to an azide (B81097) for peptide coupling.Not specified for the amide itself.This method is part of a larger peptide synthesis strategy. The generation and handling of the azide intermediate require stringent anhydrous conditions and careful temperature control, which can be sources of variability.[4]

Experimental Protocols

Method A: Synthesis via L-Serine Methyl Ester Hydrochloride

This two-step protocol first involves the esterification of L-serine, followed by amidation.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [1]

  • To a suspension of L-serine (105.6 g) in methanol (B129727) (105.6 g), add hydrochloric acid (50.5 g).

  • The reaction mixture is stirred until the esterification is complete.

  • The solution is then cooled to induce crystallization of L-serine methyl ester hydrochloride.

  • The crystals are collected by filtration and dried.

  • This procedure reportedly yields 134.4 g (83.8%) of L-serine methyl ester hydrochloride with a purity of 97.0%.

Step 2: Ammonolysis of L-Serine Methyl Ester (General Procedure)

  • L-Serine methyl ester hydrochloride is dissolved in a saturated solution of ammonia in methanol.

  • The reaction vessel is sealed and the mixture is stirred at room temperature for a specified period (e.g., 48 hours).

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude L-Serinamide is then purified, typically by recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for chemical synthesis and a comparison of the synthetic routes to this compound derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reagents Reagents & Solvents reaction Chemical Transformation start->reaction extraction Extraction / Quenching reaction->extraction purification Chromatography / Recrystallization extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization purity Purity Assessment (HPLC, etc.) end Final Product (this compound) purity->end

Caption: General workflow for chemical synthesis and characterization.

G cluster_main Synthetic Routes to this compound Derivatives cluster_ester Method A cluster_acyl Method B cluster_cbz Method C l_serine L-Serine ester L-Serine Methyl Ester l_serine->ester MeOH / HCl n_acyl N-Acyl this compound l_serine->n_acyl Fatty Acid, Coupling Agents cbz_serine Cbz-L-Serine l_serine->cbz_serine Cbz-Cl This compound L-Serinamide ester->this compound NH3 / MeOH cbz_hydrazide Cbz-L-Serinhydrazide cbz_serine->cbz_hydrazide Hydrazine cbz_amide Cbz-L-Serinamide cbz_hydrazide->cbz_amide ...Azide formation

Caption: Comparison of synthetic routes to this compound and its derivatives.

Conclusion

The synthesis of L-Serinamide can be achieved through straightforward chemical transformations, primarily involving the amidation of L-serine methyl ester. While protocols for the synthesis of the precursor ester are well-defined with high reported yields, the subsequent amidation step's reproducibility may be subject to variations in reaction conditions. The synthesis of N-acylated this compound derivatives involves standard peptide coupling techniques, where the choice of reagents and purification methods are critical for obtaining consistent results. The lack of dedicated studies on the reproducibility of these protocols highlights an opportunity for future research to establish robust and scalable methods for the synthesis of this important amino acid derivative. Such studies would be invaluable for ensuring the consistent production of L-Serinamide for research and development applications.

References

In Silico Showdown: Comparative Docking Analysis of Novel Serine-Based Sulphonamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico comparison reveals the potential of novel serine-based sulphonamide compounds as promising antimicrobial agents, with some analogues demonstrating superior predicted binding affinities compared to established drugs like penicillin and ketoconazole. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the docking studies performed on these Serinamide analogues, supported by experimental data and detailed methodologies.

A study on the design, synthesis, and molecular docking of new L-serine-based sulphonamide bioactive compounds has highlighted their potential as both antioxidant and antimicrobial agents.[1] The research involved in-silico evaluation, where molecular docking was used to predict the binding affinity of the synthesized compounds against bacterial and fungal protein targets.[1]

Comparative Docking Analysis

The synthesized serine-based sulphonamide analogues were docked against the active sites of specific microbial protein targets to predict their inhibitory potential. The binding affinity is represented by the docking score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. The results of the most promising compounds are summarized below, in comparison to standard antimicrobial drugs.

Compound IDTargetBinding Affinity (kcal/mol)Standard DrugStandard Drug Binding Affinity (kcal/mol)
Compound g Bacterial Target-11.19Penicillin-10.89
Compound c Fungal Target-10.97KetoconazoleNot Specified

Data sourced from a 2019 study on serine-based sulphonamide bioactive compounds.[1]

The in-silico results indicate that "compound g" exhibits a more favorable binding energy for the bacterial target than penicillin, suggesting it could be a more potent antibacterial agent.[1] Similarly, "compound c" showed a strong predicted binding affinity for the fungal target.[1]

Experimental Protocols

The following section details the methodologies employed in the molecular docking studies of the serine-based sulphonamide analogues.

Software and Tools: The molecular docking analysis was performed to investigate the interaction between the synthesized compounds and the target proteins. The specific software used for the docking calculations was not explicitly mentioned in the primary source, but such studies typically employ programs like AutoDock, Gold, or Schrödinger's Glide. For visualization and analysis of the docking results, tools like PyMOL or Discovery Studio are commonly used.

Target Protein Preparation: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). The preparation of the protein for docking involves several steps: removal of water molecules and existing ligands, addition of hydrogen atoms, and energy minimization to relieve any structural strain. The active site for docking is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Ligand Preparation: The 3D structures of the synthesized serine-based sulphonamide analogues were generated and optimized to find their most stable conformation. This process involves assigning correct atom types and charges and minimizing the energy of the ligand structures.

Docking Simulation and Analysis: During the docking simulation, the prepared ligands are placed into the defined active site of the target protein. The docking algorithm then explores various possible conformations and orientations of the ligand within the binding pocket. Each generated pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score (most negative) is considered the most likely binding mode. This final complex is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Visualization of the Molecular Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Select Target Protein (PDB) Define_Site Define Binding Site PDB->Define_Site Ligand_Prep Prepare Ligand Structures Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Binding Interactions Score_Poses->Analyze_Interactions Lead_Identification Identify Lead Compounds Analyze_Interactions->Lead_Identification

Caption: A flowchart of the in-silico molecular docking process.

References

Safety Operating Guide

Navigating the Safe Disposal of Serinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of serinamide, ensuring compliance and minimizing risk. While specific regulations may vary, the following procedures outline a standardized approach to handling this compound waste.

This compound Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, often handled in its hydrochloride salt form, requires careful consideration of its chemical properties and potential hazards. Although not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with care to avoid environmental contamination.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Properly segregate this compound waste at the point of generation.

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.

  • Aqueous Solutions: Collect this compound solutions in a dedicated, labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Avoid dust formation.

  • Sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Ensure adequate ventilation.[2]

Step 4: Disposal Pathway Determination

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1] The primary disposal route for this compound is through a licensed chemical waste disposal company.

Key Disposal Considerations:

  • Environmental Protection: Do not allow this compound to enter drains or the environment.[1][2]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃H₈N₂O₂[3][4]
Molecular Weight 104.11 g/mol [3][4]
Melting Point 184 - 190 °C (for L-Serinamide hydrochloride)[1]
Stability Stable under normal conditions.[1]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocol: General Guidance for Neutralization (Hypothetical)

Disclaimer: The following is a general, hypothetical protocol for the neutralization of small residual amounts of this compound hydrochloride for cleaning purposes only, and not for bulk disposal. This procedure should be validated and approved by your institution's environmental health and safety (EHS) department before implementation.

Objective: To neutralize small amounts of acidic L-serinamide hydrochloride on laboratory surfaces or glassware.

Materials:

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v in water)

  • pH indicator strips

  • Appropriate PPE

Procedure:

  • Prepare a 5% sodium bicarbonate solution.

  • Carefully add the sodium bicarbonate solution to the residual this compound hydrochloride.

  • Monitor the pH of the mixture using a pH indicator strip.

  • Continue adding the bicarbonate solution until the pH is neutral (pH 6-8).

  • The neutralized solution can then be absorbed and disposed of as non-hazardous solid waste, pending institutional approval.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SerinamideDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Aqueous) ppe->segregate spill Spill Occurs? segregate->spill spill_protocol Follow Spill Management Protocol: - Avoid Dust - Collect in Sealed Container spill->spill_protocol Yes determine_pathway Step 3: Determine Disposal Pathway spill->determine_pathway No spill_protocol->determine_pathway consult_regs Consult Local, Regional, & National Waste Regulations determine_pathway->consult_regs prevent_release Critical Precaution: Prevent Environmental Release (Do Not Pour Down Drain) determine_pathway->prevent_release hazardous Classified as Hazardous? consult_regs->hazardous licensed_disposal Step 4: Dispose via Licensed Chemical Waste Contractor hazardous->licensed_disposal Yes / Unsure hazardous->licensed_disposal No end End: Waste Disposed Safely licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Serinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Serinamide in a laboratory setting. Given the limited specific toxicity data for this compound and its derivatives, a cautious approach based on standard laboratory safety protocols for compounds with unknown hazards is recommended. The following procedures are based on information available for L-Serinamide hydrochloride and general chemical safety principles.

Hazard Assessment and Control

While some safety data sheets (SDS) for L-Serinamide hydrochloride indicate it is not considered hazardous under OSHA 2012 standards, others recommend avoiding contact and using personal protective equipment[1][2]. Due to this conflicting information and the general lack of comprehensive toxicological data, it is prudent to treat this compound with a degree of caution.

Key Precautionary Measures:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Ventilation: Ensure the work area is well-ventilated.

  • Emergency Equipment: An accessible safety shower, eyewash station, and a spill kit appropriate for solid chemicals should be available.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Double-gloving may be considered for extended handling.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate engineering controls (e.g., fume hood). A NIOSH-approved particulate respirator may be considered if handling large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles.
Footwear Closed-toe shoes.To protect feet from potential spills.

Handling and Experimental Protocols

Adherence to proper handling procedures is essential for safety.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by ensuring it is clean and uncluttered.

  • Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[2].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials should be collected and disposed of as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, labeled container for liquid chemical waste. Do not pour down the drain[1][2].

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for chemical waste pickup through your institution's environmental health and safety office.

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep Assess Risks & Review SDS ppe Don Appropriate PPE prep->ppe workspace Prepare Designated Workspace ppe->workspace handling Handle this compound in Fume Hood workspace->handling solid_waste Solid Waste (Labeled Container) handling->solid_waste liquid_waste Liquid Waste (Labeled Container) handling->liquid_waste contaminated_ppe Contaminated PPE (Waste Bag) handling->contaminated_ppe decontaminate Decontaminate Workspace & Equipment handling->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Serinamide
Reactant of Route 2
Reactant of Route 2
Serinamide

体外研究产品的免责声明和信息

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